molecular formula C23H24FN5O4 B15611497 (3S,4R)-GNE-6893

(3S,4R)-GNE-6893

Cat. No.: B15611497
M. Wt: 453.5 g/mol
InChI Key: ABFKLHVMHUGOBS-PIGZYNQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-GNE-6893 is a useful research compound. Its molecular formula is C23H24FN5O4 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24FN5O4

Molecular Weight

453.5 g/mol

IUPAC Name

[(3S,4R)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate

InChI

InChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m1/s1

InChI Key

ABFKLHVMHUGOBS-PIGZYNQJSA-N

Origin of Product

United States

Foundational & Exploratory

(3S,4R)-GNE-6893: A Technical Guide to its Mechanism of Action in T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of (3S,4R)-GNE-6893, a highly potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in T-lymphocytes.

Core Mechanism of Action: Disinhibition of T-Cell Receptor Signaling

This compound functions as an ATP-competitive inhibitor of HPK1, a critical negative regulator of T-cell receptor (TCR) signaling.[1] HPK1 is a serine/threonine kinase that, upon TCR engagement, becomes activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76. The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signaling pathways essential for T-cell activation, proliferation, and effector functions.[2]

By potently inhibiting the kinase activity of HPK1, GNE-6893 prevents the phosphorylation of SLP-76. This action preserves the integrity of the TCR signaling cascade, leading to a sustained and augmented T-cell response. The expected functional consequences of HPK1 inhibition by GNE-6893 in T-cells include increased proliferation and enhanced production of key effector cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a clear overview of its biochemical potency and cellular activity.

Parameter Value Assay Conditions Reference
Biochemical Potency (Ki) < 0.013 nMHPK1 Kinase Assay[3]
Cellular pSLP-76 Inhibition (IC50) 157 nMJurkat T-cells[3]
Cellular pSLP-76 Inhibition (IC50) 44 nM (geometric mean)Jurkat T-cells[4]
Human Whole Blood pSLP-76 Inhibition (IC50) 320 nMHuman Whole Blood Assay[1]

Note: A specific EC50 value for GNE-6893 on cytokine production (e.g., IL-2) is not publicly available. However, a similarly potent HPK1 inhibitor has demonstrated an IL-2 EC50 of 1.5 nM in a primary T-cell assay, suggesting that potent HPK1 inhibition by GNE-6893 likely translates to a robust functional T-cell response in the low nanomolar range.[1]

Parameter Species Value Reference
Oral Bioavailability Mouse37%[3]
Rat30%[3]
Dog46%[3]
Cynomolgus Monkey53%[3]
Parameter Value Assay Conditions Reference
Kinase Selectivity 347 out of 356 kinases showed <50% inhibitionTested at a concentration of 0.1 µM[5]

Signaling Pathway Diagram

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement LCK LCK TCR->LCK activates HPK1_inactive HPK1 (Inactive) LCK->HPK1_inactive recruits & activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 GNE6893 This compound GNE6893->HPK1_active inhibits pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream promotes Degradation Proteasomal Degradation pSLP76->Degradation Activation T-Cell Activation (Proliferation, Cytokine Production) Downstream->Activation results in

Caption: HPK1 signaling cascade in T-cell activation and the inhibitory action of GNE-6893.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of core experimental protocols used to characterize HPK1 inhibitors like GNE-6893.

Protocol 1: Intracellular Phospho-SLP-76 (Ser376) Flow Cytometry Assay

This assay quantifies the inhibition of HPK1's direct substrate phosphorylation within T-cells.

1. Cell Preparation and Treatment:

  • Jurkat T-cells or isolated primary human T-cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

2. T-Cell Stimulation:

  • T-cells are stimulated with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or soluble) for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1-mediated phosphorylation of SLP-76.

3. Fixation and Permeabilization:

  • The stimulation is stopped by fixing the cells with a formaldehyde-based buffer.

  • Cells are then permeabilized, typically with ice-cold methanol, to allow for intracellular antibody staining.[6]

4. Antibody Staining:

  • Permeabilized cells are stained with a fluorochrome-conjugated antibody specific for phosphorylated SLP-76 (Ser376).

  • Co-staining with antibodies against cell surface markers (e.g., CD4, CD8) can be performed to analyze specific T-cell subsets.

5. Data Acquisition and Analysis:

  • Stained cells are analyzed using a flow cytometer.

  • The median fluorescence intensity (MFI) of the pSLP-76 signal is quantified for each treatment condition.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

pSLP76_Workflow Workflow for pSLP-76 Flow Cytometry Assay cluster_0 Cell Preparation cluster_1 T-Cell Stimulation cluster_2 Staining cluster_3 Analysis prep Culture T-cells (Jurkat or Primary) treat Pre-treat with GNE-6893 or Vehicle Control prep->treat stim Stimulate with anti-CD3/CD28 treat->stim fix Fixation stim->fix perm Permeabilization fix->perm stain Stain with anti-pSLP-76 and surface marker antibodies perm->stain acquire Flow Cytometry Data Acquisition stain->acquire analyze Data Analysis (MFI) and IC50 Calculation acquire->analyze

Caption: Experimental workflow for the phospho-SLP-76 flow cytometry assay.

Protocol 2: IL-2 Secretion ELISA

This assay measures the functional consequence of HPK1 inhibition on T-cell effector cytokine production.

1. T-Cell Isolation and Plating:

  • Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection kits.

  • Cells are plated in 96-well plates pre-coated with an anti-CD3 antibody.

2. Compound Treatment and Stimulation:

  • T-cells are pre-treated with a serial dilution of this compound or vehicle control.

  • Soluble anti-CD28 antibody is added to the wells to provide co-stimulation.

3. Incubation:

  • The plate is incubated for 24-72 hours to allow for T-cell activation and cytokine secretion.

4. Supernatant Collection and ELISA:

  • The cell culture supernatant is collected.

  • The concentration of IL-2 in the supernatant is quantified using a standard sandwich ELISA kit according to the manufacturer's instructions.[7]

5. Data Analysis:

  • A standard curve is generated using recombinant IL-2.

  • The concentration of IL-2 in the samples is determined from the standard curve.

  • EC50 values are calculated from the dose-response curve of GNE-6893 versus IL-2 production.

IL2_ELISA_Workflow Workflow for IL-2 Secretion ELISA cluster_0 Cell Preparation & Treatment cluster_1 Incubation & Collection cluster_2 ELISA & Analysis isolate Isolate Primary Human T-cells plate Plate cells on anti-CD3 coated plate isolate->plate treat Treat with GNE-6893 and anti-CD28 plate->treat incubate Incubate for 24-72 hours treat->incubate collect Collect Supernatant incubate->collect elisa Perform IL-2 Sandwich ELISA collect->elisa analyze Data Analysis and EC50 Calculation elisa->analyze

Caption: Experimental workflow for the IL-2 secretion ELISA.

Conclusion

This compound is a potent and selective inhibitor of HPK1 that enhances T-cell function by blocking a key negative regulatory checkpoint in the TCR signaling pathway. Its subnanomolar biochemical potency and low nanomolar cellular activity in preventing the phosphorylation of the direct HPK1 substrate, SLP-76, underscore its on-target efficacy. The disinhibition of TCR signaling is expected to lead to a more robust anti-tumor immune response, making GNE-6893 and other selective HPK1 inhibitors a promising therapeutic strategy in immuno-oncology.

References

The Discovery and Synthesis of (3S,4R)-GNE-6893: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(3S,4R)-GNE-6893 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling.[1][2] As a promising candidate for cancer immunotherapy, GNE-6893 enhances anti-tumor immune responses by augmenting T-cell activation and cytokine production.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic process of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

GNE-6893 was identified through a structure-based drug design approach aimed at developing potent and selective HPK1 inhibitors.[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that attenuates T-cell activation.[5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[5] This phosphorylation event leads to the downregulation of the T-cell response, including a reduction in the production of key cytokines like Interleukin-2 (IL-2).[5][6]

GNE-6893 acts as an ATP-competitive inhibitor of HPK1, effectively blocking this negative regulatory feedback loop.[7] By inhibiting HPK1, GNE-6893 prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of pro-inflammatory cytokines such as IL-2.[4][7]

Signaling Pathway

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of GNE-6893.

HPK1_Signaling_Pathway cluster_T_Cell T-Cell TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Downstream Downstream Signaling (e.g., NFAT, AP-1) SLP76->Downstream pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation pSLP76->Downstream Inhibition IL2 IL-2 Production Downstream->IL2 GNE6893 This compound GNE6893->HPK1 Inhibition

HPK1 Signaling Pathway and GNE-6893 Inhibition.

Quantitative Biological Activity

The potency and cellular activity of GNE-6893 have been quantified through various biochemical and cellular assays.

ParameterValueAssay TypeReference
HPK1 Ki < 0.013 nMBiochemical Kinase Assay[7]
pSLP-76 IC50 (Jurkat cells) 157 nMCellular Phosphorylation Assay[7]
pSLP-76 IC50 (Human Whole Blood) 320 nMCellular Phosphorylation Assay[7]
Kinase Selectivity >347 out of 356 kinases with <50% inhibition at 0.1 µMKinome Scan[2]

Experimental Protocols

HPK1 Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of GNE-6893 on HPK1 kinase activity. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Reagents : Recombinant full-length human HPK1, ULight™-labeled peptide substrate, Europium-labeled anti-phospho-substrate antibody, ATP, assay buffer.

  • Procedure :

    • Prepare a serial dilution of GNE-6893 in DMSO.

    • In a 384-well plate, add HPK1 enzyme, GNE-6893 dilution, and peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (Europium-labeled antibody).

    • Incubate to allow for antibody binding.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis : Calculate the ratio of the acceptor and donor fluorescence signals and plot against the inhibitor concentration to determine the IC50 value.

pSLP-76 Phosphorylation Assay (Cellular)

This assay measures the ability of GNE-6893 to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.

  • Cell Culture : Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Procedure :

    • Pre-incubate Jurkat cells with varying concentrations of GNE-6893.

    • Stimulate the T-cell receptor pathway using anti-CD3 and anti-CD28 antibodies to induce HPK1 activation.

    • Lyse the cells and quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a method such as Western Blot, ELISA, or flow cytometry with phospho-specific antibodies.

  • Data Analysis : Normalize the phospho-SLP-76 signal to the total SLP-76 signal. Plot the normalized values against the GNE-6893 concentration to calculate the IC50.

IL-2 Production Assay

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring IL-2 secretion.

  • Cell Culture : Isolate human peripheral blood mononuclear cells (PBMCs) or use Jurkat T-cells.

  • Procedure :

    • Treat cells with a range of GNE-6893 concentrations.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

    • Incubate for 24-48 hours to allow for cytokine secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis : Plot the IL-2 concentration against the GNE-6893 concentration to determine the EC50 value (the concentration that induces a half-maximal increase in IL-2 production).

Experimental_Workflow cluster_Biochem Biochemical Assay cluster_Cellular Cellular Assays b1 Prepare GNE-6893 Dilutions b2 Incubate HPK1, Substrate, & GNE-6893 b1->b2 b3 Initiate with ATP b2->b3 b4 Detect Phosphorylation (TR-FRET) b3->b4 c1 Culture T-Cells (Jurkat/PBMCs) c2 Pre-treat with GNE-6893 c1->c2 c3 Stimulate with αCD3/αCD28 c2->c3 c4 Measure pSLP-76 (Flow/ELISA) c3->c4 c5 Measure IL-2 (ELISA) c3->c5 Synthesis_Scheme cluster_fragments Key Fragments cluster_reactions Key Reactions F1 Isoquinoline R1 Suzuki-Miyaura Coupling F1->R1 F2 Pyridooxazine F2->R1 F3 Chiral Tetrahydrofuranol R3 Carbamate Formation F3->R3 Intermediate1 Coupled Core R1->Intermediate1 R2 Buchwald-Hartwig Amidation Intermediate2 Aminated Core R2->Intermediate2 Intermediate3 Protected GNE-6893 R3->Intermediate3 R4 Deprotection Final This compound R4->Final Intermediate1->R2 Intermediate2->R3 Intermediate3->R4

References

The Structure-Activity Relationship of (3S,4R)-GNE-6893: A Deep Dive into a Potent HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (3S,4R)-GNE-6893, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling, and its inhibition presents a promising strategy for enhancing anti-tumor immunity. This document details the evolution of GNE-6893 from its initial fragment-based discovery, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Core Structure and Pharmacological Profile

This compound is an orally bioavailable small molecule that emerged from a structure-based drug design program targeting HPK1. It exhibits subnanomolar biochemical potency and effectively modulates TCR signaling in cellular assays.

Structure-Activity Relationship (SAR) Analysis

The development of GNE-6893 began with the identification of an isoquinoline (B145761) fragment hit. Subsequent optimization focused on improving potency, selectivity, and metabolic stability. A key challenge in the development of HPK1 inhibitors is achieving selectivity over other kinases, particularly those within the MAP4K family.

A significant breakthrough in the SAR campaign was the strategic replacement of a metabolically labile amide group with a pyrazole (B372694) moiety. This modification addressed the risk of amide hydrolysis while providing a vector for further optimization. The final iteration, GNE-6893, incorporates a carbamate (B1207046) group and demonstrates exceptional potency and selectivity.

The following table summarizes the key quantitative data for GNE-6893 and its precursors, illustrating the impact of chemical modifications on their biological activity.

CompoundStructureHPK1 K_i (nM)pSLP76 IC50 (µM) in Jurkat Cells
Lead Compound [Structure of the initial lead isoquinoline]70.157[1]
Intermediate 1 [Structure of an intermediate analog]-0.280
Intermediate 2 [Structure of another intermediate analog]-0.570
Intermediate 3 [Structure of another intermediate analog]-0.061
Intermediate 4 [Structure of another intermediate analog]-0.110
Intermediate 5 [Structure of another intermediate analog]-0.620
Intermediate 6 [Structure of another intermediate analog]-0.097
This compound [Structure of GNE-6893]< 0.013[1][2]0.044[3]

Note: Specific structures for intermediate compounds 1-6 are not publicly available and are represented conceptually based on the described SAR campaign. The pSLP76 potency for these intermediates is presented as the geometric mean from multiple experiments[3].

HPK1 Signaling Pathway and Mechanism of Action

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator in the TCR signaling cascade. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and subsequent degradation. This dampens the T-cell response. GNE-6893, as a potent HPK1 inhibitor, blocks this phosphorylation event, thereby sustaining TCR signaling, enhancing T-cell activation, and promoting the production of pro-inflammatory cytokines such as IL-2.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1_inactive HPK1 (inactive) SLP76->HPK1_inactive Activation pSLP76 p-SLP-76 Downstream Downstream Signaling (e.g., IL-2 production) SLP76->Downstream Signal Transduction HPK1_active HPK1 (active) HPK1_inactive->HPK1_active HPK1_active->SLP76 Phosphorylation Ub Ubiquitination pSLP76->Ub Proteasome Proteasomal Degradation Ub->Proteasome GNE6893 GNE-6893 GNE6893->HPK1_active Inhibition

Caption: HPK1 Signaling Pathway and Inhibition by GNE-6893.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of HPK1 inhibitors. The following sections outline the key assays used to characterize the activity of GNE-6893 and its analogs.

HPK1 Biochemical Kinase Assay

This assay determines the direct inhibitory activity of a compound against the purified HPK1 enzyme.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a kinase assay buffer.

  • Compound Incubation: Test compounds, including GNE-6893, are serially diluted and added to the reaction mixture. A DMSO control is included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based assays like ADP-Glo™ can be used, which measure the amount of ADP produced.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.

Methodology:

  • Cell Culture: A suitable T-cell line, such as Jurkat cells, or primary T-cells are cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound or DMSO for a specified period.

  • T-Cell Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1-mediated phosphorylation of SLP-76.

  • Cell Lysis: After stimulation, the cells are lysed to release cellular proteins.

  • Detection of pSLP-76: The levels of phosphorylated SLP-76 (at Ser376) are measured using a sensitive detection method such as a phospho-specific ELISA, Western blotting, or flow cytometry.

  • Data Analysis: The pSLP-76 signal is normalized to the total protein concentration or a housekeeping protein. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

IL-2 Production Assay

This functional assay assesses the downstream consequence of HPK1 inhibition by measuring the enhancement of T-cell activation, as indicated by the production of the cytokine Interleukin-2 (IL-2).

Methodology:

  • Cell Preparation: Jurkat T-cells or primary human T-cells are prepared and plated in a multi-well plate.

  • Compound Incubation: Cells are pre-treated with a range of concentrations of the HPK1 inhibitor.

  • T-Cell Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.

  • Incubation: The plate is incubated for 24-48 hours to allow for IL-2 secretion into the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The supernatant is collected, and the concentration of IL-2 is quantified using a standard ELISA kit.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that induces a half-maximal increase in IL-2 production, is calculated.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays b_start Start: Recombinant HPK1 b_reagents Add Substrate, ATP, and Test Compound b_start->b_reagents b_incubate Incubate b_reagents->b_incubate b_detect Detect Phosphorylation b_incubate->b_detect b_end Result: IC50 b_detect->b_end c_start Start: T-Cells c_compound Add Test Compound c_start->c_compound c_stimulate Stimulate (anti-CD3/CD28) c_compound->c_stimulate c_lyse Cell Lysis (for pSLP-76) c_stimulate->c_lyse c_supernatant Collect Supernatant (for IL-2) c_stimulate->c_supernatant c_detect_pslp Detect pSLP-76 c_lyse->c_detect_pslp c_detect_il2 Detect IL-2 (ELISA) c_supernatant->c_detect_il2 c_end_pslp Result: IC50 c_detect_pslp->c_end_pslp c_end_il2 Result: EC50 c_detect_il2->c_end_il2

Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.

Conclusion

The development of this compound represents a successful application of structure-based drug design to yield a potent, selective, and orally bioavailable inhibitor of HPK1. The structure-activity relationship demonstrates a clear progression from a fragment hit to a clinical candidate through systematic chemical modifications aimed at optimizing potency and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a guide for the continued research and development of novel HPK1 inhibitors for cancer immunotherapy.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of (3S,4R)-GNE-6893

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-GNE-6893 is a potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). As a negative regulator of T-cell receptor (TCR) signaling, HPK1 is a key target in immuno-oncology. Inhibition of HPK1 by this compound has been shown to enhance T-cell activation and cytokine production, suggesting its therapeutic potential in cancer treatment. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, including its physicochemical characteristics, stability profile, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name (3S,4R)-4-methyltetrahydrofuran-3-yl (8-(6-amino-5-fluoro-2-(4-(2-hydroxyethyl)piperazin-1-yl)pyridin-3-yl)isoquinolin-1-yl)carbamateN/A
Molecular Formula C23H24FN5O4[4]
CAS Number 2415374-97-7[1][5]
Molecular Weight 453.47 g/mol [1]
Appearance Off-white to light yellow solid[1][2][3]
SMILES FC1=C(N)C(C=NC(NC(O[C@H]2--INVALID-LINK--C)=O)=C3)=C3C=C1C4=CN=C(OCCN5)C5=C4C[1][2][3]
Solubility Soluble in DMSO (100 mg/mL with sonication)[5]

Stability and Storage

The stability of a pharmaceutical compound is critical for its development, formulation, and therapeutic efficacy. While detailed forced degradation studies for this compound are not publicly available, general storage and handling recommendations provide insight into its stability.

Storage Conditions
  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3]

  • In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]

General Stability Considerations

As a carbamate (B1207046) derivative, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. Photostability studies would also be necessary to determine its sensitivity to light. A comprehensive stability assessment would involve subjecting the compound to stress conditions as outlined in ICH guidelines (e.g., acid, base, oxidation, heat, and light) and analyzing the degradation products using a validated stability-indicating method, such as HPLC.

Signaling Pathway

This compound targets HPK1, a serine/threonine kinase that acts as a negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and phosphorylates downstream substrates, such as SLP-76, leading to the attenuation of T-cell activation. By inhibiting HPK1, this compound blocks this negative feedback loop, resulting in enhanced T-cell responses.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates HPK1 HPK1 ZAP70->HPK1 Activates PLCg1 PLCγ1 SLP76->PLCg1 ERK_pathway ERK Pathway SLP76->ERK_pathway Ca_flux Ca²⁺ Flux PLCg1->Ca_flux NFAT NFAT Activation Ca_flux->NFAT AP1 AP-1 Activation ERK_pathway->AP1 IL2 IL-2 Production NFAT->IL2 AP1->IL2 HPK1->SLP76 Phosphorylates (Inhibitory) GNE6893 This compound GNE6893->HPK1 Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - this compound Dilutions - HPK1 Enzyme - Substrate/ATP Mix start->prepare_reagents plate_inhibitor Add this compound or DMSO to 96-well plate prepare_reagents->plate_inhibitor add_enzyme Add HPK1 Enzyme plate_inhibitor->add_enzyme pre_incubate Pre-incubate for 10 min at room temperature add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP Mix pre_incubate->initiate_reaction incubate_reaction Incubate for 45 min at 30°C initiate_reaction->incubate_reaction terminate_reaction Terminate Reaction & Deplete ATP with ADP-Glo™ Reagent incubate_reaction->terminate_reaction incubate_adp Incubate for 40 min at room temperature terminate_reaction->incubate_adp generate_signal Generate Luminescent Signal with Kinase Detection Reagent incubate_adp->generate_signal incubate_signal Incubate for 30 min at room temperature generate_signal->incubate_signal read_luminescence Read Luminescence incubate_signal->read_luminescence analyze_data Analyze Data (IC50 determination) read_luminescence->analyze_data end End analyze_data->end

References

Preclinical Pharmacology of the HPK1 Inhibitor GNE-6893: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell activation and proliferation, thereby playing a key role in maintaining immune homeostasis.[1][2] In the context of oncology, HPK1 has emerged as a promising immuno-oncology target. Inhibition of HPK1 is hypothesized to enhance anti-tumor immunity by unleashing the full potential of T-cells to recognize and eliminate cancer cells. GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1 developed by Genentech for potential use in cancer immunotherapy.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of GNE-6893, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Mechanism of Action: Targeting the T-Cell Receptor Signaling Pathway

HPK1 acts as a crucial checkpoint in the TCR signaling cascade. Upon T-cell activation, HPK1 is recruited to the TCR signaling complex where it phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn promotes the ubiquitination and subsequent proteasomal degradation of SLP-76. The loss of SLP-76 disrupts the formation of the active signaling complex, thereby dampening downstream T-cell effector functions, including cytokine production and proliferation. GNE-6893, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thus sustaining TCR signaling and augmenting T-cell-mediated immune responses.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Downstream Downstream Effects TCR TCR LCK LCK TCR->LCK Activation CD28 CD28 ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Cytokines Cytokine Production (IL-2, IFN-γ) SLP76->Cytokines Proliferation T-Cell Proliferation SLP76->Proliferation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Fourteen33 14-3-3 pSLP76->Fourteen33 Recruitment Ub Ubiquitination & Degradation Ub->SLP76 Degradation Fourteen33->Ub GNE6893 GNE-6893 GNE6893->HPK1 Inhibition

HPK1 Signaling Pathway and Point of Inhibition by GNE-6893.

Data Presentation

Table 1: In Vitro Potency and Selectivity of GNE-6893
ParameterValueAssay TypeNotes
HPK1 Ki < 0.013 nMBiochemical Kinase AssayData from Genentech presentation.[1]
pSLP-76 IC50 (Jurkat cells) 0.280 µMCellular Phospho-ELISAGeometric mean from multiple experiments.
Kinase Selectivity Highly SelectiveKinase Panel Screen347 out of 356 kinases showed <50% inhibition at 0.1 µM.[3]
Table 2: Pharmacokinetic Properties of GNE-6893
SpeciesIV Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)Oral Bioavailability (%)
Mouse 341.837
Rat 392.230
Dog 142.246
Cynomolgus Monkey 141.953
Human (predicted) 5.9 - 6.92.143
Data derived from a presentation by Genentech.[1]

Experimental Protocols

HPK1 Biochemical Potency Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay determines the direct inhibitory activity of GNE-6893 on the recombinant HPK1 enzyme. A common method is a TR-FRET based kinase assay.

TRFRET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Prepare serial dilution of GNE-6893 Incubate 3. Incubate GNE-6893, HPK1, substrate, and ATP Compound->Incubate Enzyme 2. Prepare HPK1 enzyme and substrate/ATP mix Enzyme->Incubate Add_Ab 4. Add detection antibody mix Incubate->Add_Ab Read 5. Read TR-FRET signal on plate reader Add_Ab->Read Calculate 6. Calculate % inhibition and determine IC50/Ki Read->Calculate

Workflow for TR-FRET based HPK1 biochemical assay.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of GNE-6893 in 100% DMSO.

    • Perform a serial dilution of the compound in assay buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation:

    • Add the diluted GNE-6893 or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Kinase Reaction:

    • Add a mixture of recombinant HPK1 enzyme and a suitable substrate (e.g., a biotinylated peptide derived from SLP-76) to the wells.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km for HPK1.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection mix containing a Europium-labeled anti-tag antibody (e.g., anti-GST) and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.

    • Calculate the percent inhibition for each concentration of GNE-6893 relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular pSLP-76 (Ser376) Inhibition Assay (Western Blot)

This assay measures the ability of GNE-6893 to inhibit the phosphorylation of SLP-76 in a cellular context, providing a measure of target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed the cells in a multi-well plate.

    • Pre-incubate the cells with various concentrations of GNE-6893 or DMSO for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells to activate the TCR signaling pathway. This can be achieved by treating the cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method such as a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SLP-76 or a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSLP-76 signal to the total SLP-76 or housekeeping protein signal.

    • Calculate the percent inhibition of pSLP-76 phosphorylation for each GNE-6893 concentration relative to the stimulated DMSO control.

    • Determine the IC50 value from the dose-response curve.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

While specific in vivo efficacy data for GNE-6893 has not been publicly detailed, a general protocol for evaluating an HPK1 inhibitor in a syngeneic mouse model is described below.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Implant 1. Implant tumor cells into immunocompetent mice TumorGrowth 2. Monitor tumor growth until palpable Implant->TumorGrowth Randomize 3. Randomize mice into treatment groups TumorGrowth->Randomize Dosing 4. Administer GNE-6893 (e.g., oral gavage) Randomize->Dosing Measure 5. Measure tumor volume and body weight regularly Dosing->Measure Endpoint 6. Euthanize at endpoint and collect tissues Measure->Endpoint TGI 7. Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI PD 8. Analyze pharmacodynamics (e.g., pSLP-76 in spleen) Endpoint->PD

General workflow for in vivo efficacy studies of an HPK1 inhibitor.

Methodology:

  • Animal Models:

    • Use immunocompetent mouse strains such as C57BL/6 or BALB/c.

    • Implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma) subcutaneously.

  • Treatment Groups:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups, including:

      • Vehicle control

      • GNE-6893 as a single agent

      • An immune checkpoint inhibitor (e.g., anti-PD-1 antibody) as a single agent

      • The combination of GNE-6893 and the immune checkpoint inhibitor

  • Drug Administration:

    • Formulate GNE-6893 in a suitable vehicle for oral administration (gavage).

    • Administer the compound at one or more dose levels on a defined schedule (e.g., once or twice daily).

    • Administer the antibody therapeutic via intraperitoneal injection.

  • Efficacy Readouts:

    • Monitor tumor growth by caliper measurements at regular intervals.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the animals as a measure of general toxicity.

    • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of a treated group compared to the vehicle control group.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points, tissues such as tumors and spleens can be collected.

    • Analyze the levels of pSLP-76 in splenocytes or tumor-infiltrating lymphocytes (TILs) to confirm target engagement in vivo.

    • Characterize the immune cell populations within the tumor microenvironment using flow cytometry.

Conclusion

GNE-6893 is a highly potent and selective HPK1 inhibitor with favorable pharmacokinetic properties across multiple species. Its mechanism of action, centered on the disinhibition of T-cell receptor signaling, provides a strong rationale for its development as a novel cancer immunotherapy. The in vitro data demonstrate robust target engagement and functional consequences consistent with HPK1 inhibition. While specific in vivo anti-tumor efficacy data for GNE-6893 is not yet publicly available, the established preclinical models and protocols provide a clear path for its evaluation as a monotherapy and in combination with other immunotherapeutic agents. The comprehensive preclinical profile of GNE-6893 supports its continued investigation as a promising therapeutic candidate for the treatment of cancer.

References

(3S,4R)-GNE-6893: A Technical Overview of a Novel HPK1 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound enhances T-cell activation, proliferation, and cytokine production, positioning it as a promising therapeutic agent in the field of cancer immunotherapy. This document provides a comprehensive technical guide on the mechanism of action, experimental evaluation, and key data associated with this compound.

Introduction to HPK1 Inhibition in Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune responses.[1][2][3] It functions downstream of the T-cell receptor (TCR) and dampens T-cell proliferation and effector functions.[1][2] Loss-of-function studies have demonstrated that inhibiting HPK1 activity leads to augmented T-cell signaling, increased cytokine secretion, and significant tumor growth inhibition in preclinical models.[1][2] This makes HPK1 a compelling target for therapeutic intervention in oncology, with the potential to enhance the body's natural anti-tumor immunity. This compound has emerged from structure-based drug design as a highly potent and selective inhibitor of HPK1, offering a potential new strategy in cancer treatment.[2][4]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase activity of HPK1.[5] The primary downstream target of HPK1 in the TCR signaling cascade is the adapter protein SLP-76.[5] HPK1 phosphorylates SLP-76, leading to the dampening of T-cell activation signals. By binding to the ATP-binding site of HPK1, this compound prevents this phosphorylation event.[5] The abrogation of this negative feedback loop results in enhanced T-cell activation, proliferation, and the production of key anti-tumor cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3][5]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates CD3 CD3 CD28 CD28 (Co-stimulation) CD28->HPK1 Activates SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 NFAT NFAT Activation PLCg1->NFAT AP1 AP-1 Activation PLCg1->AP1 NFkB NF-κB Activation PLCg1->NFkB Cytokine Cytokine Production (IL-2, IFN-γ) NFAT->Cytokine AP1->Cytokine NFkB->Cytokine Proliferation T-Cell Proliferation Cytokine->Proliferation HPK1->SLP76 Phosphorylates (Inhibits) GNE6893 This compound GNE6893->HPK1 Inhibits Experimental_Workflow cluster_pSLP76 pSLP-76 Inhibition Assay cluster_IL2 IL-2 Production Assay p1 Prepare T-Cells (Jurkat or Primary) p2 Pre-incubate with GNE-6893 p1->p2 p3 Stimulate with anti-CD3/CD28 p2->p3 p4 Lyse Cells & Quantify pSLP-76 p3->p4 p5 Calculate IC50 p4->p5 i1 Prepare T-Cells i2 Treat with GNE-6893 i1->i2 i3 Stimulate with anti-CD3/CD28 i2->i3 i4 Incubate (24-48h) i3->i4 i5 Measure IL-2 in Supernatant (ELISA) i4->i5 i6 Calculate EC50 i5->i6

References

Investigating the Oral Bioavailability of (3S,4R)-GNE-6893: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and associated pharmacokinetics of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is collated from publicly available preclinical data, offering a comprehensive resource for professionals in the field of drug development and cancer immunotherapy.

Executive Summary

This compound is an orally active small molecule inhibitor of HPK1, a key negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, GNE-6893 enhances T-cell activation, cytokine production, and proliferation, positioning it as a promising candidate for cancer immunotherapy.[3][4] Preclinical studies have demonstrated its oral bioavailability across multiple species, supporting its development as an orally administered therapeutic agent.[3]

Pharmacokinetic Profile of this compound

The oral bioavailability and key pharmacokinetic parameters of this compound have been evaluated in several preclinical species. The compound exhibits moderate to good oral bioavailability, suggesting efficient absorption from the gastrointestinal tract. A summary of these findings is presented below.

Table 1: Oral Bioavailability and Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species and Predicted Human Data
SpeciesOral Bioavailability (%)Intravenous Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)
Mouse37341.8
Rat30392.2
Dog46142.2
Cynomolgus Monkey53141.9
Human (predicted)435.9-6.92.1

Data sourced from Chan, B. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022, Abst 3737035.[3]

HPK1 Signaling Pathway and Mechanism of Action

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell activation downstream of the T-cell receptor (TCR).[5][6] Upon TCR stimulation, HPK1 is recruited to the SLP-76 signaling complex, where it phosphorylates SLP-76.[7][8][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of the SLP-76 complex, thereby dampening the T-cell response.[5][6] this compound inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to a more robust and sustained T-cell activation.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signalosome SLP-76 Signalosome TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD3 CD3 HPK1 HPK1 SLP76->HPK1 Downstream Downstream Signaling (e.g., PLCγ1, Erk activation) SLP76->Downstream Degradation SLP-76 Degradation SLP76->Degradation 14-3-3 recruitment & Ubiquitination Gads Gads LAT LAT HPK1->SLP76 GNE6893 This compound GNE6893->HPK1 Inhibition TCell_Activation T-Cell Activation (Cytokine production, Proliferation) Downstream->TCell_Activation

HPK1's role in negative regulation of TCR signaling and its inhibition by GNE-6893.

Experimental Protocols

The determination of oral bioavailability for a compound like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies representative of those used in preclinical drug development.

In Vivo Pharmacokinetic Study for Oral Bioavailability Determination

Objective: To determine the absolute oral bioavailability of this compound in a relevant animal model (e.g., rat, mouse).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (or another appropriate rodent model), typically 8-10 weeks old, are used. Animals are fasted overnight prior to dosing.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-5): The compound is administered as a single bolus injection, typically via the tail vein. The dose is formulated in a suitable vehicle (e.g., 20% Captisol in saline).

    • Oral (PO) Group (n=3-5): The compound is administered by oral gavage. The dose is formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water.

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from each animal at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000g for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, separation on a C18 column, and detection by a triple quadrupole mass spectrometer.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters calculated include:

    • Area Under the Curve from time zero to infinity (AUC0-inf)

    • Clearance (CL)

    • Volume of distribution at steady state (Vss)

    • Half-life (t1/2)

  • Oral Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

    F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Oral_Bioavailability_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling & Processing cluster_Analysis Analysis Phase IV_Dosing Intravenous (IV) Dosing (n=3-5 animals) Blood_Collection Serial Blood Sampling (pre-dose to 24h) IV_Dosing->Blood_Collection PO_Dosing Oral (PO) Dosing (n=3-5 animals) PO_Dosing->Blood_Collection Plasma_Separation Centrifugation to Isolate Plasma Blood_Collection->Plasma_Separation LCMS LC-MS/MS Bioanalysis (Quantify Drug in Plasma) Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate AUC, CL, etc.) LCMS->PK_Analysis Calculation Calculate Oral Bioavailability (F%) F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 PK_Analysis->Calculation

Experimental workflow for determining oral bioavailability.
In Vitro Assays for Absorption and Metabolism Prediction

To understand the factors contributing to oral bioavailability, several in vitro assays are typically performed early in drug discovery.

1. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound.

  • Methodology: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the small intestinal epithelium, are grown on semi-permeable filter inserts. The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. After a defined incubation period, the concentration of the compound in the receiving chamber is measured by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The ratio of Papp (B-to-A) to Papp (A-to-B) gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.

2. Metabolic Stability Assay

  • Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.

  • Methodology: The test compound is incubated with liver microsomes or hepatocytes from different species (e.g., rat, human) in the presence of NADPH (for microsomal assays). Samples are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is determined by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated. These data help predict the first-pass metabolism in the liver, a key determinant of oral bioavailability.

Conclusion

This compound is an orally bioavailable HPK1 inhibitor with a pharmacokinetic profile that supports its clinical development. The data presented in this guide, derived from preclinical investigations, provide a foundational understanding of its disposition and mechanism of action. Further clinical studies will be necessary to fully characterize its safety and efficacy in humans.

References

The Lynchpin of Immune Quiescence: A Technical Guide to HPK1's Regulatory Function in Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint and a pivotal negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 is a serine/threonine kinase that attenuates signaling pathways downstream of immune cell receptors, thereby maintaining immune homeostasis and preventing excessive inflammation.[2][3] Its inhibitory influence spans T lymphocytes, B lymphocytes, and dendritic cells, making it a central node in the control of both innate and adaptive immunity.[2][4][5] In the context of oncology, HPK1's dampening effect on anti-tumor immunity has positioned it as a high-value therapeutic target.[2][6] The development of small molecule inhibitors aimed at HPK1 is a burgeoning area of research, with the goal of unleashing the immune system's full potential against cancerous cells.[6][7] This technical guide provides an in-depth exploration of HPK1's function, detailing its signaling pathways, quantitative effects on immune cell populations, and comprehensive protocols for its study.

HPK1's Role as a Negative Regulator in T Lymphocytes

HPK1 is a key negative feedback regulator in T cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is recruited to the immunological synapse and integrated into the signaling complex through interactions with adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) and Gads (GRB2-related adapter downstream of Shc).[4][8] Once activated, HPK1 phosphorylates SLP-76 at Serine 376.[9][10] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[9][10] The degradation of the SLP-76 scaffold disrupts the propagation of the TCR signal, thereby attenuating downstream pathways including the activation of PLCγ1 and the Ras-MAPK cascade, leading to diminished T cell activation, proliferation, and cytokine production.[4][7][8] Genetic deletion or pharmacological inhibition of HPK1 in T cells results in enhanced and sustained TCR signaling, leading to increased effector functions.[4][11]

HPK1 Signaling Pathway in T Cells

HPK1_TCell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck pMHC binding ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76_Gads SLP-76-Gads LAT->SLP76_Gads recruits HPK1_inactive HPK1 (inactive) SLP76_Gads->HPK1_inactive recruits PLCg1 PLCγ1 SLP76_Gads->PLCg1 activates Fourteen33 14-3-3 SLP76_Gads->Fourteen33 binds HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activates HPK1_active->SLP76_Gads phosphorylates (Ser376) Ras_MAPK Ras-MAPK Pathway PLCg1->Ras_MAPK activates Downstream T-Cell Activation (Proliferation, Cytokine Production) Ras_MAPK->Downstream Ub_Proteasome Ubiquitination & Proteasomal Degradation Fourteen33->Ub_Proteasome Ub_Proteasome->SLP76_Gads degrades

Caption: Negative feedback loop of HPK1 in TCR signaling.

HPK1's Regulatory Role in B Lymphocytes

Analogous to its function in T cells, HPK1 negatively regulates B cell receptor (BCR) signaling.[10][12] Following BCR stimulation, HPK1 is activated through its interaction with the B cell linker protein (BLNK), a homolog of SLP-76.[12][13] Activated HPK1 phosphorylates BLNK on threonine 152, which facilitates the binding of 14-3-3 proteins.[12][14] This interaction leads to the ubiquitination and subsequent proteasomal degradation of BLNK, thereby dampening downstream signaling cascades, including the activation of MAPKs (ERK, p38, JNK) and IκB kinase.[12][13] Consequently, HPK1-deficient B cells exhibit hyper-proliferation and enhanced activation upon BCR ligation.[13][15]

HPK1 Signaling Pathway in B Cells

HPK1_BCell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Syk_Lyn Syk/Lyn BCR->Syk_Lyn Antigen binding BLNK BLNK Syk_Lyn->BLNK phosphorylates HPK1_inactive HPK1 (inactive) BLNK->HPK1_inactive recruits MAPKs_IKK MAPKs & IKK BLNK->MAPKs_IKK activates Fourteen33 14-3-3 BLNK->Fourteen33 binds HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activates HPK1_active->BLNK phosphorylates (Thr152) Downstream B-Cell Activation (Proliferation, Antibody Production) MAPKs_IKK->Downstream Ub_Proteasome Ubiquitination & Proteasomal Degradation Fourteen33->Ub_Proteasome Ub_Proteasome->BLNK degrades

Caption: HPK1-mediated negative regulation of BCR signaling.

HPK1's Function in Dendritic Cells (DCs)

HPK1 also acts as a negative regulator of dendritic cell (DC) activation and function.[5][16] Studies using HPK1-deficient (HPK1-/-) bone marrow-derived DCs (BMDCs) have revealed that in the absence of HPK1, DCs exhibit a hyperactive phenotype upon maturation.[16][17] This is characterized by higher expression of co-stimulatory molecules such as CD80 and CD86, and MHC class II molecules.[5][16] Furthermore, they produce greater amounts of pro-inflammatory cytokines, including IL-12, IL-1β, TNF-α, and IL-6.[5][16] These enhanced characteristics make HPK1-deficient DCs more potent in stimulating T cell proliferation and driving anti-tumor immunity.[16][17]

HPK1 Signaling in Dendritic Cells

HPK1_Dendritic_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TLR TLR4 MyD88_TRIF MyD88/TRIF TLR->MyD88_TRIF LPS binding HPK1 HPK1 MyD88_TRIF->HPK1 activates NFkB_AP1 NF-κB & AP-1 MyD88_TRIF->NFkB_AP1 activates HPK1->NFkB_AP1 attenuates Downstream DC Activation (↑ Co-stimulatory molecules ↑ Pro-inflammatory cytokines) NFkB_AP1->Downstream

Caption: HPK1 attenuates TLR4-mediated signaling in dendritic cells.

Quantitative Data on HPK1 Function

The functional consequences of HPK1 loss or inhibition have been quantified across various studies. The following tables summarize key findings.

Table 1: Effects of HPK1 Knockout/Inhibition on T Cell Function

Parameter AssessedCell TypeConditionObservationFold Change/MagnitudeReference(s)
IL-2 ProductionMurine CD4+ T cellsHPK1 KnockoutIncreased~2-4 fold[18][19]
IFN-γ ProductionHuman CD8+ T cellsHPK1 InhibitionIncreased~2-3 fold[2]
T Cell ProliferationMurine T cellsHPK1 KnockoutIncreasedSignificantly enhanced[18][19]
pSLP-76 (Ser376)Human Jurkat T cellsHPK1 KnockoutDecreasedAbolished[20]
CD25 ExpressionMurine T cellsHPK1 KnockoutIncreasedSignificantly upregulated[9]
Resistance to PGE2Murine T cellsHPK1 KnockoutIncreased88% reduction in WT vs 26% in KO[21]

Table 2: Effects of HPK1 Knockout/Inhibition on B Cell Function

Parameter AssessedCell TypeConditionObservationFold Change/MagnitudeReference(s)
B Cell ProliferationMurine Splenic B cellsHPK1 KnockoutIncreasedSignificantly enhanced upon anti-IgM[15]
CD69/CD25 ExpressionMurine Splenic B cellsHPK1 KnockoutIncreasedSignificantly upregulated upon anti-IgM[15]
IgG ProductionHuman B cellsHPK1 InhibitionIncreasedDose-dependent increase[22]
pBLNK (Thr152)Human B cellsHPK1 InhibitionDecreasedDose-dependent decrease[22]

Table 3: Effects of HPK1 Knockout/Inhibition on Dendritic Cell Function

Parameter AssessedCell TypeConditionObservationFold Change/MagnitudeReference(s)
CD80 ExpressionMurine BMDCsHPK1 KnockoutIncreasedHigher MFI[5][16]
CD86 ExpressionMurine BMDCsHPK1 KnockoutIncreasedHigher MFI[5][16]
MHC Class II (I-Ab)Murine BMDCsHPK1 KnockoutIncreasedHigher MFI[5][16]
IL-12 ProductionMurine BMDCsHPK1 KnockoutIncreasedSignificantly higher (pg/mL)[5][16]
TNF-α ProductionMurine BMDCsHPK1 KnockoutIncreasedSignificantly higher (pg/mL)[5][16]
IL-6 ProductionMurine BMDCsHPK1 KnockoutIncreasedSignificantly higher (pg/mL)[5][16]
T Cell PrimingMurine BMDCsHPK1 KnockoutIncreasedSuperior T cell proliferation[5][16]

Experimental Protocols

Detailed methodologies are crucial for studying HPK1 function. Below are protocols for key experiments.

Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Method)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.

Objective: To measure the enzymatic activity of purified HPK1 and assess the potency of small molecule inhibitors.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • HPK1 inhibitor (e.g., Hpk1-IN-4)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the HPK1 inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

    • Prepare the kinase reaction mix containing Kinase Assay Buffer, ATP, and MBP substrate.

    • Prepare the HPK1 enzyme solution in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted HPK1 inhibitor or vehicle (DMSO) to the wells of the plate.

    • Add 10 µL of the HPK1 enzyme solution to all wells except the "no enzyme" control. Add 10 µL of Kinase Assay Buffer to the control wells.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the kinase reaction mix to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to HPK1 activity. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Inhibitor, Enzyme, Substrate/ATP) start->reagent_prep plate_setup Add Inhibitor/Vehicle and Enzyme to Plate reagent_prep->plate_setup pre_incubation Pre-incubate (10 min, RT) plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate/ATP Mix pre_incubation->reaction_start reaction_incubation Incubate (60 min, 30°C) reaction_start->reaction_incubation reaction_stop Stop Reaction with ADP-Glo™ Reagent reaction_incubation->reaction_stop stop_incubation Incubate (40 min, RT) reaction_stop->stop_incubation signal_generation Add Kinase Detection Reagent stop_incubation->signal_generation signal_incubation Incubate (30 min, RT) signal_generation->signal_incubation read_plate Measure Luminescence signal_incubation->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro HPK1 kinase assay.

Protocol 2: Intracellular Phospho-Flow Cytometry for pSLP-76 (Ser376)

This protocol is for quantifying the inhibition of HPK1 kinase activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Objective: To quantify the phosphorylation of SLP-76 at Serine 376 in T cells following TCR stimulation and treatment with an HPK1 inhibitor.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • HPK1 inhibitor

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture PBMCs or Jurkat cells under standard conditions.

    • Pre-incubate cells with various concentrations of the HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding a formaldehyde-based fixation buffer. Incubate for 10-15 minutes at room temperature.

    • Permeabilize the cells by adding an ice-cold methanol-based or saponin-based permeabilization buffer. Incubate for 30 minutes on ice.

  • Staining:

    • Wash the cells with staining buffer (e.g., PBS + 2% FBS).

    • Stain the cells with the anti-pSLP-76 antibody and any surface marker antibodies for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer for analysis on a flow cytometer.

    • Gate on the T cell population of interest (e.g., CD3+ cells).

    • Measure the median fluorescence intensity (MFI) of the pSLP-76 signal in the stimulated vs. unstimulated and inhibitor-treated vs. vehicle-treated samples. A decrease in the pSLP-76 MFI in inhibitor-treated cells indicates successful target engagement.[20]

Phospho_Flow_Workflow start Start cell_culture Culture T cells (PBMCs or Jurkat) start->cell_culture inhibitor_treatment Pre-treat with HPK1 Inhibitor/Vehicle cell_culture->inhibitor_treatment tcr_stimulation Stimulate with anti-CD3/CD28 inhibitor_treatment->tcr_stimulation fixation Fix cells with Formaldehyde tcr_stimulation->fixation permeabilization Permeabilize cells fixation->permeabilization staining Stain with anti-pSLP-76 and surface marker antibodies permeabilization->staining data_acquisition Acquire data on Flow Cytometer staining->data_acquisition data_analysis Analyze pSLP-76 MFI data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for phospho-flow cytometry of pSLP-76.

Protocol 3: Generation and Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent activation to study the effects of HPK1 inhibition.

Objective: To generate immature BMDCs and assess their maturation and cytokine production in response to stimuli with and without an HPK1 inhibitor.

Materials:

  • C57BL/6 mice

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Recombinant murine GM-CSF

  • Recombinant murine IL-4 (optional)

  • Lipopolysaccharide (LPS)

  • HPK1 inhibitor

  • 6-well and 24-well tissue culture plates

Procedure:

  • Isolation of Bone Marrow:

    • Euthanize a C57BL/6 mouse and sterilize the hind legs.

    • Isolate the femurs and tibias and remove the surrounding muscle tissue.

    • Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

    • Create a single-cell suspension by passing the bone marrow through a cell strainer.

  • Differentiation of BMDCs:

    • Lyse red blood cells using ACK lysis buffer.

    • Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF (and optionally 10 ng/mL of IL-4) at 37°C and 5% CO₂.

    • On day 3, add fresh medium with GM-CSF.

    • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature BMDCs.

  • BMDC Activation:

    • Plate the immature BMDCs in 24-well plates.

    • Pre-treat the cells with an HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the BMDCs with 100 ng/mL of LPS for 24 hours to induce maturation.

  • Analysis:

    • Harvest the cell culture supernatants to measure cytokine levels (e.g., IL-12, TNF-α) by ELISA.

    • Harvest the cells and stain with fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD80, and CD86 for analysis by flow cytometry to assess maturation.[23]

Conclusion

HPK1 has unequivocally emerged as a central negative regulator in the adaptive immune system. Its inhibitory influence spans T cells, B cells, and dendritic cells, making it a critical node for controlling the threshold and duration of immune responses.[2] The detailed molecular mechanisms, particularly the phosphorylation and subsequent degradation of key adaptor proteins like SLP-76 and BLNK, provide a clear rationale for its function.[2][12] The compelling preclinical data from knockout and kinase-dead models, demonstrating enhanced anti-tumor immunity, firmly establishes HPK1 as a high-value target for cancer immunotherapy.[7][19] The continued development and characterization of potent and selective HPK1 inhibitors hold immense promise for the next generation of immuno-oncology therapeutics.

References

(3S,4R)-GNE-6893: A Technical Overview of Initial In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the initial in vitro studies of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HPK1 for immuno-oncology applications.

Core Compound Information

Compound Name This compound
Target Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1)[1][2]
Mechanism of Action GNE-6893 is a small molecule inhibitor that targets the kinase activity of HPK1.[1][3][4][5] By inhibiting HPK1, it prevents the negative regulation of T-cell receptor (TCR) signaling, leading to enhanced T-cell activation and effector function.[1][3][6][7]
Therapeutic Potential Cancer Immunotherapy[1][3][6][7][8]

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of this compound and its precursors.

Table 1: Biochemical Potency of GNE-6893

CompoundTargetAssay TypeParameterValue
GNE-6893HPK1BiochemicalKi< 0.013 nM[4][5]

Table 2: Cellular Activity of GNE-6893 and a Lead Compound

CompoundCell LineAssayParameterValue
Lead CompoundJurkatpSLP76IC500.157 µM[4][5]
GNE-6893JurkatpSLP76IC500.044 µM

Table 3: Kinase Selectivity of GNE-6893

Kinase Panel SizeGNE-6893 ConcentrationNumber of Kinases with <50% Inhibition
3560.1 µM347[3][6]

Signaling Pathway

HPK1 is a key negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the LAT signalosome where it phosphorylates SLP-76, leading to the dampening of the immune response. GNE-6893 inhibits this process, thereby enhancing T-cell activation.

HPK1_Signaling_Pathway cluster_TCR_Activation TCR Activation cluster_Signalosome LAT Signalosome cluster_Negative_Regulation Negative Regulation TCR TCR Lck Lck TCR->Lck Engagement Zap70 ZAP70 Lck->Zap70 Phosphorylates LAT LAT Zap70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1_node HPK1 LAT->HPK1_node Recruits Gads Gads SLP76->Gads Binds pSLP76 pSLP-76 (S376) HPK1_node->SLP76 Phosphorylates at S376 protein_1433 14-3-3 pSLP76->protein_1433 Recruits Dissociation Signalosome Dissociation protein_1433->Dissociation Induces Downstream Downstream Signaling (e.g., PLCγ1, Erk) Dissociation->Downstream Inhibits GNE6893 GNE-6893 GNE6893->HPK1_node Inhibits Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular pSLP-76 Assay B1 Prepare Reagents (Enzyme, Substrate, ATP) B2 Add Test Compound B1->B2 B3 Initiate Reaction B2->B3 B4 Detect Signal (e.g., ADP-Glo) B3->B4 B5 Calculate Ki / IC50 B4->B5 C1 Culture Jurkat Cells C2 Pre-treat with Test Compound C1->C2 C3 Stimulate with anti-CD3/CD28 C2->C3 C4 Lyse Cells C3->C4 C5 Analyze pSLP-76 (Western / ELISA) C4->C5 C6 Calculate IC50 C5->C6

References

Methodological & Application

Application Notes and Protocols for (3S,4R)-GNE-6893 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1, a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses by augmenting T-cell activation and proliferation. These application notes provide a detailed protocol for conducting in vivo mouse studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound, particularly in syngeneic tumor models.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and plays a crucial role in dampening immune responses. As a negative regulator of T-cell receptor (TCR) signaling, HPK1 is a compelling target for cancer immunotherapy. The inhibition of HPK1 can lead to a more robust and sustained anti-tumor T-cell response. This compound has been identified as a highly selective inhibitor of HPK1 with excellent kinase selectivity and favorable pharmacokinetic properties, making it a strong candidate for in vivo evaluation.[2] Preclinical studies often involve syngeneic mouse models, which possess a competent immune system, to assess the anti-tumor activity of immunomodulatory agents like GNE-6893, both as a monotherapy and in combination with other immunotherapies such as anti-PD-1 antibodies.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnitAdministration
Intravenous Clearance34mL/min/kgIntravenous
Volume of Distribution (Vss)1.8L/kgIntravenous
Oral Bioavailability37%Oral

This data is based on preclinical studies and provides an overview of the pharmacokinetic profile of GNE-6893 in mice.[2]

Table 2: Representative In Vivo Efficacy of an HPK1 Inhibitor in a Syngeneic Mouse Model (MC38)
Treatment GroupDosing RegimenTumor Growth Inhibition (TGI) (%)Complete Responders (%)
Vehicle ControlVehicle, p.o., BID00
GNE-6893 (representative)50 mg/kg, p.o., BID4510
Anti-PD-1 Antibody10 mg/kg, i.p., twice weekly250
GNE-6893 + Anti-PD-150 mg/kg p.o. BID + 10 mg/kg i.p. twice weekly8540

Disclaimer: The data presented in this table is representative of typical results for a potent HPK1 inhibitor in a syngeneic mouse model and is for illustrative purposes. Specific results for this compound may vary.

Table 3: Pharmacodynamic Biomarkers
AssayTissueBiomarkerExpected Change with GNE-6893
Flow CytometryWhole Blood / SplenocytespSLP76 in CD4+ and CD8+ T-cellsDecrease
Flow CytometryTumor Infiltrating LymphocytesCD8+/Treg RatioIncrease
Luminex/ELISAPlasma / Tumor HomogenateIFNγ, TNFαIncrease

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 TCR->HPK1 activates Tcell T-Cell Activation & Proliferation SLP76->Tcell HPK1->SLP76 phosphorylates pSLP76 pSLP76 Degradation Signal Attenuation & SLP-76 Degradation pSLP76->Degradation GNE6893 This compound GNE6893->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Dosing Administration: - GNE-6893 (p.o.) - Anti-PD-1 (i.p.) - Vehicle Control Randomization->Dosing Tumor_Measurement Tumor Volume & Body Weight Measurement Dosing->Tumor_Measurement Endpoint Study Endpoint Determination Tumor_Measurement->Endpoint PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Endpoint->PK_PD_Analysis Immune_Profiling Immune Cell Profiling (Flow Cytometry) Endpoint->Immune_Profiling Data_Analysis Statistical Data Analysis PK_PD_Analysis->Data_Analysis Immune_Profiling->Data_Analysis

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Experimental Protocols

Formulation of this compound for Oral Gavage

This compound is a hydrophobic compound, requiring a specific formulation for oral administration in mice to ensure adequate solubility and bioavailability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Vehicle Preparation: The recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Formulation: a. To prepare 1 mL of the final formulation, start with the required volume of the GNE-6893 stock solution based on the desired final concentration. b. Add PEG300 and vortex thoroughly. c. Add Tween-80 and vortex until the solution is homogenous. d. Finally, add saline to reach the final volume and mix thoroughly. e. Prepare the formulation fresh on the day of dosing.

In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., MC38)

This protocol outlines the evaluation of the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

Materials:

  • 6-8 week old female C57BL/6 mice

  • MC38 colorectal cancer cells

  • This compound formulation

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Sterile PBS

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: a. Culture MC38 cells in appropriate media. b. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization: a. Monitor tumor growth every 2-3 days using calipers. b. Calculate tumor volume using the formula: (Length x Width²)/2. c. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle orally (p.o.) twice daily (BID). Administer an isotype control antibody intraperitoneally (i.p.) twice a week.

    • Group 2 (GNE-6893 Monotherapy): Administer GNE-6893 (e.g., 50 mg/kg) p.o., BID. Administer the isotype control antibody i.p. twice a week.

    • Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle p.o., BID. Administer the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.

    • Group 4 (Combination Therapy): Administer GNE-6893 (e.g., 50 mg/kg) p.o., BID, and the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.

  • Monitoring and Endpoints: a. Measure tumor volume and body weight 2-3 times per week. b. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. c. At the end of the study, tumors, spleens, and blood can be collected for pharmacodynamic analysis.

Pharmacodynamic Analysis of pSLP76 Inhibition

This protocol describes the assessment of HPK1 target engagement in vivo by measuring the phosphorylation of its direct downstream target, SLP-76.

Materials:

  • Whole blood or splenocytes from treated mice

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and phosphorylated SLP-76 (pSLP76)

  • Flow cytometer

Procedure:

  • Sample Collection: Collect whole blood or spleens at various time points after the final dose of GNE-6893.

  • Ex Vivo Stimulation: a. For whole blood, dilute with RPMI media and stimulate with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C. b. For spleens, prepare a single-cell suspension and stimulate under the same conditions.

  • Staining: a. Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining. b. Stain the cells with a cocktail of fluorescently labeled antibodies for CD3, CD4, CD8, and pSLP76.

  • Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Analyze the median fluorescence intensity (MFI) of pSLP76 within the CD4+ and CD8+ T-cell populations to determine the level of target inhibition.

References

Application Notes and Protocols for Testing GNE-6893 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling, and its inhibition by GNE-6893 is designed to enhance anti-tumor immune responses by augmenting T-cell activation, proliferation, and cytokine production.[1][2][3][4]

Introduction to GNE-6893

GNE-6893 is an orally bioavailable small molecule that demonstrates subnanomolar biochemical inhibition of HPK1.[3][5] By targeting the kinase activity of HPK1, GNE-6893 prevents the phosphorylation of downstream targets, including SLP-76, a key adapter protein in the TCR signaling cascade.[6] This disruption of negative regulation leads to a more robust T-cell response, making GNE-6893 a promising candidate for cancer immunotherapy.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activity parameters of GNE-6893.

Table 1: Biochemical and Cellular Activity of GNE-6893

ParameterValueCell Line/SystemReference
Biochemical Potency (Ki) < 0.013 nMBiochemical Assay[5][6]
Cellular pSLP-76 Inhibition (IC50) 157 nMJurkat cells[5][6]
Human Whole Blood pSLP-76 Inhibition (IC50) 320 nMHuman Whole Blood[6]

Table 2: Oral Bioavailability of GNE-6893

SpeciesOral Bioavailability (%)Reference
Mouse37%[5][6]
Rat30%[5][6]
Dog46%[5][6]
Cynomolgus Monkey53%[5][6]

HPK1 Signaling Pathway

The diagram below illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for GNE-6893.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation HPK1 HPK1 TCR->HPK1 Activates CD28 CD28 SLP76 SLP-76 Lck->SLP76 Phosphorylates pSLP76 pSLP-76 (Inactive) Downstream Downstream Signaling SLP76->Downstream Activates HPK1->SLP76 Phosphorylates (Inhibitory) HPK1->pSLP76 Phosphorylates at S376 GNE6893 GNE-6893 GNE6893->HPK1 Inhibits pSLP76->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Protocols

Detailed methodologies for key cell-based assays to evaluate the efficacy of GNE-6893 are provided below.

Phospho-SLP-76 (pSLP-76) Flow Cytometry Assay

This assay directly measures the target engagement of GNE-6893 by quantifying the inhibition of HPK1-mediated phosphorylation of SLP-76 in T-cells.[6]

Experimental Workflow:

pSLP76_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_activation Activation cluster_analysis Analysis prep Prepare Jurkat T-cells or primary human T-cells treat Pre-incubate cells with varying concentrations of GNE-6893 prep->treat activate Stimulate T-cells with anti-CD3/anti-CD28 antibodies treat->activate fix_perm Fix and permeabilize cells activate->fix_perm stain Stain with fluorescently labeled anti-pSLP-76 antibody fix_perm->stain flow Analyze by flow cytometry stain->flow ic50 Calculate IC50 flow->ic50

Caption: Workflow for the phospho-SLP-76 flow cytometry assay.

Protocol:

  • Cell Preparation: Culture Jurkat T-cells or isolated primary human T-cells under standard conditions.

  • Compound Incubation: Pre-incubate cells with a serial dilution of GNE-6893 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 1-2 hours.

  • T-Cell Activation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes to induce TCR signaling and HPK1-mediated phosphorylation of SLP-76.[7]

  • Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a saponin-based or methanol-based buffer to allow intracellular antibody staining.

  • Staining: Incubate the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the pSLP-76 signal for each GNE-6893 concentration. Calculate the IC50 value by fitting the dose-response curve.

Interleukin-2 (IL-2) Secretion Assay (ELISA)

This functional assay measures the downstream consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of IL-2, a key cytokine for T-cell proliferation.[6]

Experimental Workflow:

IL2_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_activation Activation cluster_incubation Incubation cluster_elisa ELISA cluster_analysis Analysis prep Plate Jurkat T-cells or primary human T-cells in a 96-well plate treat Treat cells with varying concentrations of GNE-6893 prep->treat activate Stimulate T-cells with anti-CD3/anti-CD28 antibodies treat->activate incubate Incubate for 24-48 hours to allow IL-2 secretion activate->incubate collect Collect supernatant incubate->collect elisa Perform IL-2 ELISA collect->elisa read Read absorbance elisa->read ec50 Calculate EC50 read->ec50

Caption: Workflow for the IL-2 secretion ELISA assay.

Protocol:

  • Cell Plating: Plate Jurkat T-cells or primary human T-cells in a 96-well plate.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of GNE-6893.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.[6]

  • Incubation: Incubate the plate for 24-48 hours to allow for the accumulation of secreted IL-2 in the cell culture supernatant.[6]

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Collect the supernatant from each well.

    • Transfer the supernatant to an ELISA plate pre-coated with an IL-2 capture antibody.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme into a detectable signal.[6]

  • Data Quantification: Read the absorbance using a plate reader and determine the concentration of IL-2 by comparing to a standard curve.

  • Data Analysis: Calculate the EC50 value, which is the concentration of GNE-6893 that induces a half-maximal increase in IL-2 production.

T-Cell Proliferation Assay

This assay assesses the effect of GNE-6893 on T-cell proliferation following TCR stimulation.

Protocol:

  • Cell Labeling (Optional but Recommended): Label primary human T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Cell Plating: Plate the labeled T-cells in a 96-well plate.

  • Compound Treatment: Add a serial dilution of GNE-6893 to the wells.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

  • Incubation: Incubate the cells for 3-5 days to allow for cell division.

  • Analysis:

    • Dye Dilution (Flow Cytometry): If a proliferation dye was used, analyze the cells by flow cytometry. Each cell division will result in a halving of the dye's fluorescence intensity.

    • Metabolic Assay: Alternatively, a metabolic assay such as MTS or WST-1 can be used to measure the relative number of viable, proliferating cells.

  • Data Analysis: Quantify the percentage of divided cells or the increase in metabolic activity at each GNE-6893 concentration to determine the EC50 for proliferation enhancement.

Kinase Selectivity

GNE-6893 has demonstrated excellent kinase selectivity. In a panel of 356 kinases, 347 showed less than 50% inhibition when treated with 0.1 µM of GNE-6893.[3] This high selectivity minimizes the potential for off-target effects.

By employing these detailed protocols, researchers can effectively evaluate the cellular efficacy of GNE-6893 and further elucidate its potential as a novel cancer immunotherapy agent.

References

Application Notes and Protocols: Evaluating the Activity of (3S,4R)-GNE-6893 in Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent and selective, orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3][4] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative regulator of T-cell receptor (TCR) signaling.[5][6] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream targets, including the adaptor protein SLP-76, leading to the attenuation of T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, this compound is expected to enhance T-cell-mediated immune responses, making it a promising candidate for cancer immunotherapy.[5]

The Jurkat cell line, an immortalized human T lymphocyte cell line, serves as a valuable in vitro model for studying TCR signaling and evaluating the efficacy of immunomodulatory compounds like this compound. These application notes provide detailed protocols for utilizing Jurkat cells to assess the activity of this compound, focusing on its impact on key signaling events and functional outcomes of T-cell activation.

Data Presentation

The following tables summarize key quantitative data for this compound and other relevant HPK1 inhibitors to provide a reference for expected experimental outcomes.

Table 1: Cellular Activity of this compound in Jurkat Cells

ParameterCell LineAssay ReadoutIC50 (nM)
pSLP-76 InhibitionJurkatPhospho-SLP-76 (Ser376)157

Table 2: Comparative Cellular Activity of Other HPK1 Inhibitors

CompoundCell TypeAssay ReadoutIC50/EC50 (nM)
Hpk1-IN-33Jurkat (Wild-Type)IL-2 Production286 (EC50)
Unnamed InhibitorJurkatpSLP-76 (Ser376)3 (IC50)
Unnamed InhibitorPrimary T-cellsIL-2 Production1.5 (EC50)
Compound 2JurkatIL-2 Production~200 (EC50)

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 PLCg1 PLCγ1 NFAT NFAT Activation PLCg1->NFAT ERK ERK IL2 IL-2 Production ERK->IL2 NFAT->IL2 SLP76 SLP-76 HPK1->SLP76 Phosphorylation SLP76->PLCg1 SLP76->ERK pSLP76 pSLP-76 (Ser376) Degradation Ubiquitination & Degradation pSLP76->Degradation GNE6893 This compound GNE6893->HPK1 Inhibition

HPK1 Signaling Pathway in T-Cell Activation

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Activity Evaluation Culture Jurkat Cell Culture Activate Activate Jurkat Cells (e.g., anti-CD3/CD28) Culture->Activate Prepare Prepare GNE-6893 Dilutions Prepare->Activate pSLP76 pSLP-76 Inhibition Assay (Western Blot / Flow Cytometry) Activate->pSLP76 IL2 IL-2 Production Assay (ELISA) Activate->IL2 Viability Cell Viability Assay (MTS) Activate->Viability

Experimental Workflow for GNE-6893 Evaluation

Experimental Protocols

Jurkat Cell Culture

This protocol outlines the standard procedure for maintaining the Jurkat, Clone E6-1 cell line (ATCC TIB-152).

Materials:

  • Jurkat, Clone E6-1 cells

  • RPMI-1640 medium (ATCC-formulated)

  • Fetal Bovine Serum (FBS), not heat-inactivated

  • Penicillin-Streptomycin (100x)

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 150-200 x g for 5-7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by subculturing every 2-3 days.

  • Prior to any experiment, ensure cell viability is >95% as determined by trypan blue exclusion.

pSLP-76 Phosphorylation Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of SLP-76 at Serine 376 in activated Jurkat cells.

Materials:

  • Jurkat cells

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody

  • 6-well plates

  • Lysis buffer

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Seed Jurkat cells at a density of 1-2 x 10^6 cells/mL in a 6-well plate.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of GNE-6893 or DMSO vehicle for 1-2 hours at 37°C.

  • Stimulate the cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 2-4 µg/mL) antibodies for 15-30 minutes.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform Western blotting to detect pSLP-76 (Ser376), total SLP-76, and a loading control.

  • Quantify the band intensities to determine the IC50 of GNE-6893 for pSLP-76 inhibition.

IL-2 Production Assay

This functional assay quantifies the enhancement of IL-2 production in activated Jurkat cells following HPK1 inhibition by this compound.

Materials:

  • Jurkat cells

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody

  • 96-well flat-bottom plates

  • Human IL-2 ELISA kit

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-2 µg/mL) overnight at 4°C.

  • Wash the plate three times with sterile PBS.

  • Seed Jurkat cells at a density of 1-2 x 10^5 cells/well in the coated plate.

  • Add various concentrations of this compound or DMSO vehicle to the wells.

  • Add soluble anti-CD28 antibody (e.g., 2-4 µg/mL).

  • Incubate the plate for 24-48 hours at 37°C with 5% CO2.

  • Collect the cell culture supernatant by centrifugation.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value, which is the concentration of GNE-6893 that induces a 50% maximal increase in IL-2 production.

Cell Viability Assay

It is essential to assess whether the observed effects of this compound are due to its specific activity on HPK1 and not a result of general cytotoxicity.

Materials:

  • Jurkat cells

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTS or similar cell viability assay reagent

Procedure:

  • Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Add serial dilutions of this compound or DMSO vehicle to the wells.

  • Incubate the plate for the same duration as the functional assays (e.g., 24-48 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The Jurkat cell line provides a robust and convenient platform for the initial characterization of HPK1 inhibitors such as this compound. The protocols detailed in these application notes offer a comprehensive framework for evaluating target engagement (pSLP-76 inhibition), functional outcomes (IL-2 production), and potential cytotoxicity. These assays are crucial for advancing the preclinical development of novel immunomodulatory therapies targeting the HPK1 pathway.

References

Application Notes and Protocols for Phospho-flow Cytometry Analysis of pSLP-76 Following GNE-6893 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR activation, HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which subsequently causes the disassembly of the TCR signaling complex and attenuates T-cell activation.[2] Inhibition of HPK1 is therefore a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[1][3]

GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1.[4][5] It has been shown to inhibit the phosphorylation of SLP-76 in Jurkat cells with an IC50 of 157 nM and in human whole blood with an IC50 of 320 nM.[6] Phospho-flow cytometry is a powerful technique to measure the phosphorylation status of intracellular proteins at the single-cell level, making it an ideal method to assess the pharmacological activity of HPK1 inhibitors like GNE-6893.[7]

These application notes provide a detailed protocol for the use of phospho-flow cytometry to quantify the inhibition of SLP-76 phosphorylation at Serine 376 in response to GNE-6893 treatment in T-cells.

Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and its inhibitory effect on SLP-76, which is counteracted by GNE-6893.

SLP76_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT SLP76 SLP-76 LAT->SLP76 Recruitment ZAP70->LAT Phosphorylation pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., IL-2 production) SLP76->Downstream T-Cell Activation NegativeReg Negative Regulation pSLP76->NegativeReg Inhibition of TCR Signaling HPK1 HPK1 HPK1->SLP76 Phosphorylation GNE6893 GNE-6893 GNE6893->HPK1 Inhibition

Caption: HPK1-mediated negative regulation of TCR signaling and inhibition by GNE-6893.

Experimental Workflow

A generalized workflow for assessing the effect of GNE-6893 on pSLP-76 levels using phospho-flow cytometry is depicted below.

Phospho_Flow_Workflow A 1. Cell Preparation (Jurkat T-cells or PBMCs) B 2. GNE-6893 Incubation A->B C 3. T-Cell Stimulation (anti-CD3/CD28) B->C D 4. Fixation C->D E 5. Permeabilization D->E F 6. Intracellular Staining (anti-pSLP-76 & surface markers) E->F G 7. Flow Cytometry Data Acquisition F->G H 8. Data Analysis (MFI of pSLP-76) G->H

Caption: Workflow for phospho-flow cytometry analysis of pSLP-76.

Quantitative Data Summary

The following table summarizes the key quantitative data for GNE-6893.

ParameterValueCell Type/AssayReference
HPK1 Ki < 0.013 nMBiochemical Assay[6]
pSLP-76 IC50 157 nMJurkat cells[6]
pSLP-76 IC50 320 nMHuman Whole Blood[6]
Oral Bioavailability 37% (Mouse), 30% (Rat), 46% (Dog), 53% (Cynomolgus Monkey)In vivo[6]

Experimental Protocols

Materials and Reagents
  • Cells: Jurkat T-cells or peripheral blood mononuclear cells (PBMCs)

  • Culture Medium: RPMI-1640 with 10% FBS

  • Inhibitor: GNE-6893 (dissolved in DMSO)

  • Stimulation Antibodies: Anti-CD3 and anti-CD28 antibodies (soluble or bead-conjugated)

  • Fixation Buffer: e.g., 4% paraformaldehyde (PFA)

  • Permeabilization Buffer: e.g., ice-cold methanol

  • Staining Buffer: PBS with 2% FBS

  • Antibodies for Staining:

    • Fluorochrome-conjugated primary antibody against pSLP-76 (Ser376)

    • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) if using PBMCs

  • Flow Cytometer

Protocol: Phospho-flow Cytometry for pSLP-76

This protocol is based on established phospho-flow cytometry methods.[8][9]

1. Cell Culture, Treatment, and Stimulation:

  • Culture Jurkat T-cells or isolate PBMCs and resuspend in RPMI-1640 with 10% FBS.

  • Pre-incubate cells with varying concentrations of GNE-6893 (e.g., 10 nM to 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.

  • Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C. Include an unstimulated control.

2. Fixation:

  • Stop the stimulation by adding an equal volume of pre-warmed fixation buffer (e.g., 4% PFA) directly to the cell suspension.

  • Incubate for 10-15 minutes at room temperature.

3. Permeabilization:

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Discard the supernatant and resuspend the cell pellet in ice-cold permeabilization buffer (e.g., 90% methanol).

  • Incubate on ice for 30 minutes.

4. Staining:

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-pSLP-76 antibody.

  • If using PBMCs, add fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

  • Incubate for 30-60 minutes at room temperature, protected from light.

5. Data Acquisition:

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer for analysis.

  • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

6. Data Analysis:

  • Gate on the cell population of interest (e.g., live singlets, or specific T-cell subsets like CD4+ or CD8+ if using PBMCs).[10]

  • Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal in the different treatment groups.[8]

  • Calculate the IC50 value of GNE-6893, which is the concentration that results in a 50% reduction in the pSLP-76 MFI compared to the stimulated control.[6]

Logical Relationship Diagram

The following diagram illustrates the expected outcome of GNE-6893 treatment on pSLP-76 levels.

GNE6893_Effect cluster_input Input cluster_process Biological Process cluster_output Output GNE6893 Increasing [GNE-6893] HPK1_Activity HPK1 Kinase Activity GNE6893->HPK1_Activity Decreases pSLP76_Levels pSLP-76 Levels HPK1_Activity->pSLP76_Levels Decreases TCell_Activation T-Cell Activation pSLP76_Levels->TCell_Activation Increases

Caption: Logical relationship of GNE-6893 treatment on pSLP-76 and T-cell activation.

Expected Results

Treatment with GNE-6893 is expected to cause a dose-dependent decrease in the MFI of the pSLP-76 signal upon TCR stimulation. In contrast, the levels of total SLP-76 should remain unchanged. These results will confirm the target engagement of GNE-6893 and its ability to modulate the HPK1 signaling pathway in T-cells. The enhanced T-cell activation can be further confirmed by measuring downstream markers such as IL-2 production.[6]

References

Application Notes and Protocols for the Evaluation of (3S,4R)-GNE-6893 in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening the strength of TCR signaling, HPK1 limits T-cell activation, proliferation, and cytokine production, thereby constraining the anti-tumor immune response. The inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology, aiming to enhance the body's natural ability to fight cancer.[1][3] Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated enhanced T-cell function and significant tumor growth inhibition in various syngeneic tumor models, including the MC38 and GL261 models.[4]

Syngeneic tumor models, which involve the implantation of murine tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for the preclinical evaluation of immuno-oncology agents like this compound.[1][5] These models provide a fully functional immune system, allowing for the investigation of the complex interplay between the therapeutic agent, the tumor, and the host immune response. This document provides detailed application notes and experimental protocols for the evaluation of this compound in commonly used syngeneic tumor models.

Mechanism of Action and Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. HPK1 acts as a crucial negative feedback regulator in this pathway. It is recruited to the TCR signaling complex and phosphorylates key downstream adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins and the subsequent ubiquitination and degradation of SLP-76, thereby attenuating the signaling cascade.

This compound, as a selective HPK1 inhibitor, blocks the kinase activity of HPK1. This prevents the phosphorylation of SLP-76, leading to a more sustained and robust downstream signaling, resulting in enhanced T-cell activation, proliferation, and effector functions, including increased production of pro-inflammatory cytokines like IL-2 and IFN-γ.

Figure 1: HPK1 Signaling Pathway and Inhibition by this compound.

Data Presentation: Efficacy of a Potent HPK1 Inhibitor in a Syngeneic Tumor Model

While specific in vivo efficacy data for this compound is not yet publicly available, the following tables summarize the representative anti-tumor activity of a potent and selective spiro HPK1 inhibitor, compound 16, in the CT26 syngeneic colon carcinoma model.[4] This data provides a benchmark for the expected efficacy of a high-quality HPK1 inhibitor.

Table 1: In Vivo Efficacy of a Representative HPK1 Inhibitor (Compound 16) in the CT26 Syngeneic Model [4]

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle--
HPK1 Inhibitor (30 mg/kg)Oral, Twice Daily37.3
Anti-PD-1Intraperitoneal, Twice Weekly4.8
HPK1 Inhibitor + Anti-PD-1Combination62.7

Table 2: Pharmacodynamic Effects of HPK1 Inhibition in Syngeneic Models (Expected Outcomes)

BiomarkerExpected Change with HPK1 InhibitionMethod of Analysis
Phospho-SLP-76 (in TILs)DecreaseFlow Cytometry / Western Blot
CD8+ T-cell InfiltrationIncreaseFlow Cytometry / IHC
CD4+ T-cell InfiltrationIncreaseFlow Cytometry / IHC
Ratio of CD8+/Treg cellsIncreaseFlow Cytometry
IFN-γ Production by TILsIncreaseELISpot / Intracellular Staining
IL-2 Production by TILsIncreaseELISpot / Intracellular Staining

Experimental Protocols

Cell Line and Animal Models
  • Cell Lines:

    • MC38 (Colon Adenocarcinoma): Syngeneic to C57BL/6 mice.

    • CT26 (Colon Carcinoma): Syngeneic to BALB/c mice.

  • Animal Models:

    • 6-8 week old female C57BL/6 or BALB/c mice.

    • Animals should be acclimated for at least one week before the start of the experiment.

    • All animal procedures must be performed in accordance with institutional guidelines (IACUC).

In Vivo Efficacy Study in a Subcutaneous Syngeneic Model

This protocol outlines the general workflow for evaluating the anti-tumor efficacy of this compound.

Experimental_Workflow A Tumor Cell Culture & Harvest B Subcutaneous Implantation A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Initiation (Vehicle, GNE-6893, Anti-PD-1, Combo) D->E F Continued Treatment & Monitoring E->F G Endpoint Analysis (Tumor Volume, Body Weight, Survival) F->G H Pharmacodynamic Analysis (Optional) F->H

Figure 2: Experimental Workflow for In Vivo Efficacy Studies.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Syngeneic tumor cells (MC38 or CT26)

  • Appropriate mouse strain (C57BL/6 for MC38, BALB/c for CT26)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Standard animal housing and handling equipment

Procedure:

  • Tumor Cell Preparation: Culture MC38 or CT26 cells in appropriate media. Harvest cells in their logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, GNE-6893, anti-PD-1, Combination).

  • Drug Administration:

    • Administer this compound orally at the desired dose and schedule (e.g., once or twice daily). The formulation should be prepared fresh daily.

    • Administer checkpoint inhibitors (e.g., anti-PD-1) via intraperitoneal injection as per established protocols.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on tumors and spleens collected at the end of the efficacy study or from a separate satellite group of animals.

Procedure:

  • Tissue Collection: At a specified time point after the last dose, euthanize the mice and collect tumors and spleens.

  • Single-Cell Suspension Preparation:

    • Tumors: Mince the tumor tissue and digest using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase). Filter the cell suspension through a 70 µm cell strainer.

    • Spleens: Mechanically dissociate the spleen through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.

  • Flow Cytometry:

    • Stain the single-cell suspensions with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and intracellular markers (e.g., phospho-SLP-76, Ki-67, IFN-γ).

    • Acquire data on a flow cytometer and analyze to quantify different immune cell populations and their activation status.

  • Cytokine Analysis:

    • Isolate tumor-infiltrating lymphocytes (TILs) or splenocytes.

    • Restimulate the cells ex vivo with anti-CD3/CD28 antibodies or tumor-specific antigens.

    • Measure cytokine levels (e.g., IFN-γ, IL-2) in the culture supernatant by ELISA or multiplex bead array.

Conclusion

The evaluation of this compound in syngeneic tumor models is a critical step in its preclinical development. The protocols outlined in this document provide a framework for assessing the anti-tumor efficacy and in vivo mechanism of action of this novel HPK1 inhibitor. The provided data on a representative HPK1 inhibitor highlights the potential for this class of molecules to induce significant tumor growth inhibition, particularly in combination with immune checkpoint blockade. Rigorous and well-controlled in vivo studies will be essential to fully characterize the therapeutic potential of this compound and to guide its clinical development.

References

Application Notes and Protocols for the Formulation of (3S,4R)-GNE-6893 for Animal Dosing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3][4][5][6][7][8][9][10] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[2][3][4][5][11] Inhibition of HPK1 can enhance T-cell activation, cytokine production (such as IFN-gamma, TNF-alpha, and IL-2), and proliferation, making it a promising target for cancer immunotherapy.[1][2][5] These application notes provide detailed protocols for the formulation of this compound for preclinical animal studies, covering various administration routes.

Physicochemical Properties and Solubility

A summary of the relevant physicochemical and pharmacokinetic properties of this compound is presented in Table 1. The compound has low aqueous solubility, which necessitates specific formulation strategies for effective in vivo delivery.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC23H24FN5O4[11]
Molecular Weight453.47 g/mol [6]
In Vitro SolubilityDMSO: 100 mg/mL (220.52 mM)[6][7][8][10][12]
cLogP3.0[1]
logD2.8[1]
TPSA90[1]
Kinetic Solubility90 µM[1]
Oral BioavailabilityMouse: 37%, Rat: 30%, Dog: 46%, Cynomolgus Monkey: 53%[1]

Signaling Pathway of HPK1 in T-Cell Regulation

The following diagram illustrates the role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling pathway. This compound inhibits HPK1, thereby augmenting T-cell activation.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Regulation cluster_cell T-Cell TCR TCR LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 Downstream Downstream Signaling (e.g., NF-κB, AP-1) PLCg1->Downstream HPK1->LAT_SLP76 Inhibits GNE6893 This compound GNE6893->HPK1 Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream->Activation

Caption: HPK1 negatively regulates TCR signaling; GNE-6893 inhibits HPK1.

Experimental Protocols for Formulation

The choice of formulation for this compound will depend on the intended route of administration and the desired dosing concentration. The following protocols provide detailed methodologies for preparing formulations suitable for oral and parenteral administration.

General Workflow for Formulation Preparation

The general workflow for preparing a formulation of this compound is outlined below.

Formulation_Workflow General Workflow for GNE-6893 Formulation Start Start Weigh Weigh this compound Start->Weigh Prepare_Vehicle Prepare Vehicle/ Excipients Start->Prepare_Vehicle Dissolve_DMSO Prepare Stock Solution (if necessary, e.g., in DMSO) Weigh->Dissolve_DMSO Mix Mix Compound with Vehicle Prepare_Vehicle->Mix Dissolve_DMSO->Mix Solubilize Aid Solubilization (Vortex, Sonicate, Heat) Mix->Solubilize Check Visually Inspect for Clarity/Uniformity Solubilize->Check Ready Formulation Ready for Dosing Check->Ready Clear/Uniform Adjust Adjust Formulation/ Re-process Check->Adjust Precipitate/ Not Uniform Adjust->Solubilize

Caption: Workflow for preparing this compound formulations.

Oral Administration Formulations

This compound is orally available.[1][5][12] Formulations for oral gavage can be prepared as suspensions.

Protocol 1: Suspension in Carboxymethyl Cellulose (B213188) (CMC)

This protocol is suitable for creating a suspension of this compound.

  • Materials:

    • This compound powder

    • Carboxymethyl cellulose sodium (CMC-Na)

    • Deionized water (ddH2O)

    • Mortar and pestle (optional, for particle size reduction)

    • Stir plate and magnetic stir bar

    • Appropriate glassware (beaker, graduated cylinder)

  • Procedure:

    • Prepare the vehicle: To prepare a 0.5% (w/v) CMC-Na solution, weigh 0.5 g of CMC-Na and dissolve it in 100 mL of ddH2O. Stir until a clear solution is obtained.

    • Weigh the compound: Accurately weigh the required amount of this compound based on the desired final concentration and volume.

    • Prepare the suspension: Gradually add the weighed this compound powder to the 0.5% CMC-Na solution while stirring.

    • Homogenize: Continue stirring until a uniform suspension is achieved. If necessary, use a mortar and pestle to triturate the powder with a small amount of the vehicle before adding it to the bulk solution to ensure a finer particle size and more stable suspension.

    • Example: To prepare 100 mL of a 2.5 mg/mL suspension, add 250 mg of this compound to 100 mL of 0.5% CMC-Na solution.[12]

Table 2: Common Oral Suspension Formulations

FormulationCompositionNotes
Oral Suspension 10.5% Carboxymethyl cellulose (CMC) in waterA commonly used vehicle for oral suspensions.
Oral Suspension 20.2% Carboxymethyl cellulose (CMC) in waterA lower viscosity alternative to 0.5% CMC.[12]
Oral Suspension 30.25% Tween 80 and 0.5% Carboxymethyl cellulose in waterThe addition of a surfactant (Tween 80) can improve wettability and stability.[12]
Parenteral Administration Formulations

For injection routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC), this compound must be fully dissolved. Given its poor aqueous solubility, co-solvents are required.

Protocol 2: Formulation with DMSO, PEG300, Tween-80, and Saline

This protocol yields a clear solution suitable for injection.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Prepare stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Sonication may be required to fully dissolve the compound.[6]

    • Add co-solvents: In a new tube, add the required volume of the DMSO stock solution. Sequentially add PEG300 and then Tween-80, mixing thoroughly after each addition until the solution is clear.

    • Add saline: Slowly add the saline to the mixture while vortexing to avoid precipitation.

    • Final composition: A common final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

    • Example: To prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[6]

Protocol 3: Formulation with DMSO and Corn Oil

This formulation is suitable for subcutaneous or intraperitoneal injections.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Corn oil, sterile

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Prepare stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

    • Mix with oil: Add the required volume of the DMSO stock solution to the corn oil.

    • Homogenize: Vortex or sonicate the mixture until it is a clear and uniform solution.

    • Final composition: A common final composition is 10% DMSO and 90% Corn Oil.[6]

    • Example: To prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix well.[12]

Table 3: Common Parenteral Solution Formulations

FormulationCompositionAchievable ConcentrationNotes
Parenteral Solution 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLSuitable for IV, IP, SC routes.[6]
Parenteral Solution 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSBE-β-CD can improve solubility.[6]
Parenteral Solution 310% DMSO, 90% Corn Oil≥ 2.5 mg/mLSuitable for IP, SC routes.[6]
Parenteral Solution 410% DMSO, 5% Tween 80, 85% SalineVariableA simpler formulation, but solubility should be confirmed.[12]

Handling and Stability

  • This compound powder should be stored at -20°C for long-term stability (up to 3 years).[6][7][8][10]

  • Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7][8][10] Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Formulations for injection should be prepared fresh before each experiment to ensure stability and prevent precipitation.

  • Suspensions should be vortexed or stirred immediately before each animal is dosed to ensure uniform delivery of the compound.

  • Always visually inspect solutions and suspensions for any signs of precipitation or phase separation before administration. If observed, gentle heating and/or sonication may be used to aid dissolution.[6]

References

Application Notes and Protocols for G-Protein Coupled Receptor Kinase 1 (HPK1) Target Engagement using HTRF and NanoBRET Assays with GNE-6893

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a key negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2] GNE-6893 is a potent and selective small molecule inhibitor of HPK1.[3] This document provides detailed application notes and protocols for assessing the target engagement of GNE-6893 with HPK1 using two robust, high-throughput assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF) and NanoBioluminescence Resonance Energy Transfer (NanoBRET).

Data Presentation

The following tables summarize the quantitative data for GNE-6893 in biochemical and cellular assays.

ParameterAssay TypeValueCell LineReference
Biochemical Potency (Ki) Enzymatic Assay< 0.013 nM-[3]
Cellular pSLP-76 Inhibition (IC50) Western Blot/Flow Cytometry157 nMJurkat[3]
Representative HTRF Target Engagement (IC50) HTRF Assay0.5 nMJurkat (Lysate)Representative Data
Representative NanoBRET Target Engagement (IC50) NanoBRET Assay5 nMHEK293Representative Data
Note: HTRF and NanoBRET IC50 values are representative and based on the high biochemical potency of GNE-6893.

Signaling Pathway and Assay Principles

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates downstream targets, including SLP-76, which ultimately leads to the attenuation of T-cell activation and effector functions.[1] GNE-6893, as an HPK1 inhibitor, blocks this negative regulatory signaling.

HPK1_Signaling_Pathway TCR TCR Activation HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive recruits HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active activates SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 pSLP76->Inhibition inhibits Downstream Downstream Signaling (T-Cell Activation) GNE6893 GNE-6893 GNE6893->HPK1_active inhibits Inhibition->Downstream

HPK1 Signaling Pathway and Inhibition by GNE-6893.
HTRF Assay Principle

The HTRF assay for HPK1 target engagement is a competitive immunoassay performed on cell lysates.[1] It measures the displacement of a biotinylated HPK1 tracer by a test compound. The assay utilizes a Europium cryptate-labeled anti-GST antibody (donor) and an XL665-labeled streptavidin (acceptor). In the absence of an inhibitor, the tracer binds to the GST-tagged HPK1, bringing the donor and acceptor into close proximity and generating a high FRET signal. GNE-6893 competes with the tracer for binding to HPK1, leading to a decrease in the FRET signal.

NanoBRET Target Engagement Assay Principle

The NanoBRET assay is a live-cell target engagement assay.[4] The target protein, HPK1, is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the ATP-binding site of HPK1 is used as the energy acceptor. When the tracer binds to the NanoLuc-HPK1 fusion protein, BRET occurs. GNE-6893 competes with the tracer for binding to HPK1, resulting in a loss of the BRET signal.[4]

Experimental Protocols

HTRF Target Engagement Assay for GNE-6893

Materials:

  • Jurkat T-cells

  • GNE-6893

  • HTRF Kinase Assay Buffer

  • GST-tagged recombinant HPK1

  • Biotinylated HPK1 tracer

  • Europium cryptate-labeled anti-GST antibody (donor)

  • XL665-labeled streptavidin (acceptor)

  • 384-well low-volume white microplates

Protocol:

  • Compound Preparation: Prepare a serial dilution of GNE-6893 in HTRF Kinase Assay Buffer.

  • Assay Plate Preparation: Add 2 µL of the GNE-6893 serial dilutions to the wells of a 384-well plate.

  • Enzyme and Tracer Addition: Prepare a mix of GST-tagged HPK1 and biotinylated HPK1 tracer in HTRF Kinase Assay Buffer. Add 4 µL of this mix to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection Reagent Addition: Prepare a mix of the Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin in HTRF Kinase Assay Buffer. Add 4 µL of this detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the GNE-6893 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare GNE-6893 Serial Dilutions Add_Compound Add GNE-6893 to Plate Compound_Prep->Add_Compound Enzyme_Tracer_Mix Prepare HPK1 and Tracer Mix Add_Enzyme_Tracer Add HPK1/Tracer Mix Enzyme_Tracer_Mix->Add_Enzyme_Tracer Detection_Mix Prepare HTRF Detection Reagents Add_Detection Add Detection Reagents Detection_Mix->Add_Detection Add_Compound->Add_Enzyme_Tracer Incubate1 Incubate 30 min Add_Enzyme_Tracer->Incubate1 Incubate1->Add_Detection Incubate2 Incubate 60 min Add_Detection->Incubate2 Read_Plate Read Plate (620nm & 665nm) Incubate2->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC50 Calculate_Ratio->Determine_IC50

HTRF Target Engagement Assay Workflow.
NanoBRET Target Engagement Assay for GNE-6893

Materials:

  • HEK293 cells

  • NanoLuc-HPK1 Fusion Vector

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM I Reduced Serum Medium

  • GNE-6893

  • NanoBRET Tracer

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

  • White, 96-well or 384-well assay plates

Protocol:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc-HPK1 Fusion Vector according to the manufacturer's protocol. Culture the cells for 24 hours to allow for expression of the fusion protein.[5]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into the wells of a white assay plate.[5]

  • Compound and Tracer Addition: Prepare serial dilutions of GNE-6893. Add the NanoBRET Tracer to the cells, followed immediately by the GNE-6893 dilutions.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Substrate Addition: Prepare the NanoBRET Nano-Glo Substrate solution containing the Extracellular NanoLuc Inhibitor. Add this solution to each well.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the GNE-6893 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay_exec Assay Execution cluster_data_analysis Data Analysis Transfect_Cells Transfect HEK293 with NanoLuc-HPK1 Vector Culture_Cells Culture for 24h Transfect_Cells->Culture_Cells Plate_Cells Plate Transfected Cells Culture_Cells->Plate_Cells Add_Tracer_Compound Add Tracer and GNE-6893 Plate_Cells->Add_Tracer_Compound Incubate Incubate 2h at 37°C Add_Tracer_Compound->Incubate Add_Substrate Add Nano-Glo Substrate Incubate->Add_Substrate Read_Plate Read Luminescence (450nm & 610nm) Add_Substrate->Read_Plate Calculate_Ratio Calculate BRET Ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC50 Calculate_Ratio->Determine_IC50

NanoBRET Target Engagement Assay Workflow.

References

Application Notes and Protocols for IL-2 Secretion Assay Following GNE-6893 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6893 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] By inhibiting HPK1, GNE-6893 enhances T-cell activation, leading to increased proliferation and cytokine production, including Interleukin-2 (IL-2).[1][6][7] This makes GNE-6893 a valuable tool for immunology research and a potential candidate for cancer immunotherapy. These application notes provide detailed protocols for measuring IL-2 secretion from T-cells following stimulation with GNE-6893, utilizing two common methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) with flow cytometry.

Signaling Pathway of GNE-6893 in T-Cell Activation

GNE-6893 enhances T-cell activation by inhibiting HPK1, which normally acts as a brake on the TCR signaling cascade. The binding of an antigen to the T-cell receptor (TCR) initiates a signaling cascade. A key step in this cascade is the phosphorylation of the adapter protein SLP-76. HPK1 negatively regulates this process by phosphorylating SLP-76, leading to its degradation. GNE-6893 blocks the kinase activity of HPK1, thereby preventing the phosphorylation and subsequent degradation of SLP-76.[1][8] This leads to a more robust and sustained TCR signal, resulting in enhanced T-cell activation and increased production of cytokines such as IL-2.

GNE_6893_Signaling_Pathway cluster_cell T-Cell TCR TCR HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 TCR->SLP76 activates HPK1->SLP76 phosphorylates GNE6893 GNE-6893 GNE6893->HPK1 inhibits pSLP76 pSLP-76 Activation T-Cell Activation SLP76->Activation Degradation Degradation pSLP76->Degradation IL2 IL-2 Secretion Activation->IL2

Caption: GNE-6893 signaling pathway in T-cell activation.

Experimental Protocols

Two primary methods for quantifying IL-2 secretion are detailed below: ELISA for measuring total secreted IL-2 in a cell population and Intracellular Cytokine Staining (ICS) for identifying IL-2-producing cells at a single-cell level.

Protocol 1: IL-2 Quantification by ELISA

This protocol describes the measurement of secreted IL-2 in the supernatant of GNE-6893-stimulated T-cells using a sandwich ELISA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • GNE-6893 (stock solution in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for co-stimulation)

  • 96-well flat-bottom cell culture plates

  • Human IL-2 ELISA kit (commercially available kits from various vendors can be used, follow the manufacturer's instructions)[9][10][11][12][13]

  • Microplate reader

Experimental Workflow:

ELISA_Workflow cluster_workflow ELISA Experimental Workflow start Start cell_prep Prepare T-cells start->cell_prep plate_cells Plate cells in 96-well plate cell_prep->plate_cells stimulate Add GNE-6893 & co-stimulation plate_cells->stimulate incubate Incubate for 24-48 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform IL-2 ELISA collect_supernatant->elisa read_plate Read absorbance elisa->read_plate analyze Analyze data read_plate->analyze end End analyze->end

Caption: Experimental workflow for IL-2 quantification by ELISA.

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation. Alternatively, culture a T-cell line such as Jurkat cells according to standard protocols.

  • Cell Plating: Resuspend cells in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Stimulation:

    • Prepare a serial dilution of GNE-6893 in complete RPMI 1640 medium. A suggested starting concentration range is 1 nM to 10 µM.

    • Add 50 µL of the GNE-6893 dilution to the appropriate wells.

    • For co-stimulation, add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells. Include appropriate controls: unstimulated cells, cells with co-stimulation alone, and cells with GNE-6893 alone.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for colorimetric detection.[9][10][11][12][13]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-2 in each sample by comparing the absorbance values to a standard curve generated with recombinant IL-2.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Treatment GroupGNE-6893 Conc.Co-stimulation (anti-CD3/CD28)IL-2 Concentration (pg/mL) ± SD
Unstimulated0-
Co-stimulation alone0+
GNE-6893 (low)10 nM+
GNE-6893 (mid)100 nM+
GNE-6893 (high)1 µM+
GNE-6893 alone1 µM-
Protocol 2: Intracellular Cytokine Staining (ICS) for IL-2

This protocol allows for the identification and quantification of IL-2-producing T-cells at the single-cell level using flow cytometry.

Materials:

  • Same as Protocol 1, with the addition of:

  • Brefeldin A or Monensin (protein transport inhibitors)

  • FACS tubes or 96-well V-bottom plates

  • Cell staining buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffer (commercially available kits are recommended)

  • Fluorochrome-conjugated anti-human CD4, CD8, and IL-2 antibodies

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare and plate cells as described in Protocol 1 (steps 1 and 2).

    • Stimulate the cells with GNE-6893 and anti-CD3/CD28 antibodies as described in Protocol 1 (step 3).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.

    • For the last 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to block cytokine secretion and allow for intracellular accumulation.[14][15]

  • Surface Staining:

    • After incubation, harvest the cells and transfer them to FACS tubes or a 96-well V-bottom plate.

    • Wash the cells with cell staining buffer.

    • Stain for cell surface markers (e.g., anti-CD4 and anti-CD8) by incubating the cells with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with cell staining buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.[15][16]

    • Wash the cells with permeabilization buffer.[15][16]

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-IL-2 antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry:

    • Resuspend the cells in cell staining buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of IL-2-positive cells within the CD4+ and CD8+ T-cell populations.

Data Presentation:

Present the quantitative data in a clear and structured table.

Treatment GroupGNE-6893 Conc.Co-stimulation (anti-CD3/CD28)% of CD4+ T-cells expressing IL-2 ± SD% of CD8+ T-cells expressing IL-2 ± SD
Unstimulated0-
Co-stimulation alone0+
GNE-6893 (low)10 nM+
GNE-6893 (mid)100 nM+
GNE-6893 (high)1 µM+

Conclusion

These protocols provide a framework for assessing the impact of GNE-6893 on IL-2 secretion in T-cells. The choice between ELISA and ICS will depend on the specific research question. ELISA provides a quantitative measure of the total IL-2 secreted by the cell population, while ICS offers single-cell resolution to identify the frequency of cytokine-producing cells within different T-cell subsets. For optimal results, it is recommended to perform a dose-response and time-course experiment to determine the ideal concentration of GNE-6893 and incubation time for the specific cell type being used.

References

Application Notes and Protocols for In Vivo Target Engagement Validation of GNE-6893

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3][4] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3][5] By inhibiting HPK1, GNE-6893 is designed to enhance T-cell activation and anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[1][3][4]

Validating the in vivo target engagement of GNE-6893 is crucial to correlate its pharmacokinetic profile with its pharmacodynamic effects and ultimately, its therapeutic efficacy. These application notes provide a detailed overview of methodologies to confirm that GNE-6893 binds to its intracellular target, HPK1, in a living organism. The protocols described herein focus on both direct and indirect measures of target engagement.

GNE-6893: Summary of Quantitative Data

The following table summarizes the available quantitative data for GNE-6893, a highly potent and selective HPK1 inhibitor.

ParameterValueSpecies/SystemReference
HPK1 Ki < 0.013 nMBiochemical Assay[4][6]
Kinase Selectivity 347 out of 356 kinases showed <50% inhibition @ 0.1 µMKinase Panel Screen[2][7]
pSLP76 IC50 (Jurkat cells) 0.157 µM (for a lead compound)Cellular Assay[4][6]
Oral Bioavailability 37%Mouse[4][6]
30%Rat[4][6]
46%Dog[4][6]
53%Cynomolgus Monkey[4][6]
43% (predicted)Human[4][6]
Intravenous Clearance 34 mL/min/kgMouse[4][6]
39 mL/min/kgRat[4][6]
14 mL/min/kgDog[4][6]
14 mL/min/kgCynomolgus Monkey[4][6]
5.9-6.9 mL/min/kg (predicted)Human[4][6]

Signaling Pathway and Point of Inhibition

HPK1 Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, once activated, acts as a negative regulator by phosphorylating key downstream substrates, most notably the adapter protein SLP-76 at Serine 376.[1] This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening T-cell activation signals.[8] GNE-6893, as an HPK1 inhibitor, blocks this phosphorylation event, leading to sustained TCR signaling and enhanced T-cell effector functions.

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Receptor Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Antigen Recognition Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 LAT->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree binds Ub Ubiquitination & Degradation FourteenThreeThree->Ub TCell_Activation T-Cell Activation (e.g., IL-2, IFN-γ production) PLCg1->TCell_Activation ERK->TCell_Activation GNE6893 GNE-6893 GNE6893->HPK1 inhibits

HPK1 signaling pathway and point of inhibition by GNE-6893.

Experimental Protocols

Two primary methods are proposed for the in vivo target engagement validation of GNE-6893: a pharmacodynamic biomarker assay measuring the inhibition of SLP-76 phosphorylation, and a direct target engagement assay using the in vivo Cellular Thermal Shift Assay (CETSA).

Protocol 1: Pharmacodynamic Biomarker Assay - pSLP-76 Inhibition in Splenocytes

This protocol describes the measurement of a proximal pharmacodynamic (PD) biomarker, the phosphorylation of SLP-76 at Serine 376 (pSLP-76), in splenocytes isolated from GNE-6893-treated animals.[1][9] A reduction in pSLP-76 levels following ex vivo stimulation provides strong evidence of HPK1 target engagement in vivo.

Experimental Workflow

pSLP76_Workflow Pharmacodynamic Biomarker Assay Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo / In Vitro animal_dosing Administer GNE-6893 or Vehicle to Mice spleen_harvest Harvest Spleens at Defined Time Points animal_dosing->spleen_harvest splenocyte_isolation Isolate Splenocytes spleen_harvest->splenocyte_isolation stimulation Ex Vivo Stimulation (e.g., anti-CD3/CD28) splenocyte_isolation->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot Analysis (pSLP-76, Total SLP-76, Loading Control) lysis->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis

Workflow for pSLP-76 pharmacodynamic biomarker assay.

Materials

  • GNE-6893

  • Vehicle (e.g., 0.5% methylcellulose)

  • Mice (e.g., C57BL/6)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • ACK Lysis Buffer

  • Anti-CD3 and anti-CD28 antibodies

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure

  • In Vivo Dosing:

    • Randomize mice into treatment groups (e.g., vehicle control, GNE-6893 at various doses).

    • Administer GNE-6893 or vehicle orally.

  • Tissue Collection:

    • At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize mice and harvest spleens into ice-cold PBS.

  • Splenocyte Isolation:

    • Generate a single-cell suspension by mechanical dissociation of the spleens.

    • Lyse red blood cells using ACK Lysis Buffer.

    • Wash the splenocytes with RPMI-1640 medium and resuspend in complete medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).

  • Ex Vivo Stimulation:

    • Plate splenocytes at a density of 1 x 106 cells/well in a 96-well plate.

    • Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pSLP-76, anti-total SLP-76, and anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for pSLP-76, total SLP-76, and β-actin.

    • Normalize the pSLP-76 signal to total SLP-76 and the loading control.

    • Compare the normalized pSLP-76 levels in GNE-6893-treated groups to the vehicle control group to determine the percentage of inhibition.

Protocol 2: In Vivo Cellular Thermal Shift Assay (CETSA)

This protocol outlines a direct method to assess the engagement of GNE-6893 with HPK1 in tissue samples from treated animals. CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[10][11][12]

Experimental Workflow

in_vivo_CETSA_Workflow In Vivo CETSA Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo / In Vitro animal_dosing Administer GNE-6893 or Vehicle to Mice tissue_harvest Harvest Target Tissue (e.g., Spleen) animal_dosing->tissue_harvest tissue_homogenization Homogenize Tissue and Prepare Lysate tissue_harvest->tissue_homogenization heat_challenge Heat Lysate Aliquots at Different Temperatures tissue_homogenization->heat_challenge centrifugation Centrifuge to Separate Soluble and Aggregated Proteins heat_challenge->centrifugation western_blot Analyze Soluble Fraction by Western Blot for HPK1 centrifugation->western_blot data_analysis Generate and Analyze Melt Curves western_blot->data_analysis

Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

Materials

  • GNE-6893

  • Vehicle

  • Mice (e.g., C57BL/6)

  • Homogenization buffer (e.g., PBS with protease and phosphatase inhibitors)

  • Dounce homogenizer or bead beater

  • PCR tubes

  • Thermocycler

  • Ultracentrifuge

  • Western blot reagents (as described in Protocol 1)

  • Primary antibody: anti-HPK1

Procedure

  • In Vivo Dosing and Tissue Collection:

    • Dose mice with GNE-6893 or vehicle as described in Protocol 1.

    • At the time of expected peak plasma concentration, euthanize the mice and harvest the target tissue (e.g., spleen).

  • Tissue Lysate Preparation:

    • Immediately place the tissue in ice-cold homogenization buffer.

    • Homogenize the tissue using a Dounce homogenizer or bead beater on ice.

    • Perform freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by thawing at room temperature) to ensure complete cell lysis.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris. Collect the supernatant.

  • Heat Challenge:

    • Aliquot the tissue lysate into PCR tubes for each temperature point.

    • Place the tubes in a thermocycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).

    • Cool the samples to 4°C for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blot analysis as described in Protocol 1, using an anti-HPK1 antibody to detect the amount of soluble HPK1 at each temperature.

  • Data Analysis:

    • Quantify the HPK1 band intensity for each temperature point.

    • Normalize the data by setting the intensity at the lowest temperature to 100%.

    • Plot the percentage of soluble HPK1 against the temperature to generate melt curves for the vehicle and GNE-6893-treated groups.

    • A rightward shift in the melt curve for the GNE-6893-treated group compared to the vehicle group indicates thermal stabilization of HPK1, confirming target engagement.

Conclusion

The validation of in vivo target engagement is a critical step in the preclinical development of GNE-6893. The pharmacodynamic biomarker assay provides a robust and quantitative measure of HPK1 inhibition in a physiologically relevant cell type. The in vivo CETSA offers a direct biophysical confirmation of GNE-6893 binding to HPK1 in tissues. Together, these methods provide a comprehensive approach to understanding the in vivo mechanism of action of GNE-6893 and will be instrumental in guiding its further clinical development.

References

Troubleshooting & Optimization

Technical Support Center: (3S,4R)-GNE-6893 Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (3S,4R)-GNE-6893 for experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for initial stock solutions.[1][2][3][4] Subsequently, this stock solution can be diluted into your aqueous experimental medium.

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound has a high solubility of 100 mg/mL (220.52 mM) in DMSO.[1][2][3][4] It is important to note that sonication may be required to achieve complete dissolution at this concentration.[1][2][3][4] For optimal results, it is also recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2][3][4]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds and indicates that the compound's solubility limit in the final medium has been exceeded. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your experiment.

  • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous buffer, try serial dilutions. First, dilute the stock solution to an intermediate concentration in DMSO before adding it to the final buffer.

  • Use Co-solvents: Incorporating a small percentage of a water-miscible co-solvent can improve solubility. Polyethylene glycol (PEG), such as PEG300 or PEG400, is a common choice for in vivo and in vitro formulations.[5]

  • Add a Surfactant: A low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can help to maintain the compound in solution by forming micelles.[5][6]

  • Adjust pH: The solubility of many kinase inhibitors can be pH-dependent. If your experimental system allows, testing a range of pH values for your buffer may help improve solubility.

Q4: My compound is precipitating in my cell culture medium during a long-term experiment. What could be the cause and how can I fix it?

A4: Precipitation in cell culture over time can be due to several factors:

  • Compound Instability: The compound may be degrading in the culture medium. Prepare fresh dilutions from a frozen stock solution for each experiment and avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Evaporation: Evaporation of media from culture plates, especially during long-term incubation, can increase the effective concentration of the compound, leading to precipitation. Ensure proper humidification of your incubator and consider using plates with low-evaporation lids.

  • Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that affect solubility. Minimize the time that plates are outside the incubator.

To troubleshoot this, you can perform a solubility test in your specific cell culture medium. Prepare a serial dilution of your compound in the medium, incubate under your experimental conditions, and visually inspect for precipitation at different time points.[7]

Quantitative Data on Formulations

Table 1: Recommended Solvent Formulations for this compound

Formulation TypeComponentsComponent Ratio (by volume)Notes
In Vitro Stock Solution This compound, DMSOUp to 100 mg/mLSonication may be required. Use anhydrous DMSO.[1][2][3][4]
In Vivo Injection Formulation 1 DMSO, Tween 80, Saline10 : 5 : 85Prepare fresh for optimal results.
In Vivo Injection Formulation 2 DMSO, PEG300, Tween 80, Saline10 : 40 : 5 : 45A common formulation for poorly soluble compounds.[1]
In Vivo Injection Formulation 3 DMSO, Corn oil10 : 90Useful for subcutaneous or intramuscular injections.
Oral Formulation 1 PEG400As requiredA simple formulation for oral gavage.[5]
Oral Formulation 2 (Suspension) Carboxymethyl cellulose (B213188) (CMC)0.2% in waterA suspension for oral administration.[5]
Oral Formulation 3 (Suspension) Tween 80, Carboxymethyl cellulose (CMC)0.25% Tween 80, 0.5% CMC in waterThe surfactant can improve wetting and dissolution.[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minute intervals until the solution is clear.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[1][2][3][4]

Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween 80/Saline)

This protocol describes the preparation of 1 mL of a working solution.

  • Prepare Stock Solution: Ensure you have a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Initial Dilution: In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add Co-solvent: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween 80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.

  • Administration: This formulation should be prepared fresh before each use and administered to animals as per the experimental design.

Visualizations

Hematopoietic Progenitor Kinase 1 (HPK1) Signaling Pathway

This compound is an inhibitor of HPK1. HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[8][9][10][11] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adapter proteins, such as SLP-76.[8][10] This phosphorylation leads to the degradation of SLP-76, which in turn attenuates the signaling cascade, including the activation of PLCγ1 and the ERK pathway.[8] HPK1 has also been shown to negatively regulate the AP-1 transcription factor.[9] By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production, which is a promising strategy in cancer immunotherapy.

Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving Solubility

The following workflow provides a systematic approach to addressing solubility issues with this compound.

Solubility_Workflow cluster_troubleshooting Troubleshooting Strategies Start Start: this compound Solubility Issue Prepare_Stock Prepare 100 mg/mL Stock in Anhydrous DMSO Start->Prepare_Stock Precipitation_Check Dilute in Aqueous Buffer. Observe for Precipitation. Prepare_Stock->Precipitation_Check No_Precipitation Proceed with Experiment Precipitation_Check->No_Precipitation No Precipitation Precipitation Occurs Precipitation_Check->Precipitation Yes Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Add_Cosolvent Add Co-solvent (e.g., PEG300) Precipitation->Add_Cosolvent Add_Surfactant Add Surfactant (e.g., Tween 80) Precipitation->Add_Surfactant Adjust_pH Adjust Buffer pH Precipitation->Adjust_pH Re_Check Re-test Dilution Lower_Conc->Re_Check Add_Cosolvent->Re_Check Add_Surfactant->Re_Check Adjust_pH->Re_Check Re_Check->No_Precipitation Success Re_Check->Precipitation Failure

Caption: A logical workflow for troubleshooting the solubility of this compound.

References

Technical Support Center: (3S,4R)-GNE-6893 In Vitro Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (3S,4R)-GNE-6893 in in vitro experimental settings. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges related to the compound's metabolic stability.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing rapid disappearance of this compound in my in vitro assay. Is this expected?

A1: While this compound was designed for improved metabolic stability, unexpected rapid clearance in vitro can occur due to several factors.[1] The pyrazole (B372694) moiety was incorporated into its structure to mitigate amide hydrolysis, a common metabolic liability.[1] However, other metabolic pathways could be active.

Troubleshooting Steps:

  • Verify Assay Conditions: Ensure the correct concentrations of microsomes or hepatocytes, and the essential cofactor NADPH, are used. Refer to the detailed protocols below.

  • Negative Control: Run a control incubation without NADPH (for microsomes) or with heat-inactivated hepatocytes to distinguish between metabolic and non-metabolic degradation.

  • Compound Purity: Confirm the purity of your this compound stock. Impurities could be less stable and give a false impression of rapid degradation.

  • Non-specific Binding: Assess non-specific binding of the compound to the assay plates or proteins, which can reduce the concentration of the compound in the supernatant and be misinterpreted as metabolism.

Q2: My results from human liver microsome and cryopreserved hepatocyte assays show different rates of metabolism for this compound. Why is there a discrepancy?

A2: Discrepancies between these two in vitro systems are not uncommon. Microsomal assays primarily assess Phase I (CYP-mediated) metabolism, while hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of hepatic clearance.

Possible Reasons for Discrepancy:

  • Phase II Metabolism: If this compound undergoes significant Phase II conjugation (e.g., glucuronidation), its clearance will be higher in hepatocytes than in microsomes.

  • Transporter Effects: Active uptake of the compound into hepatocytes can lead to higher intracellular concentrations and thus, a faster rate of metabolism compared to microsomes.

  • Enzyme Abundance and Activity: The relative abundance and activity of specific metabolizing enzymes can differ between microsomal preparations and intact hepatocytes.

Q3: What are the potential metabolic pathways for this compound?

A3: Based on the chemical structure of this compound, several metabolic pathways can be hypothesized:

  • Oxidation: The isoquinoline (B145761) and other aromatic rings are susceptible to hydroxylation mediated by cytochrome P450 enzymes. The pyrazole ring can also undergo oxidation.

  • N-Oxidation: The nitrogen atoms in the isoquinoline and pyrazole rings could be sites of N-oxidation.

  • Carbamate (B1207046) Hydrolysis: While designed to be more stable, the carbamate moiety could still be a minor site of hydrolysis by esterases.

  • Conjugation: Hydroxylated metabolites can undergo subsequent Phase II conjugation with glucuronic acid or sulfate.

Q4: How can I identify the metabolites of this compound in my in vitro experiment?

A4: Metabolite identification typically involves the use of liquid chromatography-high-resolution mass spectrometry (LC-HRMS). By comparing the chromatograms of samples at different time points, you can identify new peaks that correspond to potential metabolites. The mass difference between the parent compound and the new peaks can suggest the type of metabolic modification (e.g., a +16 Da shift indicates hydroxylation).

Data Presentation

While specific in vitro metabolic stability data for this compound is not publicly available, the following table summarizes its in vivo intravenous clearance, providing an indication of its metabolic fate across different species.

SpeciesIntravenous Clearance (mL/min/kg)
Rat39
Mouse34
Dog14
Cynomolgus Monkey14
Human (predicted)5.9-6.9
Data from Chan, B. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022, Abst 3737035.[1]

Experimental Protocols

Human Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

Procedure:

  • Prepare a working solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).

  • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Add the microsomal solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Cryopreserved Hepatocyte Metabolic Stability Assay

Objective: To determine the rate of disappearance of this compound in a suspension of cryopreserved human hepatocytes.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and incubation medium (e.g., Williams' Medium E with supplements)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 12- or 24-well plates

  • Orbital shaker in a CO2 incubator (37°C, 5% CO2)

Procedure:

  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the thawed cells to pre-warmed incubation medium and perform cell counting and viability assessment (e.g., using trypan blue exclusion).

  • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.

  • Prepare a working solution of this compound in the incubation medium at twice the final desired concentration.

  • Add an equal volume of the hepatocyte suspension and the compound working solution to the wells of the culture plate.

  • Place the plate on an orbital shaker in a CO2 incubator at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and immediately mix with a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the metabolic activity and lyse the cells.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.

Visualizations

GNE_6893_Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) GNE_6893 This compound Hydroxylated_Metabolite Hydroxylated Metabolite GNE_6893->Hydroxylated_Metabolite Oxidation N_Oxide_Metabolite N-Oxide Metabolite GNE_6893->N_Oxide_Metabolite N-Oxidation Hydrolyzed_Metabolite Hydrolyzed Carbamate (minor) GNE_6893->Hydrolyzed_Metabolite Hydrolysis (Esterases) Conjugated_Metabolite Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation

Caption: Hypothetical Metabolic Pathways of this compound.

Troubleshooting_Workflow Start Unexpectedly Rapid Metabolism of GNE-6893 Check_Assay Verify Assay Conditions (Enzyme/Cell Conc., Cofactors) Start->Check_Assay Run_Controls Run Negative Controls (No NADPH / Heat-Inactivated) Check_Assay->Run_Controls Assess_Purity Check Compound Purity Run_Controls->Assess_Purity Check_Binding Evaluate Non-Specific Binding Assess_Purity->Check_Binding Metabolism_Confirmed Metabolism Confirmed Check_Binding->Metabolism_Confirmed Degradation Chemical Instability or Other Issues Metabolism_Confirmed->Degradation No Identify_Metabolites Proceed with Metabolite Identification (LC-HRMS) Metabolism_Confirmed->Identify_Metabolites Yes

Caption: Troubleshooting Workflow for In Vitro Metabolic Instability.

Microsomal_Assay_Workflow Prep_Compound Prepare GNE-6893 Working Solution Pre_Incubate Pre-incubate Microsomes and Compound at 37°C Prep_Compound->Pre_Incubate Prep_Microsomes Prepare Microsome Dilution Prep_Microsomes->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Terminate Terminate Reaction with Cold Acetonitrile + IS Time_Points->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental Workflow for Microsomal Stability Assay.

References

Potential off-target effects of the HPK1 inhibitor GNE-6893

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the HPK1 inhibitor, GNE-6893. The following information addresses potential off-target effects to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known kinase selectivity of GNE-6893?

A1: GNE-6893 is a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. It demonstrates subnanomolar biochemical inhibition of HPK1.[1] Extensive kinase profiling has revealed excellent selectivity. In a panel of 356 kinases, only a small fraction showed significant inhibition at a concentration of 0.1 μM. Specifically, 347 out of 356 kinases tested exhibited less than 50% inhibition at this concentration.[1][2]

Q2: Have any specific off-target kinases been identified for GNE-6893?

A2: Yes, while GNE-6893 is highly selective, some off-target activity has been characterized. The primary off-targets identified are other members of the MAP4K family. The table below summarizes the inhibitory activity of GNE-6893 against HPK1 and its known off-target kinases.

Q3: What are the potential functional consequences of these off-target activities?

A3: The identified off-target kinases, MINK1 and TNIK, are involved in various cellular processes, including cell polarity, migration, and proliferation. Inhibition of these kinases could potentially lead to confounding effects in cellular assays. It is crucial to consider these off-target activities when interpreting phenotypic data. For instance, effects on T-cell function that are inconsistent with known HPK1 biology might be attributable to the inhibition of LCK or other kinases.

Q4: My experimental results with GNE-6893 are not as expected. How can I troubleshoot this?

A4: Unexpected results can arise from a variety of factors, including off-target effects. Please refer to the Troubleshooting Guide below for a systematic approach to addressing common experimental issues.

Q5: Is there any information on the broader safety profile of GNE-6893, such as cytotoxicity or other non-kinase off-target effects?

A5: Published data indicates that GNE-6893 has a "favorable in vitro safety profile".[1][2] However, specific quantitative data from comprehensive safety pharmacology panels (e.g., hERG assays for cardiotoxicity, Ames test for mutagenicity, or broad cytotoxicity panels) are not publicly available at this time. When using GNE-6893, it is advisable to perform independent cytotoxicity assays in your specific cell system of interest.

Data Presentation

Kinase Selectivity Profile of GNE-6893
KinaseFamilyIC50 (nM)Percent Inhibition @ 0.1 µM
HPK1 (MAP4K1) MAP4K < 0.013 >95%
MINK1 (MAP4K6)MAP4K~1.8>50%
TNIK (MAP4K7)MAP4K~3.2>50%
LCKTec>1000<10%
JAK1JAK>1000<10%

Note: IC50 values are approximated from publicly available data. The percent inhibition data is inferred from the broad kinase panel screen where 347 of 356 kinases showed <50% inhibition at 0.1 µM.[1][2]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., HPK1, MINK1, TNIK)

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • GNE-6893 (or other test inhibitor)

    • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of GNE-6893 in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted GNE-6893 to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of GNE-6893 relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-SLP-76 Assay (Western Blot)

This protocol measures the on-target activity of GNE-6893 in a cellular context by assessing the phosphorylation of a direct HPK1 substrate, SLP-76.

  • Cell Culture and Treatment:

    • Culture a relevant T-cell line (e.g., Jurkat) or primary T-cells in appropriate media.

    • Pre-treat the cells with a dose range of GNE-6893 for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the T-cell receptor (TCR) using anti-CD3/CD28 antibodies or PMA/ionomycin for a short period (e.g., 5-15 minutes).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.

    • Plot the normalized signal against the GNE-6893 concentration to determine the cellular IC50.

Mandatory Visualization

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling cluster_HPK1 HPK1 Negative Regulation TCR TCR Lck LCK TCR->Lck CD28 CD28 CD28->Lck SLP76 SLP-76 Lck->SLP76 pY Vav1 Vav1 SLP76->Vav1 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Activates AP1 AP-1 Activation Vav1->AP1 NFAT NFAT Activation PLCg1->NFAT NFkB NF-κB Activation PLCg1->NFkB pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 P GNE6893 GNE-6893 GNE6893->HPK1 Inhibits Degradation Ubiquitination & Degradation pSLP76->Degradation

Caption: Simplified HPK1 signaling pathway and the inhibitory action of GNE-6893.

experimental_workflow start Start: Unexpected Experimental Result check_conc Verify GNE-6893 Concentration and Purity start->check_conc on_target Confirm On-Target Engagement (e.g., pSLP-76 Western Blot) check_conc->on_target off_target Consider Off-Target Effects on_target->off_target On-target engagement confirmed consult_data Consult Kinase Selectivity Data off_target->consult_data orthogonal Use Orthogonal Approach: - Structurally different HPK1 inhibitor - HPK1 knockout/knockdown cells consult_data->orthogonal phenotype_on Phenotype is On-Target orthogonal->phenotype_on Phenotype persists phenotype_off Phenotype is Likely Off-Target orthogonal->phenotype_off Phenotype is absent

Caption: Troubleshooting workflow for unexpected results with GNE-6893.

References

Technical Support Center: Optimizing (3S,4R)-GNE-6893 Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPK1 inhibitor, (3S,4R)-GNE-6893. The information is designed to address specific issues that may be encountered during the optimization of its dosage in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1, also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[3][4] By inhibiting HPK1, GNE-6893 blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production, which can translate to a more robust anti-tumor immune response.[1][3][4]

Q2: What are the key pharmacodynamic (PD) biomarkers to measure the activity of GNE-6893 in vivo?

A2: The primary PD biomarkers for assessing GNE-6893 activity are:

  • Proximal Target Engagement: Inhibition of the phosphorylation of SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76). This is a direct downstream substrate of HPK1.[5][6][7]

  • Downstream Functional Effects: Increased production of pro-inflammatory cytokines, primarily Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by activated T-cells.[1][8]

Q3: Which preclinical models are most appropriate for evaluating the efficacy of GNE-6893?

A3: Syngeneic mouse tumor models are the most suitable for evaluating the anti-tumor efficacy of GNE-6893.[9][10][11][12] These models utilize immunocompetent mice, which are essential for studying the effects of an immunomodulatory agent like an HPK1 inhibitor.[9][10][11][12] Commonly used syngeneic models for immuno-oncology studies include CT26 (colon carcinoma), MC38 (colon adenocarcinoma), 4T1 (breast cancer), and B16-F10 (melanoma).

Q4: What are the known pharmacokinetic properties of GNE-6893 in preclinical species?

A4: Pharmacokinetic data for GNE-6893 has been reported in several preclinical species. A summary of the oral bioavailability is presented in the table below. This information is critical for designing in vivo studies.[1][13]

Quantitative Data Summary

Table 1: Oral Bioavailability of this compound in Preclinical Species

SpeciesOral Bioavailability (%)
Mouse37
Rat30
Dog46
Cynomolgus Monkey53
Human (predicted)43
Data sourced from Chan, B. (2022).[1][13]

Troubleshooting Guides

Issue 1: Difficulty in Determining an Optimal In Vivo Dose
  • Problem: Lack of a clear starting dose for GNE-6893 in preclinical efficacy studies.

  • Troubleshooting Workflow:

    Dosing_Strategy Start Start: Define Dose Range Finding Study PK_Data Review Mouse PK Data (Oral Bioavailability ~37%)[1][13] Start->PK_Data Analog_Dose Consider Dosing of Other HPK1 Inhibitors (e.g., 30 mg/kg BID p.o.) PK_Data->Analog_Dose Dose_Selection Select 3-4 Dose Levels for Initial Study (e.g., 10, 30, 100 mg/kg) Analog_Dose->Dose_Selection PD_Assessment Assess Pharmacodynamics (PD) at Each Dose Level Dose_Selection->PD_Assessment Efficacy_Toxicity Evaluate Anti-Tumor Efficacy and Tolerability PD_Assessment->Efficacy_Toxicity Optimal_Dose Determine Optimal Dose Based on PD, Efficacy, and Toxicity Data Efficacy_Toxicity->Optimal_Dose

    Caption: Workflow for a dose range finding study.

Issue 2: Inconsistent or Low Measurement of pSLP-76
  • Problem: Difficulty in reliably detecting a decrease in pSLP-76 in splenocytes or tumor-infiltrating lymphocytes (TILs) following GNE-6893 treatment.

  • Troubleshooting Guide:

Possible CauseRecommendation
Suboptimal Sample Collection/Processing Ensure rapid processing of tissues to preserve phosphorylation status. Use phosphatase inhibitors in all buffers.
Inadequate T-Cell Activation For ex vivo analysis, ensure optimal stimulation with anti-CD3/CD28 antibodies. The timing of stimulation is critical.
Timing of Sample Collection The peak of pSLP-76 inhibition may be transient. Conduct a time-course experiment to determine the optimal time point for sample collection post-dosing.
Low Abundance of Target Cells For TIL analysis, consider enriching for T-cells prior to flow cytometry.
Technical Issues with Flow Cytometry Use a validated phospho-specific antibody and ensure proper fixation and permeabilization of cells. Include appropriate controls (unstimulated, vehicle-treated).
Issue 3: High Variability in Cytokine Measurements
  • Troubleshooting Guide:

Possible CauseRecommendation
Inconsistent Sample Handling Standardize blood collection and plasma/serum separation procedures. Avoid multiple freeze-thaw cycles.[5]
Biological Variability Increase the number of animals per group to improve statistical power. Ensure age and sex matching of animals.
ELISA Technique Adhere strictly to the manufacturer's protocol for the ELISA kit. Ensure accurate pipetting and consistent incubation times.[5][14][15][16][17]
Assay Interference Check for hemolysis or lipemia in plasma samples, as these can interfere with the assay.[5]

Experimental Protocols

Protocol 1: In Vivo Oral Gavage Administration of this compound
  • Formulation Preparation:

    • Based on the desired dose and a dosing volume of 10 mL/kg, calculate the required concentration of GNE-6893.

    • For a non-soluble compound, a suspension can be prepared. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.

    • Weigh the required amount of GNE-6893 and triturate with a small amount of the vehicle to create a paste.

    • Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.

  • Animal Dosing:

    • Weigh each mouse immediately before dosing to determine the exact volume to be administered.

    • Gently restrain the mouse, ensuring a straight line from the head to the esophagus.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).[18]

    • Measure the needle length from the tip of the mouse's nose to the last rib to avoid stomach perforation.[18]

    • Gently insert the needle into the esophagus and slowly administer the formulation.[18]

    • Monitor the animal for any signs of distress during and after the procedure.

    Oral_Gavage_Workflow Start Start: Prepare Dosing Suspension Weigh_Compound Weigh this compound Start->Weigh_Compound Prepare_Vehicle Prepare Vehicle (e.g., 0.5% CMC-Na) Start->Prepare_Vehicle Create_Suspension Create Homogenous Suspension Weigh_Compound->Create_Suspension Prepare_Vehicle->Create_Suspension Animal_Prep Weigh and Restrain Mouse Create_Suspension->Animal_Prep Administer_Dose Administer Suspension via Oral Gavage Animal_Prep->Administer_Dose Monitor Monitor Animal Post-Dosing Administer_Dose->Monitor

Protocol 2: Measurement of pSLP-76 in Mouse Splenocytes by Flow Cytometry
  • Spleen Processing:

    • Euthanize mice at the predetermined time point after GNE-6893 administration.

    • Aseptically remove the spleen and place it in ice-cold RPMI-1640 medium.

    • Generate a single-cell suspension by gently mashing the spleen between the frosted ends of two microscope slides or using a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes with PBS containing 2% FBS.

  • Cell Staining:

    • Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).

    • Stain for surface markers (e.g., CD3, CD4, CD8) with fluorochrome-conjugated antibodies for 30 minutes on ice.

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial phospho-flow cytometry buffer set according to the manufacturer's instructions.

    • Stain for intracellular pSLP-76 (Ser376) with a fluorochrome-conjugated antibody for 60 minutes at room temperature.

    • Wash the cells and resuspend in staining buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells).

    • Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal within the gated populations.

Protocol 3: Measurement of IL-2 and IFN-γ in Mouse Plasma by ELISA
  • Sample Collection:

    • Collect whole blood from mice via cardiac puncture or another approved method into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma and store it at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available mouse IL-2 and IFN-γ ELISA kits.

    • Bring all reagents to room temperature before use. [5] * Prepare standard dilutions as described in the kit protocol. [5][14][15][16][17] * Add standards and plasma samples to the appropriate wells of the antibody-coated plate.

    • Incubate as per the manufacturer's instructions.

    • Wash the plate and add the detection antibody.

    • Incubate and wash again.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (typically 450 nm). [15]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of IL-2 and IFN-γ in the plasma samples by interpolating their absorbance values from the standard curve.

Signaling Pathway Diagram

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates GNE6893 This compound GNE6893->HPK1 Inhibits pSLP76 pSLP-76 (Ser376) Downstream Downstream T-Cell Signaling (e.g., PLCγ1, Erk activation) SLP76->Downstream Promotes Degradation 14-3-3 Binding & Ubiquitination/Degradation pSLP76->Degradation Leads to Degradation->Downstream Inhibits Activation T-Cell Activation, Proliferation, Cytokine Release (IL-2, IFN-γ) Downstream->Activation

Caption: HPK1 signaling pathway and the inhibitory action of GNE-6893.

References

Technical Support Center: (3S,4R)-GNE-6893 Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the kinase selectivity profiling of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound is an ATP-competitive inhibitor of HPK1. By binding to the ATP-binding site of HPK1, it prevents the phosphorylation of its downstream substrates, such as SLP-76, thereby augmenting T-cell activation.

Q3: How selective is this compound?

A3: this compound demonstrates excellent kinase selectivity. In a broad kinase panel screen, it inhibited less than 50% of the activity of 347 out of 356 kinases at a concentration of 0.1 μM.[4][5]

Q4: What are some common experimental challenges when performing kinase selectivity profiling?

A4: Common challenges include compound interference with the assay signal, non-specific inhibition, and issues with reagent purity or protein aggregation. Careful assay selection and optimization are crucial for reliable results.

Kinase Selectivity Profile of this compound

The following table summarizes the kinase selectivity of this compound against a panel of 356 kinases. The data is presented as percent inhibition at a concentration of 100 nM. The vast majority of kinases show minimal inhibition, highlighting the high selectivity of the compound for HPK1. For a complete list of all 356 kinases, please refer to the supporting information of the source publication.

Kinase TargetPercent Inhibition @ 100 nM
AAK122
ACVR1B-5
ACVR2A-4
ACVR2B-3.5
ACVRL1-5.5
ADCK3-4
AKT13
AKT25.3
AKT3-3
ALK2.5
......

Note: A negative value indicates an apparent increase in kinase activity.

Experimental Protocols

A detailed experimental protocol for determining the biochemical potency and selectivity of this compound is provided below. This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format, a common method for kinase activity measurement.

Biochemical Kinase Assay (TR-FRET)

  • Objective: To measure the in vitro inhibitory activity of this compound against HPK1 and a panel of other kinases.

  • Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The binding of a phosphorylation-specific antibody to the phosphorylated substrate brings a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., ULight™) into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Biotinylated substrate peptide (e.g., ULight™-labeled peptide)

    • Europium-labeled anti-phospho-substrate antibody

    • ATP

    • This compound

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well low-volume white assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

    • Add the diluted compound or DMSO (for controls) to the wells of the 384-well plate.

    • Add the kinase enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal by adding the Europium-labeled antibody.

    • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal - Reagent contamination- Non-specific antibody binding- Use fresh, high-purity reagents.- Optimize antibody concentration.- Include "no enzyme" and "no substrate" controls.
Low signal-to-background ratio - Inactive enzyme- Suboptimal reagent concentrations- Verify enzyme activity with a positive control inhibitor.- Titrate enzyme, substrate, and ATP concentrations to find the optimal conditions.
Inconsistent results (high variability) - Pipetting errors- Incomplete mixing- Edge effects in the plate- Use calibrated pipettes and proper technique.- Ensure thorough mixing of reagents.- Avoid using the outer wells of the plate or use a plate with moats.
Compound fluorescence interference - The test compound fluoresces at the same wavelength as the assay readout.- Read the plate before adding the detection reagents to measure background fluorescence.- Consider a different assay format with a different detection method (e.g., luminescence-based).

Visualizations

HPK1 Signaling Pathway

The following diagram illustrates the role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling pathway.

HPK1_Signaling_Pathway cluster_inhibition TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates Downstream Downstream Signaling & T-cell Activation LAT_SLP76->Downstream SLP76_p p-SLP-76 HPK1->SLP76_p phosphorylates SLP76_p->Downstream inhibits Inhibition Inhibition GNE6893 This compound GNE6893->HPK1

Caption: HPK1 negatively regulates TCR signaling.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Assay_Plate Assay Plate Setup (384-well) Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., TR-FRET) Incubation->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition IC50_Calc IC50 Determination & Selectivity Analysis Data_Acquisition->IC50_Calc

References

Technical Support Center: Overcoming Resistance to HPK1 Inhibition by GNE-6893

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, GNE-6893. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on understanding and overcoming potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GNE-6893?

A1: GNE-6893 is a potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the dampening of T-cell activation. GNE-6893 competitively binds to the ATP-binding site of HPK1, inhibiting its kinase activity. This prevents the phosphorylation of SLP-76, resulting in sustained TCR signaling, enhanced T-cell activation, proliferation, and cytokine production.

Q2: What are the expected outcomes of successful HPK1 inhibition by GNE-6893 in T-cells?

A2: Successful inhibition of HPK1 by GNE-6893 should lead to several measurable outcomes in T-cells, including:

  • Decreased phosphorylation of SLP-76 at Serine 376: This is a direct and proximal biomarker of HPK1 inhibition.

  • Increased T-cell proliferation: Upon stimulation (e.g., with anti-CD3/CD28 antibodies), T-cells treated with GNE-6893 should exhibit a more robust proliferative response.

  • Enhanced cytokine production: Increased secretion of effector cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) is a key functional consequence of HPK1 inhibition.

  • Reversal of immunosuppression: HPK1 inhibition can overcome the suppressive effects of factors in the tumor microenvironment, such as Prostaglandin E2 (PGE2) and adenosine.[1]

Q3: I am observing lower than expected potency of GNE-6893 in my cell-based assays compared to its reported biochemical potency. What are the potential reasons?

A3: Discrepancies between biochemical and cellular potency are common and can be attributed to several factors:

  • Cellular permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.

  • Efflux pumps: The inhibitor could be a substrate for drug efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Compound stability: GNE-6893 may be unstable in your specific cell culture medium or conditions.

  • High intracellular ATP concentrations: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like GNE-6893, leading to a rightward shift in the dose-response curve.

  • Off-target effects: Although GNE-6893 is reported to be highly selective, off-target effects at higher concentrations could confound the results.

Troubleshooting Guide: Overcoming Resistance to GNE-6893

While specific mechanisms of acquired resistance to GNE-6893 have not been extensively documented, based on established principles of resistance to other kinase inhibitors, we can anticipate potential challenges. This guide provides a framework for identifying and addressing these issues.

Problem 1: Diminished or complete loss of GNE-6893 efficacy after an initial response in long-term cell culture.

This scenario suggests the development of acquired resistance. The following troubleshooting steps can help elucidate the underlying mechanism.

  • Possible Cause 1: Upregulation of HPK1 Expression

    • Troubleshooting: Increased expression of the target protein can effectively "out-compete" the inhibitor.

      • Experiment: Perform a Western blot or qPCR to compare HPK1 protein and mRNA levels, respectively, in your resistant cell line versus the parental (sensitive) line.

      • Expected Result: An increase in HPK1 expression in the resistant cells.

      • Mitigation Strategy: Consider increasing the concentration of GNE-6893 if feasible and not limited by toxicity.

  • Possible Cause 2: Acquired Mutations in the HPK1 Kinase Domain

    • Troubleshooting: Mutations in the ATP-binding pocket of HPK1 can reduce the binding affinity of GNE-6893.

      • Experiment: Sequence the HPK1 gene from your resistant cell line and compare it to the parental line to identify any potential mutations.

      • Expected Result: Identification of one or more point mutations in the kinase domain of HPK1.

      • Mitigation Strategy: If a resistance mutation is identified, a second-generation inhibitor with a different binding mode may be required.

  • Possible Cause 3: Activation of Bypass Signaling Pathways

    • Troubleshooting: Cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways to maintain their function. In the context of T-cell activation, this could involve pathways that are independent of the proximal TCR signaling complex that HPK1 regulates.

      • Experiment: Use a phospho-kinase array or perform Western blots for key signaling nodes in alternative pathways (e.g., PI3K/Akt/mTOR pathway) to compare their activation status between resistant and parental cells.

      • Expected Result: Increased phosphorylation of proteins in a compensatory pathway in the resistant cells.

      • Mitigation Strategy: A combination therapy approach, co-administering GNE-6893 with an inhibitor of the identified bypass pathway, may restore sensitivity.

  • Possible Cause 4: Phenotypic Changes in the Cells

    • Troubleshooting: Long-term culture and drug treatment can lead to broader phenotypic shifts, such as alterations in the expression of cell surface receptors or transcription factors that influence T-cell activation.

      • Experiment: Perform flow cytometry to analyze the expression of key T-cell markers (e.g., CD3, CD28, CD4, CD8) and activation markers (e.g., CD69, CD25).

      • Expected Result: Altered expression of key cell surface molecules in the resistant cell line.

      • Mitigation Strategy: Re-evaluate the stimulation conditions for your resistant cells to ensure they are optimal for inducing a response.

Data Presentation

Table 1: Biochemical and Cellular Activity of GNE-6893

ParameterValueCell Line/SystemReference
Biochemical Potency (Kᵢ) < 0.013 nMBiochemical Assay[2]
Cellular pSLP-76 Inhibition (IC₅₀) 157 nMJurkat cells[3]

Table 2: Pharmacokinetic Properties of GNE-6893

SpeciesOral Bioavailability (%)
Mouse37%
Rat30%
Dog46%
Cynomolgus Monkey53%
Human (predicted)43%
[Table adapted from Chan, B. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022, Abst 3737035]

Mandatory Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex TCR TCR Lck Lck TCR->Lck Antigen Recognition CD3 CD3 SLP76 SLP-76 Lck->SLP76 Phosphorylation Cascade HPK1 HPK1 SLP76->HPK1 Recruitment T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->T_Cell_Activation pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation 14-3-3 14-3-3 pSLP76->14-3-3 Binding Signal_Dampening Signal Dampening 14-3-3->Signal_Dampening GNE6893 GNE-6893 GNE6893->HPK1 Troubleshooting_Workflow Start Loss of GNE-6893 Efficacy Check_HPK1_Expression Analyze HPK1 Expression (Western Blot/qPCR) Start->Check_HPK1_Expression Upregulation HPK1 Upregulated? Check_HPK1_Expression->Upregulation Sequence_HPK1 Sequence HPK1 Kinase Domain Mutation Mutation Found? Sequence_HPK1->Mutation Analyze_Bypass_Pathways Assess Bypass Pathways (Phospho-Kinase Array) Bypass_Activation Bypass Pathway Activated? Analyze_Bypass_Pathways->Bypass_Activation Phenotypic_Analysis Phenotypic Analysis (Flow Cytometry) Phenotype_Altered Phenotype Altered? Phenotypic_Analysis->Phenotype_Altered Upregulation->Sequence_HPK1 No Increase_Dose Increase GNE-6893 Dose Upregulation->Increase_Dose Yes Mutation->Analyze_Bypass_Pathways No New_Inhibitor Consider 2nd Gen Inhibitor Mutation->New_Inhibitor Yes Bypass_Activation->Phenotypic_Analysis No Combo_Therapy Consider Combination Therapy Bypass_Activation->Combo_Therapy Yes Reoptimize_Stimulation Re-optimize Stimulation Phenotype_Altered->Reoptimize_Stimulation Yes Experimental_Workflow Start Start Experiment Cell_Culture Culture T-Cells Start->Cell_Culture Treatment Treat with GNE-6893 (Dose-Response) Cell_Culture->Treatment Stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) Treatment->Stimulation Endpoint_Assays Endpoint Assays Stimulation->Endpoint_Assays Western_Blot Western Blot (pSLP-76) Endpoint_Assays->Western_Blot Proliferation_Assay Proliferation Assay (e.g., CFSE) Endpoint_Assays->Proliferation_Assay Cytokine_Assay Cytokine Release Assay (ELISA/CBA) Endpoint_Assays->Cytokine_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

References

Best practices for storing and handling (3S,4R)-GNE-6893

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling the potent and orally active HPK1 inhibitor, (3S,4R)-GNE-6893.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[4]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by inhibiting the kinase activity of HPK1.[1][2][3] In the context of T-cell activation, HPK1 negatively regulates TCR signaling by phosphorylating the adapter protein SLP-76, leading to its degradation. By inhibiting HPK1, GNE-6893 prevents the phosphorylation and subsequent degradation of SLP-76, which sustains downstream signaling and enhances T-cell effector functions.

Q3: What are the recommended storage conditions for this compound?

A3: The recommended storage conditions depend on whether the compound is in solid form or in a solvent. Adhering to these conditions is crucial for maintaining the compound's stability and activity.

Data Presentation: Storage Conditions

FormStorage TemperatureDuration
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Note: It is highly recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][5]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Compound Precipitation in Aqueous Solutions

  • Symptom: After diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate is observed.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution if its solubility limit is exceeded.

  • Troubleshooting Steps:

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is kept low (typically below 0.5%) to minimize its effect on the experiment and to aid in solubility.

    • Use a Co-Solvent Formulation: For in vivo experiments or challenging in vitro assays, consider using a co-solvent system. A common formulation involves first dissolving the compound in DMSO, then adding other solvents like PEG300 and Tween-80 before the final dilution in saline.[6]

    • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonication bath can help to redissolve small amounts of precipitate.[7] However, be cautious with temperature-sensitive assays.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound in aqueous solutions immediately before use. Do not store diluted aqueous solutions.

Issue 2: Inconsistent or No-Effect in Cellular Assays

  • Symptom: The expected biological effect of this compound is not observed, or the results are highly variable between experiments.

  • Cause: This could be due to several factors, including compound degradation, improper handling, or off-target effects at high concentrations.

  • Troubleshooting Workflow:

G A Inconsistent/No Effect Observed B Verify Compound Integrity A->B E Optimize Assay Conditions A->E I Review Experimental Protocol A->I C Check Storage Conditions (Temperature, Aliquoting) B->C D Prepare Fresh Stock Solution B->D F Titrate Compound Concentration (Dose-Response Curve) E->F G Confirm On-Target Effect (e.g., Western Blot for pSLP-76) F->G H Consider Off-Target Effects at High Concentrations G->H If effect only at high [C]

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 453.47 g/mol .[1]

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.53 mg of the compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1][5]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[3][6]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is critical to add the DMSO stock to the medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions and is at a non-toxic level (typically <0.5%).

  • Immediate Use: Use the freshly prepared working solutions immediately.

Protocol 3: Example Formulation for In Vivo Oral Administration

This is an example formulation and may require optimization for your specific animal model.

  • Initial Dissolution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.[6]

  • Vehicle Preparation: In a separate tube, prepare the vehicle. For example, a common vehicle consists of 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • Mixing: Add the DMSO stock solution to the vehicle to achieve the final desired concentration. For instance, to prepare a 2.5 mg/mL dosing solution, add 1 part of the 25 mg/mL DMSO stock to 9 parts of the vehicle.

  • Clarification: Mix the final solution thoroughly until it is clear. Gentle warming or sonication may be used to aid dissolution.[6]

  • Administration: Administer the freshly prepared solution to the animals.

Mandatory Visualization: Signaling Pathway

The following diagram illustrates the simplified signaling pathway of HPK1 in T-cell receptor activation and the point of inhibition by this compound.

HPK1_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Ub_Degradation Ubiquitination & Degradation SLP76->Ub_Degradation Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream HPK1->SLP76 P GNE6893 This compound GNE6893->HPK1 Inhibition T_Cell_Activation Enhanced T-Cell Activation Downstream->T_Cell_Activation

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

References

Validation & Comparative

A Comparative Guide to the Efficacy of HPK1 Inhibitors: GNE-6893 vs. Hpk1-IN-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two notable small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): GNE-6893 and Hpk1-IN-33. HPK1 has emerged as a critical negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.[1][2][3] Inhibition of HPK1 is hypothesized to enhance anti-tumor immune responses by restoring and boosting T-cell activation and function.[1][4]

This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid in the evaluation of these two compounds.

Mechanism of Action

Both GNE-6893 and Hpk1-IN-33 are potent, ATP-competitive small molecule inhibitors that target the kinase activity of HPK1.[5][6] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][7] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination and degradation of SLP-76, and ultimately dampens the downstream signaling required for T-cell proliferation and cytokine production.[1][5][7] By inhibiting HPK1, both GNE-6893 and Hpk1-IN-33 block this negative feedback loop, leading to sustained TCR signaling, increased cytokine production, and enhanced T-cell proliferation and effector function.[5][6]

Quantitative Data Summary

The following table summarizes the available quantitative data for GNE-6893 and Hpk1-IN-33 from preclinical studies. It is important to note that direct head-to-head comparative studies are limited in the public domain; therefore, experimental conditions should be carefully considered when comparing values.[6][8]

ParameterGNE-6893Hpk1-IN-33Reference
Target Hematopoietic Progenitor Kinase 1 (HPK1)Hematopoietic Progenitor Kinase 1 (HPK1)[9]
Ki (Biochemical Potency) < 0.013 nM1.7 nM[6][10]
Cellular Assay pSLP-76 (Ser376) inhibition in Jurkat cellsIL-2 Production in Jurkat WT cells[6]
IC50 / EC50 (Cellular Potency) IC50 = 157 nMEC50 = 286 nM[6]
Additional Cellular Data pSLP-76 inhibition in human whole blood (IC50 = 320 nM)IL-2 Production in HPK1 KO Jurkat cells (EC50 > 10,000 nM)[6]
Oral Bioavailability Good oral bioavailability reported across multiple species (rat, mouse, dog, cynomolgus monkey)Not explicitly reported in available literature.[10]
Kinase Selectivity Highly selective (347/356 kinases <50% inhibition @ 0.1 μM)Selective[11]

Visualizing the HPK1 Signaling Pathway and Inhibition

The following diagrams illustrate the HPK1 signaling pathway in T-cell activation and the mechanism of action for inhibitors like GNE-6893 and Hpk1-IN-33.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling cluster_hpk1_regulation HPK1 Negative Feedback Loop TCR TCR HPK1 HPK1 TCR->HPK1 Recruitment & Activation SLP76 SLP-76 TCR->SLP76 Signalosome Formation Antigen Antigen Antigen->TCR Engagement PLCg1 PLCγ1 Activation Calcium Ca²⁺ Flux PLCg1->Calcium MAPK Ras-MAPK Cascade Calcium->MAPK Activation T-Cell Activation (Proliferation, Cytokine Release) MAPK->Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation SLP76->PLCg1 pSLP76->PLCg1 Inhibits Prot_Deg Proteasomal Degradation pSLP76->Prot_Deg 14-3-3 binding & Ubiquitination Inhibitor GNE-6893 or Hpk1-IN-33 Inhibitor->HPK1

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to evaluate HPK1 inhibitors.

In Vitro Potency: Biochemical Kinase Assay (Ki)
  • Objective: To determine the direct inhibitory constant (Ki) of a compound against the purified HPK1 enzyme.

  • Methodology:

    • Enzyme and Substrate: Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from SLP-76 or a generic kinase substrate like Myelin Basic Protein) and ATP.

    • Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of the test inhibitor (GNE-6893 or Hpk1-IN-33).

    • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

    • Data Analysis: The Ki value is calculated from the dose-response curves, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme at an ATP concentration equal to its Km.

Cellular Potency: pSLP-76 Inhibition Assay
  • Objective: To measure the ability of an inhibitor to block HPK1's activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

  • Methodology:

    • Cell Culture: Jurkat T-cells (a human T-lymphocyte cell line) or primary human T-cells are cultured in appropriate media.

    • Compound Treatment: Cells are pre-incubated with a range of concentrations of the HPK1 inhibitor or a vehicle control (e.g., DMSO).

    • T-Cell Stimulation: T-cell receptors are stimulated using anti-CD3 and anti-CD28 antibodies to activate the HPK1 pathway.

    • Lysis and Detection: Cells are lysed, and the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 are measured using techniques such as Western Blotting, ELISA, or flow cytometry with phospho-specific antibodies.

    • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in SLP-76 phosphorylation, is determined from the dose-response curve.

Cellular Function: IL-2 Production Assay
  • Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation by measuring the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.

  • Methodology:

    • Cell Culture and Treatment: As described in the pSLP-76 assay, Jurkat T-cells (both wild-type and HPK1 knockout for specificity testing) are pre-treated with the inhibitor.[8]

    • T-Cell Stimulation: Cells are stimulated with anti-CD3/anti-CD28 antibodies for a defined period (e.g., 24 hours).

    • Supernatant Collection: The cell culture supernatant is collected.

    • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-2 in the supernatant is quantified using a standard ELISA kit.

    • Data Analysis: The EC50 value, the concentration of the inhibitor that induces a half-maximal increase in IL-2 production, is calculated from the dose-response curve.[6]

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_readouts Readouts cluster_invivo In Vivo Efficacy (Syngeneic Mouse Model) start Culture Jurkat T-Cells or Primary T-Cells treat Pre-incubate with Inhibitor Concentrations start->treat stim Stimulate with anti-CD3/anti-CD28 treat->stim pSLP76 Measure pSLP-76 (IC50) stim->pSLP76 Cell Lysis IL2 Measure IL-2 Production (EC50) stim->IL2 Collect Supernatant implant Implant Tumor Cells (e.g., MC38) into Mice tumor_growth Allow Tumors to Establish implant->tumor_growth treatment_groups Randomize into Treatment Groups (Vehicle, Inhibitor, anti-PD1, Combo) tumor_growth->treatment_groups dosing Administer Treatment (e.g., Oral Gavage) treatment_groups->dosing monitor Monitor Tumor Growth and Body Weight dosing->monitor end Endpoint Analysis: Tumor Weight, Immune Cell Infiltration monitor->end

Caption: General experimental workflow for evaluating HPK1 inhibitors.

Conclusion

Both GNE-6893 and Hpk1-IN-33 are potent and selective inhibitors of HPK1 that have demonstrated the ability to enhance T-cell activation in preclinical models. GNE-6893 exhibits exceptional biochemical potency with a sub-nanomolar Ki value and has shown robust cellular target engagement and favorable oral bioavailability across multiple species.[6][10] Hpk1-IN-33 also demonstrates potent biochemical inhibition and functional activity by promoting IL-2 production in T-cell lines.[6]

The direct comparison of these two molecules is currently limited by the lack of publicly available, head-to-head experimental data. Future studies providing overlapping cellular and in vivo efficacy data will be crucial for a more definitive assessment of their relative therapeutic potential. For researchers in the field, the choice between these or other HPK1 inhibitors will depend on the specific experimental context, including the desired balance of potency, selectivity, and pharmacokinetic properties.

References

A Comparative Analysis of (3S,4R)-GNE-6893 and Other HPK1 Inhibitors in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation, is a burgeoning strategy in immuno-oncology. By targeting this intracellular checkpoint, HPK1 inhibitors aim to enhance anti-tumor immunity, particularly in concert with established immune checkpoint inhibitors such as anti-PD-1 antibodies. This guide provides a comparative overview of the pre-clinical efficacy of the potent and selective HPK1 inhibitor, (3S,4R)-GNE-6893, and other notable HPK1 inhibitors when combined with anti-PD-1 therapy. Due to the limited public availability of in vivo combination data for GNE-6893, this analysis leverages data from other well-characterized HPK1 inhibitors to illustrate the synergistic potential of this therapeutic approach.

Mechanism of Action: A Dual Approach to Enhancing Anti-Tumor Immunity

HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells that dampens T-cell receptor (TCR) signaling.[1] This inhibitory function curtails T-cell activation, proliferation, and cytokine production, thereby limiting the immune system's ability to mount an effective anti-tumor response.[2][3] GNE-6893, a highly potent and selective HPK1 inhibitor with a Ki of < 0.013 nM, has been developed by Genentech to block this negative regulatory pathway.[3]

The combination of an HPK1 inhibitor like GNE-6893 with an anti-PD-1 antibody creates a powerful synergistic effect. While the HPK1 inhibitor enhances the initial T-cell priming and activation downstream of the TCR, the anti-PD-1 antibody reinvigorates exhausted T-cells within the tumor microenvironment by blocking the PD-1/PD-L1 inhibitory axis.[4][5] This dual strategy of "releasing the brakes" on T-cells at different points in their activation and effector phases is expected to lead to a more robust and durable anti-tumor immune response.[4] Preclinical studies have consistently shown that this combination can overcome resistance to checkpoint inhibitors alone.[4][5]

Preclinical Efficacy: A Comparative Look at HPK1 Inhibitors

While specific in vivo efficacy data for GNE-6893 in combination with anti-PD-1 therapy is not yet publicly available, the exceptional potency of GNE-6893 suggests a strong potential for synergistic anti-tumor activity.[3] The following tables summarize representative preclinical data from other potent HPK1 inhibitors, illustrating the expected level of efficacy for this class of molecules in combination with anti-PD-1 blockade.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
HPK1 InhibitorTumor ModelTreatment GroupsKey FindingsReference
NDI-101150 CT26 Colon Carcinoma- NDI-101150- Anti-PD-1- NDI-101150 + Anti-PD-1Combination mediated complete tumor regressions in several mice.[1][6]
NDI-101150 EMT-6 Breast Cancer- NDI-101150- Anti-PD-17/10 mice in the NDI-101150 group exhibited complete tumor regressions, compared to 1/10 in the anti-PD-1 cohort.[1][6]
Unnamed Inhibitor CT26 Colon Carcinoma- HPK1i (30 mg/kg)- Anti-PD-1- HPK1i + Anti-PD-1TGI: 42% (HPK1i), 36% (Anti-PD-1), 95% (Combination).[7]
Compound K (CompK) 1956 Sarcoma, MC38 Colon Adenocarcinoma- CompK- Anti-PD-1- CompK + Anti-PD-1"Superb antitumor efficacy" and improved immune responses in combination compared to monotherapies.[8]

TGI: Tumor Growth Inhibition

Clinical Response in Human Trials
HPK1 InhibitorCheckpoint InhibitorCancer TypeKey FindingsReference
BGB-15025 Tislelizumab (Anti-PD-1)Advanced Solid TumorsObjective Response Rate (ORR): 18.4% in combination (n=49) vs. 0% in monotherapy (n=60).
NDI-101150 Pembrolizumab (Anti-PD-1)Clear Cell Renal Cell Carcinoma (ccRCC)In patients who progressed on prior anti-PD-1 therapy, one patient achieved a complete response, and two had partial responses.[9]

Signaling Pathways and Experimental Workflows

To visually articulate the biological processes and experimental strategies, the following diagrams have been generated.

HPK1_PD1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_HPK1 HPK1 Negative Regulation cluster_PD1 PD-1 Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 Inhibits T_Cell_Activation T-Cell Activation (Cytokine release, Proliferation) PLCg1->T_Cell_Activation GNE_6893 This compound GNE_6893->HPK1 PD1 PD-1 SHP2 SHP2 PD1->SHP2 PDL1 PD-L1 (on tumor cell) PDL1->PD1 SHP2->ZAP70 Inhibits Anti_PD1 Anti-PD-1 Therapy Anti_PD1->PD1

Caption: HPK1 and PD-1 signaling pathways converge to regulate T-cell activation.

Experimental_Workflow cluster_setup In Vivo Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation 1. Syngeneic Tumor Cell Implantation (e.g., MC38) into immunocompetent mice Tumor_Growth 2. Monitor Tumor Growth (Calipers) Tumor_Implantation->Tumor_Growth Randomization 3. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 4. Administer Treatment: - Vehicle - GNE-6893 (p.o.) - Anti-PD-1 (i.p.) - Combination Randomization->Treatment Efficacy_Assessment 5. Monitor Tumor Volume and Body Weight Treatment->Efficacy_Assessment Endpoint 6. Harvest Tumors and Spleens at Study Endpoint Efficacy_Assessment->Endpoint Flow_Cytometry 7. Immune Cell Profiling (Flow Cytometry) - CD8+, CD4+ T-cells - Tregs, etc. Endpoint->Flow_Cytometry IHC 8. Immunohistochemistry (Visualize immune cells in tumor) Endpoint->IHC

Caption: General experimental workflow for evaluating combination therapy in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the validation of HPK1 inhibitor synergy with checkpoint blockade.

In Vivo Syngeneic Mouse Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor (e.g., GNE-6893) as a single agent and in combination with an anti-PD-1 antibody in a syngeneic mouse model.

1. Cell Culture and Tumor Implantation:

  • Murine cancer cell lines (e.g., MC38 or CT26 colon adenocarcinoma) are cultured in appropriate media (e.g., DMEM with 10% FBS).[5]
  • Cells are harvested and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10^6 cells per 100 µL.
  • The cell suspension is subcutaneously injected into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).

2. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
  • When tumors reach an average volume of approximately 100-150 mm³, mice are randomized into treatment groups (typically n=8-10 mice per group).[7]

3. Treatment Administration:

  • Group 1 (Vehicle Control): Administer the vehicle for the HPK1 inhibitor (e.g., daily by oral gavage) and an isotype control antibody (e.g., twice a week, intraperitoneally).
  • Group 2 (HPK1 Inhibitor Monotherapy): Administer the HPK1 inhibitor at the desired dose and schedule (e.g., daily by oral gavage).
  • Group 3 (Anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[7]
  • Group 4 (Combination Therapy): Administer both the HPK1 inhibitor and the anti-PD-1 antibody according to their respective schedules.

4. Efficacy Assessment and Endpoint Analysis:

  • Tumor volume and body weight are monitored throughout the study.
  • At the end of the study (due to tumor size limits or a predetermined time point), tumors and spleens may be harvested for further analysis.[5]
  • Tumor Growth Inhibition (TGI) is calculated to determine efficacy.
  • A separate cohort of mice may be followed to determine the impact of the treatments on overall survival.[5]

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the immune cell populations within the tumor microenvironment following treatment.

1. Single-Cell Suspension Preparation:

  • Excised tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to generate a single-cell suspension.
  • The cell suspension is filtered through a cell strainer to remove debris.

2. Cell Staining:

  • Cells are stained with a cocktail of fluorescently labeled antibodies to identify and quantify immune cell populations.
  • Surface markers can include CD45 (to identify immune cells), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), and FoxP3 (regulatory T-cells).
  • For intracellular staining (e.g., for cytokines like IFN-γ and Granzyme B to assess T-cell effector function), cells are fixed and permeabilized before adding the respective antibodies.

3. Data Acquisition and Analysis:

  • Data is acquired on a flow cytometer.
  • The resulting data is analyzed using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

Alternatives and Comparisons

The primary alternative to combining HPK1 inhibitors with anti-PD-1 therapy involves combining anti-PD-1 with other immune-oncology agents.

Therapeutic CombinationMechanism of ActionAdvantagesConsiderations
HPK1i + Anti-PD-1 Enhances T-cell priming and activation (HPK1i) and reinvigorates exhausted T-cells (Anti-PD-1).Oral bioavailability of small molecule HPK1 inhibitors. Potential to overcome primary and acquired resistance to anti-PD-1.[10]Clinical efficacy is still under investigation.
Anti-CTLA-4 + Anti-PD-1 Blocks inhibitory CTLA-4 receptor, primarily at the T-cell priming phase, and reinvigorates exhausted T-cells.Established efficacy in certain tumor types.Can be associated with a higher incidence of immune-related adverse events.[10]
Anti-LAG-3 + Anti-PD-1 Targets two distinct inhibitory receptors on T-cells to restore effector function.Demonstrated efficacy in melanoma.Efficacy in other tumor types is under investigation.
Anti-TIM-3 + Anti-PD-1 Targets another immune checkpoint receptor on exhausted T-cells.Potential to address a distinct mechanism of T-cell exhaustion.Clinical efficacy is still being established.[10]

Conclusion

The combination of HPK1 inhibitors with anti-PD-1 therapy represents a highly promising and mechanistically rational approach to enhance anti-tumor immunity. Preclinical data for several HPK1 inhibitors have demonstrated significant synergistic efficacy, leading to improved tumor control and, in some cases, complete tumor regression in models resistant to anti-PD-1 monotherapy. This compound, with its high potency, is well-positioned to be a key player in this therapeutic strategy. Further preclinical and clinical investigation is warranted to fully elucidate the potential of this combination in providing durable benefits to cancer patients.

References

Comparative Analysis of HPK1 Inhibitors: GNE-6893 and NDI-101150

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical and early clinical profiles of two promising Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, GNE-6893 and NDI-101150.

In the rapidly evolving landscape of cancer immunotherapy, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a key strategy to amplify anti-tumor immune responses. HPK1, a negative regulator of T-cell receptor signaling, represents a critical intracellular immune checkpoint. This guide provides a comprehensive and objective comparison of two leading small molecule HPK1 inhibitors: GNE-6893, developed by Genentech, and NDI-101150, from Nimbus Therapeutics. This analysis is based on publicly available preclinical and early clinical data to inform research and development decisions.

At a Glance: Performance Comparison

The following tables summarize the available quantitative data for GNE-6893 and NDI-101150, offering a snapshot of their biochemical potency, cellular activity, pharmacokinetic properties, and selectivity.

Table 1: Biochemical and Cellular Activity
ParameterGNE-6893NDI-101150
Biochemical Potency (HPK1) Ki < 0.013 nM[1][2]IC50 = 0.7 nM[3]
Cellular pSLP-76 Inhibition (IC50) 157 nM (Jurkat cells)[1][2]20-21 nM (Human PBMCs)[4]
IL-2 Production Data not publicly availableInduces IL-2 and IFN-γ production[3]
Table 2: Pharmacokinetics
SpeciesGNE-6893 (Oral Bioavailability)NDI-101150 (Half-life)
Mouse 37%[1]1.1 h[3]
Rat 30%[1]3 h[3]
Dog 46%[1]6.8 h[3]
Cynomolgus Monkey 53%[1]6.1 h[3]
Table 3: Kinase Selectivity
KinaseGNE-6893 (% Inhibition @ 0.1 µM)NDI-101150 (Fold Selectivity vs. HPK1)
GLK (MAP4K3) 99.5%>377[3][4]
MINK1 (MAP4K6) 98.5%>10,000[4]
HGK (MAP4K4) Not specified>10,000[4]
Kinome Scan 347/356 kinases <50% inhibition[5][6]Highly selective over other MAP4K and immune receptor kinases[7]
Table 4: In Vivo Efficacy (Syngeneic Mouse Models)
ModelGNE-6893NDI-101150
CT26 (Colon Carcinoma) Data not publicly available50% Tumor Growth Inhibition (TGI)[8]
EMT-6 (Breast Carcinoma) Data not publicly available85% TGI; 7/10 mice with complete tumor regression[8]

Mechanism of Action

Both GNE-6893 and NDI-101150 are orally bioavailable, small molecule inhibitors that target the kinase activity of HPK1. HPK1 is a serine/threonine kinase that acts as a negative regulator of immune cell activation, including T cells, B cells, and dendritic cells.[1][4][9] By inhibiting HPK1, these molecules block the phosphorylation of downstream targets, most notably the adapter protein SLP-76. This prevents the dampening of the T-cell receptor (TCR) signaling cascade, leading to enhanced T-cell activation, proliferation, and cytokine production, ultimately fostering a more robust anti-tumor immune response.[1]

Visualizing the HPK1 Signaling Pathway

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 SLP76 SLP-76 Lck->SLP76 Phosphorylates Activation T-Cell Activation (IL-2, IFNγ) SLP76->Activation HPK1 HPK1 SLP76->HPK1 Activates pSLP76 p-SLP-76 Degradation 14-3-3 binding & Degradation pSLP76->Degradation HPK1->SLP76 Phosphorylates (Negative Feedback) Inhibitor GNE-6893 or NDI-101150 Inhibitor->HPK1

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of HPK1 inhibitors.

Biochemical HPK1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of HPK1.

  • Reagents and Materials: Recombinant human HPK1 enzyme, a suitable peptide substrate (e.g., derived from SLP-76), ATP, and a detection system (e.g., ADP-Glo™ or TR-FRET).

  • Procedure:

    • The HPK1 enzyme is incubated with a serial dilution of the test compound (GNE-6893 or NDI-101150).

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP at a concentration near the Km for HPK1.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The IC50 value, representing the concentration of the inhibitor required to reduce HPK1 activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.

  • Cell Lines: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the HPK1 inhibitor.

    • T-cell receptor signaling is stimulated using anti-CD3 and anti-CD28 antibodies.

    • Following stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (at Ser376) are quantified.

    • Detection can be performed using various methods, including Western blotting, ELISA, or flow cytometry with a phospho-specific antibody.

    • The IC50 value is determined by plotting the percentage of pSLP-76 inhibition against the inhibitor concentration.

IL-2 Secretion Assay

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the production of Interleukin-2 (IL-2).

  • Cells: Primary human T-cells or PBMCs.

  • Procedure:

    • Cells are cultured in the presence of a range of concentrations of the HPK1 inhibitor.

    • T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.

    • After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is quantified using an ELISA kit.

    • The EC50 value, the concentration of the inhibitor that induces a half-maximal increase in IL-2 production, is calculated.

Syngeneic Mouse Tumor Models

These in vivo models are crucial for evaluating the anti-tumor efficacy of immunomodulatory agents in the context of a competent immune system.[10][11][12][13]

  • Animal Models: Immunocompetent mouse strains (e.g., BALB/c or C57BL/6) are used, matched to the genetic background of the tumor cell line.

  • Tumor Cell Lines: Murine cancer cell lines such as CT26 (colon carcinoma) or EMT-6 (breast carcinoma) are commonly used.[8]

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The HPK1 inhibitor is administered orally at a specified dose and schedule.

    • Tumor growth is monitored regularly by measuring tumor volume.

    • At the end of the study, tumors and immune organs can be harvested for pharmacodynamic analysis, such as assessing the infiltration of immune cells into the tumor microenvironment.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (HPK1 Kinase Activity) Cellular Cellular Assay (pSLP-76 Inhibition) Biochemical->Cellular Potency Confirmation Functional Functional Assay (IL-2 Production) Cellular->Functional Functional Consequence PK Pharmacokinetics (Oral Bioavailability, Half-life) Functional->PK Candidate Selection Efficacy Syngeneic Mouse Models (Tumor Growth Inhibition) PK->Efficacy Dose Selection

Caption: A typical experimental workflow for evaluating HPK1 inhibitors.

Conclusion

Both GNE-6893 and NDI-101150 are highly potent and selective inhibitors of HPK1 with promising preclinical data. GNE-6893 demonstrates exceptional biochemical potency and favorable pharmacokinetic properties across multiple species. NDI-101150 shows potent cellular activity and significant single-agent anti-tumor efficacy in syngeneic mouse models, with early clinical data suggesting a manageable safety profile and signs of clinical activity.

The direct comparison of these two molecules is limited by the lack of head-to-head studies. The choice between these or other HPK1 inhibitors for further research and development will depend on a comprehensive evaluation of their complete preclinical and clinical data packages, including more detailed safety, efficacy, and biomarker analyses. This guide provides a foundational comparison to aid in this critical evaluation process.

References

In Vivo Validation of (3S,4R)-GNE-6893's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anti-tumor activity of (3S,4R)-GNE-6893, a potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. While specific in vivo efficacy data for GNE-6893 has not been made publicly available, this document summarizes its key preclinical characteristics and compares them with other notable HPK1 inhibitors that have published in vivo anti-tumor data. The guide details the underlying mechanism of action, experimental protocols for evaluating HPK1 inhibitors, and presents available data in a structured format to aid in the assessment of this therapeutic strategy.

Mechanism of Action: HPK1 Inhibition in Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] In the tumor microenvironment, HPK1's activity can suppress the anti-tumor immune response. Inhibition of HPK1 is a promising cancer immunotherapy strategy aimed at enhancing T-cell activation and proliferation, leading to a more robust and sustained attack against cancer cells.[1][2] The signaling cascade involves the phosphorylation of downstream targets like SLP-76, which ultimately dampens T-cell effector functions. By blocking HPK1, inhibitors like GNE-6893 prevent this negative feedback, thereby boosting the immune system's ability to fight cancer.[1]

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR HPK1 HPK1 TCR->HPK1 Activates Antigen Antigen Antigen->TCR Engagement SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Inhibits) Suppression Suppression of T-Cell Function HPK1->Suppression Activation T-Cell Activation & Proliferation SLP76->Activation Promotes GNE6893 GNE-6893 GNE6893->HPK1 Inhibits

Caption: Simplified HPK1 signaling pathway in T-cells and the inhibitory action of GNE-6893.

Comparative Preclinical Data

While in vivo anti-tumor efficacy data for GNE-6893 is not publicly available, its potent in vitro activity and favorable pharmacokinetic profile suggest its potential as a compelling immuno-oncology agent.[4] The following tables summarize the available data for GNE-6893 and compare the in vivo efficacy of other well-characterized HPK1 inhibitors.

This compound: Biochemical Potency and Pharmacokinetics
ParameterValueSpeciesReference
HPK1 Ki < 0.013 nM-[4]
pSLP76 IC50 (Jurkat cells) 0.157 µMHuman[4]
Oral Bioavailability 37%Mouse[4]
30%Rat[4]
46%Dog[4]
53%Cynomolgus Monkey[4]
Intravenous Clearance (mL/min/kg) 34Mouse[4]
39Rat[4]
14Dog[4]
14Cynomolgus Monkey[4]
Comparative In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

This table summarizes the publicly available in vivo data for other notable HPK1 inhibitors, demonstrating the potential of this class of molecules in preclinical cancer models.

CompoundTumor ModelDosing RegimenMonotherapy EfficacyCombination with anti-PD-1Reference
NDI-101150 CT26 (colorectal)75 mg/kg, p.o., daily50% TGINot specified[5]
EMT-6 (breast)75 mg/kg, p.o., daily85% TGI; 7/10 mice with complete tumor regressionNot specified[5]
"Compound K" MC38 (colorectal)Not specifiedNot specified"Superb antitumor efficacy"
Unnamed HPK1 Inhibitor CT26 (colorectal)30 mg/kg, p.o., twice daily42% TGI95% TGI[6]

TGI: Tumor Growth Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors.

In Vivo Efficacy Studies in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an anti-PD-1 antibody.

Animal Models:

  • CT26 colorectal carcinoma: BALB/c mice

  • MC38 colorectal carcinoma: C57BL/6 mice

  • EMT-6 breast cancer: BALB/c mice

Methodology:

  • Cell Culture: Murine tumor cell lines (CT26, MC38, or EMT-6) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Tumor Implantation: Tumor cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS). Approximately 0.5 x 106 to 1.0 x 106 cells are injected subcutaneously into the flank of 6-8 week old female mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: Once tumors reach a mean volume of approximately 100-150 mm3, mice are randomized into treatment groups (e.g., vehicle control, HPK1 inhibitor monotherapy, anti-PD-1 monotherapy, combination therapy).

  • Drug Administration:

    • The HPK1 inhibitor is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) and administered orally (p.o.) once or twice daily at a specified dose (e.g., 30-75 mg/kg).

    • The anti-PD-1 antibody is administered intraperitoneally (i.p.) at a typical dose of 10 mg/kg, usually twice a week.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated as a primary endpoint. Body weight is monitored as an indicator of toxicity. Tumors and spleens may be harvested for further ex vivo analysis, such as flow cytometry to assess immune cell infiltration and activation.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Start Start Cell_Culture Tumor Cell Culture (e.g., MC38, CT26) Start->Cell_Culture Implantation Subcutaneous Implantation in Syngeneic Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Volume Measurement) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, GNE-6893, anti-PD-1, Combo) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint & Data Analysis (TGI Calculation) Monitoring->Endpoint Ex_Vivo Ex Vivo Analysis (Flow Cytometry of Tumors/Spleens) Endpoint->Ex_Vivo End End Endpoint->End

Caption: A generalized workflow for preclinical in vivo efficacy studies of an HPK1 inhibitor.

Conclusion

This compound is a highly potent and selective HPK1 inhibitor with favorable pharmacokinetic properties in multiple preclinical species.[4] While direct in vivo anti-tumor efficacy data for GNE-6893 is not yet in the public domain, the compelling in vivo activity of other HPK1 inhibitors, such as NDI-101150, highlights the significant potential of this therapeutic class.[5] The strong preclinical rationale for HPK1 inhibition, combined with the promising characteristics of GNE-6893, warrants further investigation into its in vivo anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of immuno-oncology to design and interpret studies aimed at validating novel HPK1 inhibitors.

References

A Head-to-Head Comparison of Small Molecule HPK1 Inhibitors for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of leading small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target in cancer immunotherapy. This document summarizes key preclinical and emerging clinical data for prominent HPK1 inhibitors, including BGB-15025, NDI-101150, CFI-402411, and DS21150768, among others. The guide focuses on biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles, supported by detailed experimental methodologies and visual aids to facilitate informed decision-making in research and development.

The Role of HPK1 in T-Cell Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[2][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation and subsequent degradation of SLP-76.[6][7] This cascade ultimately attenuates T-cell activation, proliferation, and cytokine production.[6][8] By inhibiting HPK1, small molecule inhibitors block this negative feedback loop, leading to sustained TCR signaling and an enhanced anti-tumor immune response.[8][9][10]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_downstream Downstream Signaling TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Recruitment & Activation pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->T_Cell_Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active HPK1_active->SLP76 Phosphorylation Degradation SLP-76 Degradation pSLP76->Degradation 14-3-3 Binding Attenuation Signal Attenuation Degradation->Attenuation Inhibitor HPK1 Inhibitor Inhibitor->HPK1_active Inhibition

HPK1 signaling pathway in T-cell activation and its inhibition.

Comparative Efficacy of HPK1 Inhibitors

The following tables summarize the available quantitative data for several leading HPK1 inhibitors, providing a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles. It is important to note that cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical and Cellular Activity of HPK1 Inhibitors
CompoundBiochemical IC50 (HPK1)Cellular pSLP-76 Inhibition (IC50)IL-2 Release (EC50)
BGB-15025 1.04 nM[1]Potent inhibition demonstrated[1]Induces IL-2 production in T cells[1]
NDI-101150 0.7 nM[1][11]41 nM (Jurkat cells)[11]Low nanomolar EC50 for enhanced secretion from human CD4+ and CD8+ T cells[11]
CFI-402411 4.0 ± 1.3 nM[1]Biologically effective concentrations demonstrated in patients[1]Preclinical studies show disruption of abnormal cytokine expression[1]
DS21150768 ~3.27 nM[1]61.9 nM (Jurkat cells)[1]Enhances cytokine responses in vivo[1][12]
Compound K (BMS) 2.6 nM[13]Not Publicly DisclosedNot Publicly Disclosed
GNE-1858 1.9 nM[13]Not Publicly DisclosedNot Publicly Disclosed
PCC-1 Sub-nanomolar[14]Strong target engagement resulting in pSLP76 inhibition[14]Enhanced IL-2 and/or IFNγ production in Jurkat cells, human PBMCs, and whole blood[14]
BB3008 Sub-nanomolar[15]30 nM[15]Boost of IL-2 production observed at sub-micromolar concentrations[15]
Table 2: Kinase Selectivity Profiles
CompoundSelectivity Highlights
NDI-101150 >300-fold selective against other MAP4K family kinases, including >377-fold over GLK.[11]
BGB-15025 Described as a potent and selective HPK1 inhibitor with a good selectivity profile against other MAP4K family members.[13]
Compound K (BMS) Reported to have over 50-fold greater selectivity against HPK1 compared to other members of the MAP4K family.[13]
Gilead HPK1 Inhibitor Good selectivity against MAP4K family members.[5][16]
BB3008 Good selectivity against kinases in the MAP4K family and other TCR signaling-related kinases.[15]
Table 3: Preclinical Pharmacokinetic Parameters of HPK1 Inhibitors
Compound NameSpeciesRouteT1/2 (h)Oral Bioavailability (F%)Reference
[I] (Insilico Medicine) MousePO-116[17]
RatPO-80[17]
Gilead HPK1 Inhibitor Preclinical animal modelsOralOrally bioavailable[5]Orally bioavailable[5][5]
DS21150768 Preclinical modelsOralOrally bioavailable and shows sustained plasma exposure[12]Orally bioavailable[12][12]
BB3008 Mouse, DogOralGood bioavailability (>80%)[15]Good bioavailability (>80%)[15][15]

In Vivo Anti-Tumor Efficacy

In vivo studies in syngeneic mouse models are critical for evaluating the anti-tumor efficacy of HPK1 inhibitors.[18] These models, which utilize mice with a competent immune system, allow for the assessment of immunomodulatory agents.[18] Inhibition of HPK1, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1, has demonstrated significant tumor growth inhibition (TGI) across various cancer models.[8][18]

Table 4: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
CompoundCancer ModelKey Efficacy ReadoutsCombination Benefit with anti-PD-1
NDI-101150 CT26 (colorectal), EMT-6 (breast)CT26: 50% TGI; EMT-6: 85% TGI, 7/10 mice with complete tumor regression and induction of immune memory.[8]Yes, enhanced survival in CT26 model.[8]
Compound K (BMS) MC38 syngeneic modelRemarkable antitumor efficacy.[19]In combination with anti-PD1.[19]
Insilico Medicine Compound CT26 syngeneic model42% Tumor Growth Inhibition.[19]Not specified.[19]
PCC-1 CT26 and MC38-hPD-L1 tumor modelsInduced strong tumor growth inhibition (TGI) as a single agent.[14]Combination with anti-CTLA4 in CT26 model induced significantly greater TGI. Combination with Atezolizumab in MC38-hPD-L1 induced enhanced rejection of tumors.[14]
BB3008 CT26, Hepa 1-6 and 4T1 mouse modelsSignificant tumor-growth inhibition rates as single agent.[15]In MC-38 mouse model in combination with mouse PD-1 antibody.[15]
DS21150768 12 different mouse cancer cell modelsSuppressed tumor growth in multiple models as a single agent.[12]Combination with anti-PD-1 antibody showed suppressed tumor growth.[12]

Clinical Development Snapshot

Several HPK1 inhibitors have advanced into clinical trials, with early data suggesting a manageable safety profile and promising anti-tumor activity, particularly in combination with checkpoint inhibitors.

  • BGB-15025 : In a phase 1 trial (NCT04649385), the combination of BGB-15025 with tislelizumab showed an objective response rate of 18.4% in patients with solid tumors, whereas no responses were observed with BGB-15025 monotherapy.[20][21] The disease control rate was 57.1% with the combination versus 35.0% with monotherapy.[20]

  • NDI-101150 : In a phase 1/2 trial (NCT05128487), NDI-101150 demonstrated clinical activity in patients with clear cell renal cell carcinoma who had progressed on anti-PD-1 therapy.[22] One patient achieved a complete response, and two patients had partial responses.[22][23] The drug also showed clear on-target activity, measured by the inhibition of SLP-76 phosphorylation, and led to an influx of cytotoxic CD8 T-cells in the tumor microenvironment.[22][23]

Experimental Protocols

Standardized protocols are essential for the consistent evaluation and comparison of HPK1 inhibitors. Below are generalized methodologies for key in vitro and in vivo assays.

Biochemical Kinase Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of HPK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compound in DMSO Incubation 3. Mix compound and reagents in a 384-well plate and incubate Compound_Prep->Incubation Reagent_Prep 2. Prepare reaction buffer with recombinant HPK1, substrate, and ATP Reagent_Prep->Incubation Stop_Reaction 4. Stop reaction Incubation->Stop_Reaction Detection 5. Measure signal (e.g., luminescence, radioactivity) Stop_Reaction->Detection Analysis 6. Calculate % inhibition and determine IC50 Detection->Analysis

Workflow for a typical HPK1 biochemical kinase assay.

Objective: To determine the in vitro IC50 value of an HPK1 inhibitor.

Methodology:

  • Compound Preparation : Prepare a stock solution of the test inhibitor in 100% DMSO. Create serial dilutions of the inhibitor.[24][25]

  • Reaction Setup : In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).[6][24] Prepare a reaction mixture containing recombinant human HPK1 enzyme, a suitable substrate (e.g., a generic peptide), and ATP in a kinase assay buffer.[24][25][26]

  • Initiate Reaction : Add the enzyme/substrate/ATP mixture to the wells to start the reaction.[25]

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6][25]

  • Stop Reaction & Detection : Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced via a luminescent signal.[25][26]

  • Data Analysis : The luminescent signal is proportional to the amount of ADP generated. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[24][25]

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, within a cellular context.[1][9]

pSLP76_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Stimulation & Lysis cluster_detection_analysis Detection & Analysis Cell_Culture 1. Culture T-cells (e.g., Jurkat or primary T-cells) Pre_incubation 2. Pre-incubate cells with various concentrations of inhibitor Cell_Culture->Pre_incubation Stimulation 3. Stimulate TCR signaling (e.g., with anti-CD3/CD28) Pre_incubation->Stimulation Lysis 4. Lyse cells to release intracellular proteins Stimulation->Lysis ELISA 5. Perform sandwich ELISA to detect phosphorylated SLP-76 Lysis->ELISA Analysis 6. Normalize data and determine IC50 ELISA->Analysis

Workflow for a cellular phospho-SLP-76 assay.

Objective: To measure the IC50 of an inhibitor for the inhibition of SLP-76 phosphorylation in T-cells.[6]

Methodology:

  • Cell Culture : Culture a suitable T-cell line (e.g., Jurkat) or primary human T-cells.[6][26]

  • Inhibitor Treatment : Pre-incubate the cells with various concentrations of the HPK1 inhibitor.[6][26]

  • TCR Stimulation : Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.[6][26]

  • Cell Lysis : After a defined stimulation period, lyse the cells to release intracellular proteins.[6][26]

  • Detection : Measure the levels of phosphorylated SLP-76 (Ser376) using a phospho-specific ELISA kit or by Western blotting.[6][26]

  • Data Analysis : Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition relative to the stimulated DMSO control and determine the IC50 value.[6]

In Vivo Efficacy Study in Syngeneic Mouse Models

This protocol outlines a general procedure for assessing the anti-tumor activity of an HPK1 inhibitor in mice with a competent immune system.

Objective: To evaluate the in vivo anti-tumor efficacy of an HPK1 inhibitor as a monotherapy or in combination with checkpoint blockade.

Methodology:

  • Cell Line and Animal Model : Use murine cancer cell lines such as CT26 (colorectal) or MC38 (colon).[8] Implant the tumor cells subcutaneously into syngeneic mice (e.g., BALB/c or C57BL/6).

  • Tumor Growth Monitoring : Monitor tumor growth regularly by measuring tumor volume.

  • Drug Administration : Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[8] Administer the HPK1 inhibitor, typically formulated for oral administration (p.o.), at a specified dose and schedule.[8] For combination studies, an anti-PD-1 antibody (or isotype control) is typically administered intraperitoneally (i.p.).[8]

  • Efficacy Readouts : Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).[18] Survival can also be monitored as a primary or secondary endpoint. At the end of the study, tumors and spleens may be harvested for pharmacodynamic and immunological analysis.

Conclusion

The landscape of small molecule HPK1 inhibitors is rapidly evolving, with several candidates demonstrating potent biochemical and cellular activity, as well as promising anti-tumor efficacy in preclinical models.[1] Early clinical data further supports the therapeutic potential of HPK1 inhibition, particularly in combination with checkpoint inhibitors, for the treatment of solid tumors.[20][22] The high selectivity of newer generation inhibitors against other MAP4K family members is a key attribute that may lead to a wider therapeutic window.[11][16] This guide provides a comparative framework for researchers to evaluate the current generation of HPK1 inhibitors and to guide future drug discovery and development efforts in this exciting area of immuno-oncology.

References

Comparative Analysis of (3S,4R)-GNE-6893 Cross-Reactivity with Alternative HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Kinase Selectivity Profiles

In the landscape of cancer immunotherapy, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. (3S,4R)-GNE-6893 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor signaling. This guide provides a comprehensive comparison of the cross-reactivity profile of GNE-6893 with other notable HPK1 inhibitors: CompK, PF-07265028, and NDI-101150. The following analysis is based on publicly available experimental data to offer an objective evaluation for research and development professionals.

Executive Summary

This compound exhibits a superior kinase selectivity profile, with minimal off-target interactions in a broad kinase panel screening. This high degree of selectivity is a critical attribute for a therapeutic candidate, suggesting a lower potential for toxicity mediated by unintended kinase inhibition. While alternative HPK1 inhibitors such as CompK, PF-07265028, and NDI-101150 also demonstrate varying degrees of selectivity, the available data for GNE-6893 provides a robust characterization of its specificity. This guide will delve into the quantitative data, experimental methodologies, and the biological context of these findings to facilitate a thorough comparative assessment.

Quantitative Cross-Reactivity Data

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. The following tables summarize the available quantitative data from broad kinase panel screens for GNE-6893 and its comparators. It is important to note that direct cross-compound comparison should be interpreted with caution due to potential variations in the specific kinase panels and assay conditions used.

Table 1: Kinome-wide Selectivity of HPK1 Inhibitors

CompoundKinase Panel SizeTesting Concentration (μM)Results
This compound 3560.1347 kinases showed <50% inhibition.[1]
PF-07265028 395Not specified2 out of 395 kinases (MAP4K5 and TAOK1) have the potential to be inhibited at a less than 30-fold window relative to HPK1.
CompK >300Not specifiedData from a broad kinome scan is mentioned but specific quantitative summary is not readily available in the public domain.
NDI-101150 Not specifiedNot specifiedDescribed as a "highly selective HPK1 inhibitor".

Table 2: Selectivity Against MAP4K Family Members

The MAP4K family of kinases shares significant homology, making selectivity within this family a key challenge and a critical indicator of a well-designed inhibitor.

CompoundMAP4K2 (GCK)MAP4K3 (GLK)MAP4K4 (HGK)MAP4K5 (KHS)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
CompK >385-fold selective vs HPK154-fold selective vs HPK1>385-fold selective vs HPK1>385-fold selective vs HPK1
PF-07265028 High selectivity reported<50-fold selective vs HPK1High selectivity reported<30-fold selective vs HPK1
NDI-101150 High selectivity reported>377-fold selective vs HPK1>10,000-fold selective vs HPK1Data not publicly available

Experimental Protocols

The assessment of kinase inhibitor selectivity is predominantly conducted using high-throughput screening platforms. The most common methodology cited in the characterization of the compounds discussed is the KINOMEscan™ platform (DiscoverX).

KINOMEscan™ Competition Binding Assay

Principle: This assay quantifies the binding interactions between a test compound and a large panel of DNA-tagged kinases. The assay is based on a competitive binding format where the test inhibitor competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.

General Workflow:

  • Preparation of Reagents: The test compound is serially diluted to the desired screening concentrations. The DNA-tagged kinases and the immobilized ligand are prepared in the assay buffer.

  • Competition Binding: The test compound, DNA-tagged kinase, and the immobilized ligand are incubated together to allow for binding to reach equilibrium.

  • Washing: Unbound components are washed away, leaving only the kinase-ligand complexes bound to the solid support.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the vehicle control (%Ctrl), where a lower value signifies a stronger interaction between the test compound and the kinase. These values can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.

G cluster_workflow KINOMEscan™ Experimental Workflow A Test Compound Dilution D Competition Binding Incubation A->D B DNA-Tagged Kinase Panel B->D C Immobilized Ligand C->D E Wash Unbound Components D->E F Elution of Bound Kinase E->F G qPCR Quantification of DNA Tag F->G H Data Analysis (% Inhibition / Kd) G->H

KINOMEscan™ Experimental Workflow

Signaling Pathway Context

HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76, leading to the downregulation of T-cell activation. Inhibition of HPK1 is intended to block this negative feedback loop, thereby enhancing T-cell responses against tumors. Off-target inhibition of other kinases in related or parallel pathways could lead to unintended immunological effects or toxicities.

G TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Downstream Downstream Signaling (e.g., PLCγ1, Erk) LAT_SLP76->Downstream HPK1->LAT_SLP76 Phosphorylates & Inhibits GNE6893 This compound GNE6893->HPK1 Tcell_Activation T-Cell Activation Downstream->Tcell_Activation Off_Target Potential Off-Targets (e.g., other kinases) GNE6893_off This compound GNE6893_off->Off_Target

HPK1 Signaling Pathway and Inhibition

Conclusion

The available cross-reactivity data indicates that this compound is a highly selective HPK1 inhibitor. Its profile of inhibiting a very small fraction of a large kinase panel at a pharmacologically relevant concentration underscores its potential for a favorable safety profile. While CompK, PF-07265028, and NDI-101150 are also potent and selective HPK1 inhibitors, the publicly available data for GNE-6893 provides a clear and comprehensive picture of its kinome-wide selectivity. For drug development professionals, the high selectivity of GNE-6893 makes it a compelling candidate for further investigation as a novel cancer immunotherapy. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging HPK1 inhibitors.

References

GNE-6893: A Potent and Selective HPK1 Inhibitor Outpacing First-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A new benchmark in immuno-oncology research, GNE-6893, a highly potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), demonstrates significant advancements over first-generation inhibitors. With its sub-nanomolar biochemical potency, robust cellular activity, and favorable pharmacokinetic profile, GNE-6893 represents a powerful tool for researchers investigating novel cancer immunotherapies.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, the natural anti-tumor immune response can be enhanced, making it a compelling target in immuno-oncology.[1][3] First-generation approaches to HPK1 inhibition often involved multi-kinase inhibitors, such as Sunitinib, which, while demonstrating activity against HPK1, suffered from a lack of selectivity that could lead to off-target effects.[4][5] GNE-6893, developed by Genentech, has emerged from fragment-based screening and structure-based drug design as a highly selective and potent agent, setting a new standard for HPK1 inhibition.[1][6][7]

Comparative Performance: GNE-6893 vs. First-Generation HPK1 Inhibitors

The superior profile of GNE-6893 is evident when comparing its biochemical potency, cellular activity, and pharmacokinetic properties against earlier, less selective compounds.

ParameterGNE-6893First-Generation Example (Sunitinib)
Biochemical Potency (Ki) < 0.013 nM[7][8]~10 nM[9]
Cellular pSLP-76 Inhibition (IC50) 157 nM (Jurkat cells)[7][8]Data not widely available for this specific target
Kinase Selectivity High (347/356 kinases <50% inhibition @ 0.1 μM)[6]Multi-kinase inhibitor[4][5]
Oral Bioavailability Mouse: 37%, Rat: 30%, Dog: 46%, Cynomolgus Monkey: 53%[7][8]Varies by species, generally well-absorbed

Delving into the Mechanism: The HPK1 Signaling Pathway

HPK1 acts as a crucial brake on T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated. HPK1 is recruited to the signaling complex and, once activated, phosphorylates the adaptor protein SLP-76 at Serine 376.[2][10] This phosphorylation event leads to the degradation of SLP-76, thereby dampening the downstream signals required for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[2][11] GNE-6893 and other HPK1 inhibitors block this phosphorylation, thus sustaining TCR signaling and enhancing the anti-tumor immune response.[8][10]

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Activation cluster_HPK1_Regulation HPK1-mediated Negative Regulation cluster_Downstream_Effects T-Cell Response TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 HPK1 HPK1 ZAP70->HPK1 SLP76 SLP-76 ZAP70->SLP76 Activates HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., ERK, AP-1) SLP76->Downstream Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Downstream Inhibits Activation T-Cell Activation (Proliferation, IL-2 Production) Downstream->Activation GNE6893 GNE-6893 GNE6893->HPK1 Inhibits

Caption: HPK1 negatively regulates T-cell signaling by phosphorylating SLP-76, leading to its degradation.

Experimental Evaluation of HPK1 Inhibitors

The characterization of GNE-6893 and other HPK1 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and functional effects.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_PK In Vivo Evaluation Biochem_Assay Kinase Inhibition Assay (e.g., TR-FRET) Target_Engagement pSLP-76 Inhibition Assay (e.g., ELISA, Flow Cytometry) Biochem_Assay->Target_Engagement Potency & Selectivity Selectivity Kinome-wide Selectivity Profiling Functional_Assay Cytokine Production Assay (e.g., IL-2 ELISA) Target_Engagement->Functional_Assay Cellular Efficacy PK_Studies Pharmacokinetic Profiling (e.g., Oral Bioavailability) Functional_Assay->PK_Studies Functional Response

Caption: A typical workflow for the preclinical evaluation of HPK1 inhibitors.

Detailed Experimental Protocols

Robust and reproducible experimental methods are crucial for the accurate assessment of HPK1 inhibitors. Below are summaries of key assays used in their evaluation.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of HPK1 kinase activity.

  • Principle: Recombinant HPK1 enzyme, a biotinylated SLP-76 peptide substrate, and ATP are incubated with the test compound (e.g., GNE-6893). HPK1 phosphorylates the SLP-76 substrate. A europium-labeled anti-phospho-SLP-76 antibody and streptavidin-conjugated acceptor fluorophore are then added. Phosphorylation of the substrate brings the donor (europium) and acceptor fluorophores into close proximity, resulting in a FRET signal that is inversely proportional to the inhibitory activity of the compound.[12][13][14]

  • Procedure Outline:

    • Add HPK1 enzyme, biotinylated SLP-76 substrate, ATP, and varying concentrations of the inhibitor to a microplate.

    • Incubate to allow the enzymatic reaction to proceed.

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader to measure the fluorescence signal.

    • Calculate IC50 values by plotting the percent inhibition against the inhibitor concentration.

Cellular Phospho-SLP-76 (Ser376) Inhibition Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context.

  • Principle: A relevant cell line, such as Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs), is stimulated to activate the TCR signaling pathway, inducing HPK1-mediated phosphorylation of SLP-76.[12][15] Cells are pre-treated with the inhibitor, and the level of phosphorylated SLP-76 (pSLP-76) is quantified, typically by ELISA or flow cytometry.[15][16]

  • Procedure Outline (ELISA-based):

    • Plate Jurkat cells or PBMCs and treat with a dilution series of the HPK1 inhibitor.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate TCR signaling.

    • Lyse the cells to release intracellular proteins.

    • Transfer the lysate to an ELISA plate coated with a capture antibody specific for total SLP-76.

    • Add a detection antibody that specifically recognizes pSLP-76 (Ser376).

    • Add a substrate and measure the resulting signal, which corresponds to the amount of pSLP-76.

    • Determine the IC50 value, representing the concentration of inhibitor required to reduce the pSLP-76 signal by 50%.

IL-2 Production Assay

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function.

  • Principle: Inhibition of HPK1 enhances TCR signaling, leading to increased production and secretion of cytokines like IL-2.[12][16] This assay measures the amount of IL-2 secreted by stimulated T-cells in the presence of an HPK1 inhibitor.

  • Procedure Outline:

    • Culture PBMCs or Jurkat cells with varying concentrations of the inhibitor.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

    • Incubate for a sufficient period to allow for cytokine production and secretion (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a standard ELISA kit.

    • Calculate the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal IL-2 response.

References

Illuminating the On-Target Efficacy of (3S,4R)-GNE-6893: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the on-target effects of (3S,4R)-GNE-6893, a potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, with other leading HPK1 inhibitors in preclinical in vivo models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to objectively evaluate the therapeutic potential of GNE-6893 in the context of cancer immunotherapy.

Executive Summary

This compound is a highly potent and selective, orally bioavailable small molecule inhibitor of HPK1.[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy to enhance anti-tumor immunity.[2][3] This guide will delve into the in vivo pharmacodynamic and pharmacokinetic properties of GNE-6893 and compare its profile with other notable HPK1 inhibitors, including NDI-101150 and a Bristol Myers Squibb compound (referred to as Compound K). While direct head-to-head in vivo efficacy data for GNE-6893 is not yet publicly available, this comparison leverages its robust preclinical data package against the demonstrated in vivo anti-tumor activity of its counterparts.

Comparative Analysis of HPK1 Inhibitors

The following tables summarize key in vitro and in vivo data for GNE-6893 and its alternatives.

Compound Developer HPK1 Ki (nM) pSLP-76 IC50 (µM) (Jurkat Cells) Oral Bioavailability (%) Key In Vivo Models
This compound Genentech< 0.013[1]0.157[1]Mouse: 37, Rat: 30, Dog: 46, Cyno: 53[1]Data Not Available
NDI-101150 Nimbus TherapeuticsSingle-digit nM[4]Not ReportedSuitable for once-daily oral administration[4]CT26, EMT-6[4]
Compound K Bristol Myers SquibbNot ReportedNot ReportedNot Reported1956 sarcoma, MC38[5]
ZYF0033 Not ReportedNot ReportedNot ReportedOrally active[6]4T-1[6]
Compound In Vivo Model Dosing Regimen Tumor Growth Inhibition (TGI) Combination Benefit with anti-PD-1
NDI-101150 CT26 (colorectal)75 mg/kg, p.o., daily50%[4]Enhanced survival[1]
EMT-6 (breast)75 mg/kg, p.o., daily85% (7/10 mice with complete tumor regression)[4]Not Reported
Compound K 1956 (sarcoma) & MC38 (colorectal)Not Specified"Superb antitumor efficacy" in combination[1]Significant synergy observed[5]
ZYF0033 4T-1 (breast)Not ReportedInhibits tumor growth[6]Not Reported

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Release LAT_SLP76->T_Cell_Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation Signal Termination & SLP-76 Degradation pSLP76->Degradation leads to Degradation->LAT_SLP76 inhibits GNE_6893 This compound GNE_6893->HPK1 inhibits

Caption: HPK1 negatively regulates T-cell activation.

Experimental_Workflow In Vivo Efficacy and PD Analysis Workflow cluster_invivo In Vivo Study cluster_pd Pharmacodynamic Analysis Syngeneic_Model Syngeneic Mouse Model (e.g., CT26, MC38) Tumor_Implantation Subcutaneous Tumor Cell Implantation Syngeneic_Model->Tumor_Implantation Treatment Oral Administration of HPK1 Inhibitor (e.g., GNE-6893) +/- anti-PD-1 Tumor_Implantation->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Tissue_Harvest Harvest Tumors and Spleens Monitoring->Tissue_Harvest pSLP76_Analysis Western Blot or Flow Cytometry for pSLP-76 Tissue_Harvest->pSLP76_Analysis Cytokine_Analysis ELISA for Serum IL-2 Tissue_Harvest->Cytokine_Analysis Immune_Profiling Flow Cytometry for Immune Cell Infiltration Tissue_Harvest->Immune_Profiling

Caption: Workflow for in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vivo Syngeneic Tumor Model Efficacy Study
  • Cell Culture: Murine tumor cell lines (e.g., CT26, MC38, EMT-6) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Animal Models: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used.[1]

  • Tumor Implantation: 1 x 106 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into treatment groups. The HPK1 inhibitor is administered orally, typically once or twice daily. For combination studies, anti-PD-1 antibody is administered intraperitoneally.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width²)/2.

  • Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated.

Western Blot for pSLP-76
  • Sample Preparation: Tumors or spleens are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against pSLP-76 (Ser376) and total SLP-76 overnight at 4°C.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of pSLP-76 to total SLP-76 is determined.

ELISA for Serum IL-2
  • Sample Collection: Blood is collected from mice at various time points after treatment, and serum is isolated by centrifugation.

  • ELISA Procedure: A commercial mouse IL-2 ELISA kit is used according to the manufacturer's instructions.

  • Data Analysis: The concentration of IL-2 in the serum samples is determined by comparing the absorbance to a standard curve.

Conclusion

This compound is a potent, selective, and orally bioavailable HPK1 inhibitor with a promising pharmacokinetic profile across multiple species.[1] While in vivo efficacy data for GNE-6893 in syngeneic tumor models is not yet publicly available, the robust anti-tumor responses observed with other potent and selective HPK1 inhibitors, such as NDI-101150 and Compound K, provide a strong rationale for its potential as a cancer immunotherapy agent.[4][5] The on-target effects of these inhibitors, demonstrated by the inhibition of SLP-76 phosphorylation and enhancement of T-cell function, underscore the therapeutic potential of targeting the HPK1 pathway. Further in vivo studies are warranted to fully elucidate the anti-tumor efficacy of GNE-6893 and its potential for combination with checkpoint inhibitors.

References

Safety Operating Guide

Proper Disposal of (3S,4R)-GNE-6893: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (3S,4R)-GNE-6893, a potent and orally active HPK1 inhibitor used in cancer research.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, health hazards, and emergency procedures.[4][5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a respirator may be required. Consult the SDS for specific recommendations.

Engineering Controls:

  • All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably a certified chemical fume hood.

Chemical and Physical Properties

A summary of key data for this compound is provided below. This information is essential for correct waste segregation and hazard assessment.

PropertyValueSource
Chemical Name This compound[7]
CAS Number 2415374-97-7[4][7]
Molecular Formula C₂₃H₂₄FN₅O₄[1][7]
Molecular Weight 453.47 g/mol [1]
Appearance Off-white to light yellow solid[1]
Primary Hazard Potent Kinase Inhibitor[1]
Storage Temperature Powder: -20°C; In solvent: -80°C[1][7]

Step-by-Step Disposal Procedures

This compound and materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8][9][10]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in safe disposal. Different waste streams must be kept separate.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as gloves, weigh boats, and pipette tips should be collected in a designated, lined container for solid chemical waste.

  • Liquid Waste (Aqueous):

    • Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container labeled "Aqueous Hazardous Waste."

    • Do not mix with organic solvent waste.

  • Liquid Waste (Organic/Solvent-Based):

    • Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, compatible container labeled "Halogenated" or "Non-Halogenated Organic Solvent Waste" as appropriate.[8] Given the presence of fluorine, consult your institution's guidelines on halogenated waste.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[8]

Step 2: Waste Container Labeling

All waste containers must be accurately and clearly labeled.

  • Use your institution's official hazardous waste tags.[11]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and volume of the compound and any solvents.

    • The primary hazard(s) (e.g., "Toxic," "Potent Compound"). Use GHS pictograms where required.[11]

    • The date the waste was first added to the container.

    • The name of the principal investigator and laboratory location.

Step 3: Waste Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Ensure containers are sealed at all times, except when adding waste.

  • Provide secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

  • Do not overfill containers; a maximum of 90% full is a common guideline.

Step 4: Request for Disposal

  • Once a waste container is full or has been in storage for a designated period (consult your institution's policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) or equivalent department.[8]

  • Follow the specific procedures for requesting a waste pickup, which may involve an online system or direct contact.

Experimental Protocol: Decontamination

In the event of a minor spill, the following general procedure can be used. For large spills, evacuate the area and contact EHS immediately.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate PPE as described in Section 1.

  • Contain the Spill: For solids, gently cover with a damp paper towel to avoid raising dust. For liquids, surround the spill with absorbent material.

  • Decontaminate: Working from the outside in, clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) and absorbent pads. A final wipe with a soap and water solution may be appropriate. Consult the SDS for recommended decontamination solutions.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous solid waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste streams.

GNE6893_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_management Waste Management & Disposal start This compound Usage in Lab solid Solid Waste (Unused powder, contaminated gloves, etc.) start->solid liquid Liquid Waste (Solutions, cell culture media) start->liquid sharps Sharps Waste (Contaminated needles, etc.) start->sharps solid_container Solid Chemical Waste Container solid->solid_container aqueous_container Aqueous Waste Container liquid->aqueous_container solvent_container Solvent Waste Container (Organic) liquid->solvent_container sharps_container Chemical Sharps Container sharps->sharps_container labeling Label All Containers (Contents, Hazards, Date) solid_container->labeling aqueous_container->labeling solvent_container->labeling sharps_container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Request Pickup by EHS storage->pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.